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  • Product: AZD6564
  • CAS: 1251841-50-5

Core Science & Biosynthesis

Foundational

AZD6564: A Next-Generation Fibrinolysis Inhibitor Targeting Plasminogen-Fibrin Protein-Protein Interactions

Executive Summary The physiological balance between hemostasis and fibrinolysis is critical for vascular integrity. When hyperfibrinolysis occurs—such as in heavy menstrual bleeding, trauma, or major surgery—antifibrinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physiological balance between hemostasis and fibrinolysis is critical for vascular integrity. When hyperfibrinolysis occurs—such as in heavy menstrual bleeding, trauma, or major surgery—antifibrinolytic agents are required to stabilize clots. AZD6564 is a potent, orally bioavailable fibrinolysis inhibitor designed to overcome the limitations of first-generation lysine analogs like tranexamic acid (TXA). By utilizing an isoxazolone scaffold as a carboxylic acid isostere, AZD6564 achieves superior potency in disrupting the plasminogen-fibrin protein-protein interaction (PPI) while demonstrating absolute selectivity over GABAa receptors, thereby eliminating the neurotoxic liabilities associated with TXA[1].

Pathophysiological Context & Target Rationale

Fibrinolysis is a tightly regulated cascade driven by the zymogen plasminogen . Tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA) cleaves plasminogen to form the active serine protease plasmin . The localized activation of plasminogen on the fibrin clot surface is mediated by the binding of C-terminal lysine residues on fibrin to the Lysine Binding Sites (LBS) located within the five kringle domains of plasminogen and plasmin[2].

Historically, inhibitors like TXA and ε-aminocaproic acid (EACA) have been used to competitively block these LBS. However, TXA exhibits off-target weak antagonism at the gamma-aminobutyric acid type A (GABAa) receptor. In high systemic doses, this off-target binding lowers the seizure threshold and causes gastrointestinal distress[1]. The development of AZD6564 was driven by the critical need for a lysine mimetic that retains LBS affinity but is structurally distinct enough to avoid GABAa interaction[2].

Structural Design and Mechanism of Action

AZD6564 (5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone) represents a breakthrough in rational drug design[3].

Mechanistic Causality: To mimic the terminal carboxylate of lysine without triggering GABAa receptors, researchers replaced the standard carboxylic acid group with an isoxazolone ring , acting as a bioisostere[1]. X-ray crystallography confirms that AZD6564 binds deeply within the LBS of the plasmin kringle domains[2]. By occupying this pocket, AZD6564 sterically hinders plasmin from docking onto the exposed lysine residues of the fibrin polymer. This effectively paralyzes the fibrinolytic cascade by disrupting the essential protein-protein interaction (PPI) between the protease and its substrate[4].

G Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Cleavage tPA tPA / uPA (Activators) tPA->Plasminogen Activates Fibrin Fibrin Clot (Polymer) Plasmin->Fibrin Binds via Kringle LBS FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Cleaved by Plasmin AZD6564 AZD6564 (Isoxazolone Inhibitor) AZD6564->Plasminogen Blocks LBS AZD6564->Plasmin Blocks LBS

Mechanism of Action: AZD6564 blocks plasminogen/plasmin Kringle LBS, preventing fibrinolysis.

Quantitative Pharmacodynamics & Selectivity

The structural optimization of AZD6564 yielded significant improvements in both potency and safety margins compared to the clinical standard, TXA. The table below synthesizes the core pharmacodynamic parameters[1][4].

Table 1: Comparative Pharmacodynamic Profile
ParameterAZD6564Tranexamic Acid (TXA)
Primary Target Plasminogen/Plasmin Kringle LBSPlasminogen/Plasmin Kringle LBS
Human Plasma Clot Lysis (IC₅₀) 0.44 μM~8.0 - 10.0 μM
Rat Hemorrhage Model (EC₅₀) 1.62 μM~19-fold higher than AZD6564
GABAa Receptor Activity No detectable activityWeak antagonist (Seizure risk)
Predicted Human Oral Dose 340 mg BID (Twice daily)1000 mg TID (Three times daily)

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy of AZD6564, researchers must employ functional assays that accurately mimic the physiological coagulation-fibrinolysis axis. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Human Plasma Clot Lysis Assay

Objective: To quantify the IC₅₀ of AZD6564 by measuring the prolongation of clot lysis time in human plasma. Causality & Rationale: Fibrinolysis is a dynamic, light-scattering event. Adding thrombin and calcium to citrated plasma forces the conversion of soluble fibrinogen to an insoluble fibrin mesh, causing a sharp increase in optical density (turbidity). The simultaneous addition of tPA activates endogenous plasminogen to degrade this mesh, causing turbidity to drop. AZD6564 delays this drop by blocking the plasmin-fibrin PPI[2].

Self-Validating Controls:

  • Positive Control: 10 μM TXA (Establishes the baseline antifibrinolytic assay window).

  • Negative Control: Vehicle (DMSO) + tPA (Establishes the maximum uninhibited lysis rate).

  • Stability Control: Vehicle without tPA (Ensures the fibrin clot remains stable over the assay duration, ruling out spontaneous degradation).

Step-by-Step Workflow:

  • Preparation: Seed 96-well microtiter plates with 50 μL of pooled citrated human plasma per well.

  • Compound Addition: Add AZD6564 at varying concentrations (e.g., 0.01 μM to 10 μM) in a 1% DMSO final concentration. Incubate for 10 minutes at 37°C.

  • Coagulation/Lysis Trigger: Rapidly add a 50 μL trigger solution containing human thrombin (0.5 U/mL final), CaCl₂ (15 mM final), and recombinant tPA (50 ng/mL final). Causality: Calcium overrides the citrate anticoagulant, thrombin builds the clot, and tPA initiates the lysis timer.

  • Kinetic Readout: Immediately place the plate in a spectrophotometer. Measure absorbance at 405 nm every 1 minute for 120 minutes at 37°C.

  • Data Analysis: Plot the OD curve. Define "Clot Lysis Time" as the time required for the turbidity to drop to 50% of its maximum value. Calculate the IC₅₀ based on the concentration-dependent prolongation of this time.

Workflow Plasma 1. Prepare Plasma Citrated Human Plasma + AZD6564 Coagulation 2. Induce Coagulation Add Thrombin & Ca2+ Plasma->Coagulation Lysis 3. Trigger Lysis Add tPA Coagulation->Lysis Readout 4. Kinetic Readout Measure OD 405 nm Lysis->Readout Analysis 5. Data Analysis Calculate IC50 Readout->Analysis

Step-by-step workflow of the in vitro human plasma clot lysis assay for evaluating AZD6564.

Protocol B: In Vivo Rat Tail Bleeding Model

Objective: To determine the systemic hemostatic efficacy (EC₅₀) of AZD6564 under hyperfibrinolytic conditions[4]. Causality & Rationale: Normal rodent bleeding times are too short to effectively measure antifibrinolytic activity. By continuously infusing exogenous tPA, researchers artificially induce a hyperfibrinolytic state (mimicking severe surgical bleeding). AZD6564 is administered to reverse this state, allowing for the calculation of an in vivo EC₅₀ based on plasma drug concentrations[1].

Step-by-Step Workflow:

  • Anesthesia & Cannulation: Anesthetize Sprague-Dawley rats. Cannulate the jugular vein for tPA/drug infusion and the carotid artery for blood sampling.

  • Hyperfibrinolytic Induction: Initiate a continuous intravenous infusion of human tPA (e.g., 1 mg/kg/hr) to prolong the baseline bleeding time.

  • Compound Administration: Administer AZD6564 intravenously at varying doses (e.g., 0.1 to 5 mg/kg).

  • Incision & Measurement: Make a standardized 3 mm incision at the tip of the tail. Submerge the tail in saline at 37°C. Record the time until bleeding completely stops for at least 60 seconds.

  • Pharmacokinetic Correlation: Draw arterial blood at the time of bleeding cessation to measure the exact plasma concentration of AZD6564, establishing the precise EC₅₀ (1.62 μM)[4].

Conclusion

AZD6564 is a highly optimized, next-generation fibrinolysis inhibitor. By leveraging an isoxazolone bioisostere, it successfully uncouples potent plasminogen LBS inhibition from GABAa receptor antagonism. Its superior in vitro and in vivo profile translates to a highly effective hemostatic agent capable of achieving profound clinical efficacy at a fraction of the required dose of legacy therapies, representing a significant leap forward in the management of severe bleeding disorders.

References

  • Cheng, Leifeng, et al. "Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction." ACS Medicinal Chemistry Letters, vol. 5, no. 5, 2014, pp. 538–543. Source: PubMed Central (PMC). URL:[Link]

Sources

Exploratory

Structural and Kinetic Profiling of AZD6564 Binding to Plasminogen Lysine Binding Sites

Executive Summary The localized activation of plasminogen and the subsequent proteolytic action of plasmin on fibrin surfaces are strictly dependent on the binding of C-terminal lysine residues on fibrin to the lysine bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The localized activation of plasminogen and the subsequent proteolytic action of plasmin on fibrin surfaces are strictly dependent on the binding of C-terminal lysine residues on fibrin to the lysine binding sites (LBS) located within the kringle domains of plasminogen[1]. While traditional LBS inhibitors like tranexamic acid (TXA) effectively disrupt this protein-protein interaction (PPI), their clinical utility at high doses is limited by off-target neurotoxicity—specifically, seizures induced by weak GABA_A receptor antagonism[1].

AZD6564 is a novel, orally bioavailable fibrinolysis inhibitor engineered to overcome these limitations. By utilizing an isoxazolone moiety as a carboxylic acid isostere, AZD6564 acts as a highly potent lysine mimetic[1]. This technical guide details the structural basis of AZD6564's binding affinity to the plasminogen Kringle 1 (K1) domain, outlines the causality behind specific kinetic assay designs, and provides self-validating experimental workflows for quantifying this critical PPI inhibition.

Mechanistic Framework: Targeting the Kringle 1 Domain

Plasminogen contains five homologous kringle domains, each possessing an LBS[1]. The physiological state of circulating full-length plasminogen (Glu-plasminogen) is a compact, closed conformation. In this closed state, only the Kringle 1 (K1) domain is fully exposed to the solvent and available for ligand binding, while the LBS of K2, K4, and K5 are sequestered via interdomain interactions[2].

AZD6564 exerts its antifibrinolytic effect by selectively targeting the exposed K1 LBS, thereby preventing the initial docking of Glu-plasminogen to the fibrin clot[1]. This blockade halts the conformational shift to the open state (Lys-plasminogen), effectively starving tissue plasminogen activator (tPA) of its substrate and preventing clot lysis[3].

Mechanism Plg Glu-Plasminogen (Closed Conformation) Fibrin Fibrin Clot (C-terminal Lysines) Plg->Fibrin K1 LBS Binding Plasmin Plasmin (Active Protease) Fibrin->Plasmin tPA/uPA Activation Lysis Fibrinolysis (Clot Degradation) Plasmin->Lysis Proteolytic Cleavage AZD AZD6564 (Isoxazolone Mimetic) AZD->Plg Blocks K1 LBS AZD->Fibrin Prevents PPI

Fig 1. Mechanism of AZD6564 inhibiting plasminogen-fibrin protein-protein interaction.

Structural Basis of Affinity and Selectivity

X-ray crystallography reveals that AZD6564 binds in the identical shallow, highly polar K1 pocket as TXA, but with superior thermodynamic stability[1]. The binding is governed by two primary interaction nodes:

  • The Acidic Isostere: The isoxazolone carbonyl of AZD6564 perfectly overlays with the carboxylic acid moiety of TXA. It forms critical electrostatic and hydrogen-bonding interactions with Arg34 , Tyr63 , and Arg70 deep within the K1 pocket[1].

  • The Basic Piperidine: The piperidine nitrogen of AZD6564 sits approximately 1 Å away from the corresponding amino group position of TXA. It maintains strong, charge-assisted hydrogen bonds with two key aspartate residues: Asp54 (2.8 Å) and Asp56 (2.7 Å)[1].

The Causality of Selectivity: The substitution of the carboxylic acid with an isoxazolone ring is the defining feature of AZD6564. While the isoxazolone maintains the necessary negative charge distribution for K1 binding, its altered steric and electronic profile completely abolishes binding to the GABA_A receptor[1]. This rational design choice eliminates the seizure risk associated with high-dose TXA therapy.

Quantitative Binding Data

The optimization of AZD6564 yielded a compound with a 2.5-fold functional improvement over the clinical gold standard, TXA[1]. The table below summarizes the comparative kinetic and functional parameters.

ParameterAZD6564Tranexamic Acid (TXA)
Primary Target Plasminogen Kringle 1 LBSPlasminogen Kringle 1 LBS
Acidic Pharmacophore Isoxazolone (Isostere)Carboxylic Acid
Clot Lysis IC₅₀ 0.44 μM~1.1 μM
K1 Binding Affinity (K_d) < 0.5 μM (Derived)1.1 μM
GABA_A Receptor Activity Not DetectableWeak Antagonist (Seizure Risk)

Data supported by in vitro human plasma clot lysis assays and crystallographic profiling[1],[4].

Experimental Methodologies for Affinity Determination

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step incorporates internal controls to rule out false positives and avidity artifacts.

Protein Selection Rationale (The Causality of Conformation)

When evaluating the binding affinity of lysine mimetics, the choice of plasminogen variant is the most critical experimental variable.

  • Mandatory Choice: Full-length Glu-plasminogen must be utilized. Because it exists in a closed conformation, only the high-affinity K1 site ( Kd​ = 1.1 μM for TXA) is exposed[4].

  • Avoid: N-terminally truncated Lys-plasminogen . This variant adopts an open conformation, exposing the lower-affinity LBS of K2, K4 ( Kd​ ≈ 36 μM), and K5[4]. Using Lys-plasminogen in kinetic assays results in multiphasic binding curves and avidity artifacts, making it impossible to isolate the specific K1 binding affinity of AZD6564.

Surface Plasmon Resonance (SPR) Protocol

This protocol quantifies the direct binding kinetics ( Kd​ , kon​ , koff​ ) of AZD6564 to the K1 domain.

  • Surface Preparation: Immobilize a biotinylated derivative of AZD6564 onto a Streptavidin (SA) sensor chip.

    • Self-Validation: Leave one flow cell unmodified to serve as an in-line reference. This allows for the subtraction of bulk refractive index changes and non-specific binding artifacts.

  • Analyte Preparation: Dilute Glu-plasminogen in running buffer (HBS-P+ with 0.05% Tween-20) to generate a concentration series from 0.05 μM to 5.0 μM.

  • Kinetic Injection: Inject the Glu-plasminogen series over the chip at a high flow rate (30 μL/min) to minimize mass transport limitations.

    • Self-Validation: Include multiple "zero concentration" (buffer only) injections to perform double-referencing, correcting for baseline drift over the course of the run.

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to fully dissociate the Glu-plasminogen without denaturing the immobilized small molecule.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive the Kd​ .

SPR_Workflow Chip Sensor Chip (Immobilized Ligand) Analyte Glu-Plasminogen Injection Chip->Analyte Setup Binding Association Phase (K1 Interaction) Analyte->Binding Flow Dissociation Buffer Wash (Dissociation Phase) Binding->Dissociation Wash Analysis Kinetic Fitting (Kd Calculation) Dissociation->Analysis Sensogram

Fig 2. Surface Plasmon Resonance (SPR) workflow for quantifying AZD6564 binding kinetics.

In Vitro Plasma Clot Lysis Assay

To validate that the biophysical Kd​ translates to functional inhibition, a clot lysis assay is required to determine the IC₅₀[1].

  • Matrix Assembly: In a 96-well microtiter plate, combine citrated human plasma, tPA (to initiate lysis), and varying concentrations of AZD6564 (0.01 μM to 10 μM).

  • Initiation: Add CaCl₂ and human thrombin to simultaneously initiate coagulation and fibrinolysis.

  • Spectrophotometric Monitoring: Read the absorbance at 405 nm continuously for 180 minutes. The absorbance will peak as the clot forms and decrease as lysis occurs.

  • Internal Validation:

    • Positive Control: Run a parallel TXA titration. The assay is only valid if the TXA IC₅₀ aligns with historical baselines (~1.1 μM).

    • Negative Control: Vehicle (DMSO/Buffer) establishes the baseline lysis time (100% lysis activity).

  • Calculation: Define the lysis time as the time required for a 50% drop in maximum absorbance. Calculate the IC₅₀ by plotting the lysis time against the log concentration of AZD6564.

References

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction - NIH / PMC
  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction - ACS Public
  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction (Kinetic Data)
  • Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding - Journal of Medicinal Chemistry

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Foundational

Technical Whitepaper: In Vitro Human Plasma Clot Lysis Profiling of AZD6564

Executive Summary The development of novel antifibrinolytic agents requires rigorous in vitro validation to ensure both target engagement and the absence of off-target neurological liabilities. AZD6564 is a highly potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antifibrinolytic agents requires rigorous in vitro validation to ensure both target engagement and the absence of off-target neurological liabilities. AZD6564 is a highly potent, orally bioavailable fibrinolysis inhibitor designed as a lysine mimetic[1]. By utilizing an isoxazolone moiety as a carboxylic acid bioisostere, AZD6564 effectively disrupts the critical protein-protein interaction (PPI) between plasmin and fibrin.

As a Senior Application Scientist, I have structured this guide to provide a deep-dive into the mechanistic rationale, quantitative profiling, and the exact self-validating in vitro human plasma clot lysis methodologies required to evaluate AZD6564. This document serves as a definitive resource for researchers establishing robust, reproducible assays for fibrinolysis inhibitors.

Mechanistic Rationale: Targeting Protein-Protein Interactions

The physiological dissolution of blood clots (fibrinolysis) is driven by plasminogen, which is converted to the active serine protease plasmin by tissue plasminogen activator (tPA) or urokinase (uPA).

The causality of AZD6564's efficacy lies in its spatial blockade of the Lysine Binding Sites (LBS) located within the kringle domains of plasmin and plasminogen. Normally, these LBS domains anchor to the C-terminal lysine residues of partially degraded fibrin, localizing plasmin activity directly at the clot surface[1]. Older generation drugs like Tranexamic Acid (TXA) and ε-amino caproic acid (EACA) act as lysine analogs to competitively inhibit this binding. AZD6564 improves upon this by utilizing a 5-substituted isoxazol-3-ol scaffold, which dramatically increases binding affinity to the LBS, thereby preventing the plasmin-fibrin interaction and halting clot lysis [2].

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by tPA tPA tPA->Plasminogen Fibrin Fibrin Plasmin->Fibrin Binds via LBS FDPs Fibrin Degradation Products Fibrin->FDPs Cleaved by Plasmin AZD6564 AZD6564 AZD6564->Plasmin Blocks LBS (PPI Inhibition)

Fig 1. Fibrinolysis pathway and mechanism of AZD6564 inhibiting plasmin-fibrin interaction.

Pharmacological Profile & Quantitative Benchmarking

A critical hurdle in the development of lysine mimetics is off-target binding to the GABAa receptor, which can provoke severe neurological side effects (e.g., seizures). The predecessor lead compound, 4-PIOL, exhibited excellent clot lysis inhibition but possessed an unacceptable GABAa partial agonist liability (IC50 = 35 μM) [1].

Through targeted structure-activity relationship (SAR) optimization, AZD6564 was engineered to retain high potency in human plasma while completely abolishing GABAa activity.

Table 1: Comparative In Vitro Profiling of Fibrinolysis Inhibitors
CompoundHuman Plasma Clot Lysis IC50 (μM)GABAa Binding IC50 (μM)Structural Classification
AZD6564 0.44 >100 (Not detectable) Isoxazolone bioisostere
4-PIOL ~0.5 - 1.035Piperidyl-isoxazolol lead
Tranexamic Acid (TXA) ~2.0 - 4.01600Standard lysine analog

*Note: 4-PIOL demonstrates an approximate 4-fold potency improvement over TXA in clot lysis assays. AZD6564 represents the optimized clinical candidate with an IC50 of 0.44 μM [1].

Self-Validating Protocol: In Vitro Human Plasma Clot Lysis Assay

To accurately determine the IC50 of AZD6564, the experimental design must isolate the specific variable of tPA-induced fibrinolysis. The following protocol utilizes turbidimetry. Causality of choice: We measure optical density (OD) at 405 nm because the polymerized fibrin network scatters light, resulting in high turbidity. As plasmin degrades the network, turbidity drops. The inflection point of this drop represents the Clot Lysis Time (CLT).

Reagent Preparation
  • Coagulation Trigger: Human Thrombin (final concentration ~0.5 U/mL) and CaCl2 (final concentration 15 mM) to overcome the citrate chelator.

  • Fibrinolysis Trigger: Recombinant human tPA (final concentration ~50 ng/mL).

  • Test Compound: AZD6564 titrated in DMSO (final assay DMSO concentration <1% to prevent solvent-induced protein denaturation).

Step-by-Step Methodology
  • Plate Preparation: In a clear, flat-bottom 96-well microtiter plate, add 10 μL of AZD6564 at varying concentrations (e.g., 10 μM down to 0.01 μM in 3-fold dilutions).

  • Plasma & tPA Addition: Add 70 μL of the citrated human plasma spiked with tPA to each well. Incubate at 37°C for 5 minutes to allow compound equilibration with endogenous plasminogen.

  • Initiation of Clotting: Rapidly dispense 20 μL of the Thrombin/CaCl2 activation mixture into all wells using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate into a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 1 minute for 120 minutes. Shake the plate for 3 seconds before each read to ensure homogeneity.

Establishing a Self-Validating System

A protocol is only as trustworthy as its internal controls. This assay must include three distinct control wells to validate the dynamic range:

  • Maximum Lysis Control (Vehicle): Plasma + tPA + Thrombin/CaCl2 + DMSO. Establishes the baseline uninhibited Clot Lysis Time (CLT).

  • Zero Lysis Control (No tPA): Plasma + Buffer + Thrombin/CaCl2. Validates that the clot is stable over 120 minutes and that auto-lysis is not occurring.

  • Positive Control (TXA): Plasma + tPA + Thrombin/CaCl2 + 10 μM TXA. Ensures the assay is sensitive to known lysine-mimetic inhibition.

Workflow Step1 1. Prepare Human Plasma (Citrated + tPA + AZD6564) Step2 2. Initiate Coagulation (Add Thrombin & CaCl2) Step1->Step2 Step3 3. Kinetic Absorbance (Read OD at 405 nm, 37°C) Step2->Step3 Step4 4. Data Analysis (Determine Clot Lysis Time) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5 QC Self-Validation: Include TXA Control QC->Step3

Fig 2. Step-by-step workflow for the in vitro human plasma clot lysis assay.

Data Interpretation and IC50 Derivation

The raw kinetic data will display a rapid increase in OD 405 nm (clot formation), a plateau (clot stabilization), and a subsequent sigmoidal decrease (clot lysis).

  • Calculate CLT: The Clot Lysis Time is defined as the time point at which the OD drops to 50% of the maximum plateau absorbance.

  • Calculate % Inhibition: For each concentration of AZD6564, calculate the prolongation of CLT relative to the vehicle control.

    • Formula:% Inhibition =[ (CLT_sample - CLT_vehicle) / (CLT_max - CLT_vehicle) ] * 100(Note: CLT_max is practically defined by the assay duration or a highly inhibited state).

  • Curve Fitting: Plot the % Inhibition against the log concentration of AZD6564. Utilize a 4-parameter logistic (4PL) non-linear regression model to derive the IC50. For AZD6564, a properly executed assay will yield an IC50 of approximately 0.44 μM [1].

By strictly adhering to this self-validating framework, researchers can ensure high-fidelity data when profiling next-generation antifibrinolytic candidates.

References

  • Cheng, L., Pettersen, D., Ohlsson, B., Schell, P., Karle, M., Evertsson, E., Pahlén, S., Jonforsen, M., Plowright, A. T., Boström, J., Fex, T., Thelin, A., Hilgendorf, C., Xue, Y., Wahlund, G., Lindberg, W., Larsson, L.-O., & Gustafsson, D. (2014). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Medicinal Chemistry Letters, 5(5), 538–543.[Link]

  • Pettersen, D., et al. (2018). AZD6564, Discovery of a Potent 5-Substituted Isoxazol-3-ol Fibrinolysis Inhibitor and Development of an Enantioselective Large-Scale Route for Its Preparation. ACS Symposium Series 1307:151-184.[Link]

Exploratory

Engineering Precision Hemostasis: The GABAa Selectivity Profile of AZD6564

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter the challenge of decoupling on-target therapeutic efficacy from structurally linked off-target toxicities. In the realm of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter the challenge of decoupling on-target therapeutic efficacy from structurally linked off-target toxicities. In the realm of antifibrinolytic therapy, this challenge is epitomized by the pharmacological overlap between plasminogen lysine binding sites (LBS) and the central nervous system's γ -aminobutyric acid type A (GABAa) receptors.

This technical whitepaper provides an in-depth analysis of how AZD6564 , a novel oral fibrinolysis inhibitor, was engineered to achieve a pristine selectivity profile against GABAa receptors, thereby eliminating the dose-limiting neurotoxicity associated with legacy treatments.

The Pharmacological Challenge: TXA and GABAa Toxicity

The physiological role of fibrinolysis is to dissolve fibrin clots after vascular wound repair[1]. In bleeding disorders, trauma, or heavy menstrual bleeding, inhibiting this process is critical. Tranexamic acid (TXA) is the current clinical standard. It functions as a lysine mimetic, binding to the LBS in the kringle domains of plasminogen, which blocks the protein-protein interaction (PPI) between plasminogen and fibrin[1].

However, TXA's aliphatic structure heavily mimics the inhibitory neurotransmitter GABA. Consequently, TXA acts as a weak antagonist at the GABAa receptor[2]. Because TXA has modest potency, it requires massive clinical doses (e.g., 1.5 g administered 3–4 times daily)[3]. At these systemic concentrations, TXA crosses the blood-brain barrier, and its off-target GABAa antagonism triggers dose-dependent adverse events, most notably severe gastrointestinal distress and life-threatening seizures[2].

Structural Optimization: Engineering GABAa Selectivity

To overcome this toxicity, AstraZeneca initiated a structure-based drug design program utilizing an isoxazolone ring as a carboxylic acid isostere to maintain the zwitterionic character necessary for LBS binding[1]. The initial high-throughput hit, 4-PIOL , demonstrated potent plasminogen binding but retained unacceptable GABAa activity[1].

The mechanistic breakthrough for AZD6564 was the strategic modification of the piperidine ring. By introducing a chiral substitution (such as a methyl or benzyl group) at the 2-position of the piperidine ring, researchers created a profound steric clash within the tightly constrained, orthosteric GABAa binding pocket[2]. Conversely, the more solvent-exposed plasminogen LBS comfortably accommodated this steric bulk. This single structural divergence effectively abolished GABAa affinity while preserving sub-micromolar efficacy against plasminogen[1].

Quantitative Selectivity Profile

The following table summarizes the structure-activity relationship (SAR) tracking the decoupling of fibrinolysis inhibition from GABAa activity throughout the optimization cascade[1],[2]:

CompoundFibrinolysis IC₅₀ (μM)GABAa Activity (μM)Key Structural Modification
Tranexamic Acid (TXA) ~10.0 - 15.0Weak AntagonistAliphatic chain
4-PIOL (Initial Hit) PotentActiveUnsubstituted piperidine
Compound 5 Potent> 2000 (Inactive)2-Methyl piperidine substitution
AZD6564 (Compound 19) 0.44> 2000 (Inactive)Chiral 2-substituted piperidine

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pharmacological targeting achieved by the AZD6564 scaffold compared to legacy TXA.

Mechanism TXA Tranexamic Acid (TXA) Plasmin Plasminogen LBS (On-Target) TXA->Plasmin Lysine Mimicry GABA GABAa Receptor (Off-Target) TXA->GABA Weak Antagonism AZD AZD6564 AZD->Plasmin Potent Binding AZD->GABA Steric Exclusion (>2000 μM) Efficacy Fibrinolysis Inhibition (Therapeutic) Plasmin->Efficacy Toxicity Seizures / CNS Toxicity (Adverse Event) GABA->Toxicity

Fig 1: Divergent pharmacological targeting of TXA and AZD6564 highlighting GABAa exclusion.

Experimental Protocols: Validating the Selectivity Profile

In preclinical development, a protocol must be a self-validating system. To rigorously confirm the selectivity of AZD6564, we employ a biphasic screening cascade.

Protocol 1: In Vitro Human Plasma Clot Lysis Assay (Efficacy)

Causality: We utilize a full human plasma clot lysis assay rather than a purified enzyme assay. AZD6564 does not inhibit the active site of plasmin; it blocks the PPI between the plasminogen kringle domains and fibrin[1]. A whole-plasma system preserves this physiological matrix, ensuring the IC₅₀ reflects true functional efficacy.

Step-by-Step Methodology:

  • Matrix Preparation: Pool human citrated plasma and spike with a standardized concentration of tissue plasminogen activator (tPA) to prime the fibrinolytic cascade.

  • Compound Incubation: Add AZD6564 at varying concentrations (0.01 μM to 10 μM) to the plasma matrix.

  • Clot Induction: Induce clotting by adding human thrombin and CaCl2​ .

  • Kinetic Monitoring: Measure the optical density (turbidity) at 405 nm using a microplate reader at 37°C. A sustained high OD indicates an intact clot (inhibition of lysis); a dropping OD indicates active fibrinolysis.

  • Self-Validation & Controls: Run TXA as a positive control (expected IC₅₀ ~10 μM) and a vehicle (DMSO) as a negative control. The assay is validated only if the vehicle control achieves complete lysis within 60 minutes.

Protocol 2: GABAa Receptor Radioligand Binding Assay (Selectivity)

Causality: To definitively prove that the 2-position piperidine substitution abolished GABAa affinity, we must measure direct orthosteric competition. We utilize [³H]-muscimol, a potent GABAa agonist, because it binds to the exact locus where TXA exerts its pro-convulsant antagonistic effects.

Step-by-Step Methodology:

  • Membrane Isolation: Homogenize rat cerebral cortex tissue in sucrose buffer and centrifuge to isolate the synaptosomal membrane fraction, which is highly enriched in GABAa receptors.

  • Competitive Incubation: Incubate 50 μg of membrane protein with 2 nM [³H]-muscimol and escalating concentrations of AZD6564 (up to 2000 μM) in a Tris-HCl buffer (pH 7.4) for 60 minutes at 4°C to reach equilibrium[1].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation & Controls: Define non-specific binding using 1 mM unlabeled GABA. The assay is validated if the specific binding window is >80% of total binding. AZD6564 must show <5% displacement of [³H]-muscimol at 2000 μM to confirm "no detectable activity"[1].

Workflow N1 Isoxazolone Synthesis N2 2-Piperidine Substitution N1->N2 Structural Optimization N3 Clot Lysis Assay (IC50 < 1 μM) N2->N3 Efficacy Validation N4 GABAa Counter-Screen (No Activity) N3->N4 Selectivity Gating

Fig 2: Self-validating screening cascade for isolating GABAa-selective fibrinolysis inhibitors.

Conclusion

AZD6564 represents a paradigm shift in antifibrinolytic pharmacology. By rationally designing a lysine mimetic with a chiral piperidine core, developers successfully decoupled plasminogen LBS inhibition from GABAa antagonism[2]. Demonstrating an IC₅₀ of 0.44 μM for clot lysis and absolute silence against GABAa up to 2000 μM, AZD6564 provides a vastly superior therapeutic index compared to TXA, effectively eliminating the risk of CNS toxicity and paving the way for safer management of severe bleeding disorders[1].

References

  • [1] Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction - PMC. National Institutes of Health (NIH). 1

  • [2] Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction | ACS Medicinal Chemistry Letters. ACS Publications. 2

  • [3] A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564. ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the In Vitro Evaluation of AZD6564's Anti-Fibrinolytic Activity Using a Turbidimetric Plasma Clot Lysis Assay

Introduction: The Principle of Fibrinolysis and a Novel Inhibitory Mechanism Fibrinolysis is the physiological process responsible for the degradation of fibrin clots, ensuring the restoration of blood flow after vascula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Principle of Fibrinolysis and a Novel Inhibitory Mechanism

Fibrinolysis is the physiological process responsible for the degradation of fibrin clots, ensuring the restoration of blood flow after vascular injury and preventing thrombosis.[1] This delicate enzymatic cascade is primarily mediated by plasmin, which is converted from its zymogen form, plasminogen, by tissue plasminogen activator (tPA).[2][3][4] The efficiency of this process relies on the binding of both plasminogen and tPA to lysine residues on the fibrin surface, a crucial protein-protein interaction that localizes the lytic activity to the clot.[2][4]

AZD6564 is a novel, orally active inhibitor of fibrinolysis.[2][5] Unlike anticoagulants that prevent clot formation, AZD6564 acts by preventing clot degradation. Its mechanism of action is analogous to that of tranexamic acid (TXA), functioning as a lysine mimetic.[6] As evidenced by X-ray crystallography, AZD6564 binds to the lysine-binding sites within the kringle domains of plasmin.[2][5] This occupation sterically hinders plasmin from docking onto the fibrin mesh, effectively blocking the protein-protein interaction necessary for fibrin degradation and thereby stabilizing the clot against lysis.[2][5]

This application note provides a detailed protocol for a turbidimetric in vitro plasma clot lysis assay specifically designed to quantify the anti-fibrinolytic potency of AZD6564. The assay monitors the formation and subsequent tPA-induced lysis of a fibrin clot in platelet-poor plasma (PPP) by measuring changes in optical density over time.[1][7] In the presence of a fibrinolysis inhibitor like AZD6564, the rate of clot lysis is reduced, leading to a dose-dependent increase in the clot lysis time. This method allows for the robust determination of key inhibitory parameters, such as the IC50 value.[2]

cluster_0 Fibrinolysis Cascade cluster_1 Inhibitory Action of AZD6564 Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by tPA tPA (Tissue Plasminogen Activator) FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs Degrades FibrinClot Fibrin Clot FibrinClot->Plasmin Binds to via Lysine Residues AZD6564 AZD6564 (Lysine Mimetic) BlockedPlasmin Plasmin (Lysine-Binding Sites Blocked) AZD6564->BlockedPlasmin Binds to BlockedPlasmin->FibrinClot Binding to Fibrin PREVENTED

Caption: Mechanism of AZD6564-mediated inhibition of fibrinolysis.

Materials and Reagents

Equipment
  • Microplate reader with kinetic reading capability at 340 nm or 405 nm and temperature control at 37°C

  • Calibrated single and multichannel pipettes

  • Refrigerated centrifuge for plasma preparation

  • Incubator or water bath at 37°C

  • Low-protein binding microcentrifuge tubes

  • 96-well flat-bottom microtiter plates (e.g., Costar)

Reagents & Buffers
  • Human Pooled Normal Plasma: Citrated (3.2%) platelet-poor plasma (PPP). Can be purchased commercially or prepared in-house (see section 4.1). Store at -80°C.

  • AZD6564: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Recombinant Tissue Plasminogen Activator (tPA): (e.g., Alteplase). Reconstitute according to the manufacturer's instructions.

  • Tissue Factor (TF): (e.g., Dade Innovin). Used to initiate coagulation.

  • Calcium Chloride (CaCl₂): 0.5 M solution.

  • HEPES Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Bovine Serum Albumin (BSA): For inclusion in buffer to prevent non-specific binding of tPA.

Reagent Preparation Table
ReagentStock ConcentrationWorking ConcentrationPreparation Details
tPA Solution 1 mg/mL870 ng/mLPerform a two-step serial dilution of the stock in HEPES buffer containing 1% BSA. This working stock results in a final well concentration of ~116 ng/mL.[1]
TF Solution Commercial Stock1:1,000 - 1:3,000 dilutionDilute commercial stock in HEPES buffer. The exact dilution should be optimized to achieve a robust clot formation profile.[8][9]
CaCl₂ Solution 0.5 M21 mMDilute stock solution in HEPES buffer. This will be added to initiate coagulation, resulting in a final well concentration of ~10.5 mM.
AZD6564 Dilutions 10 mM0.1 µM - 100 µMPrepare a serial dilution series from the stock solution in the assay buffer. The final concentration in the well will be half of this.
Vehicle Control 100% DMSOSame as AZD6564Prepare a dilution of the solvent (e.g., DMSO) equivalent to the highest concentration used for AZD6564.

Experimental Workflow

The overall workflow involves preparing platelet-poor plasma, setting up the assay plate with plasma, test compound, and lysis/clotting triggers, and then monitoring the entire process kinetically.

cluster_workflow Assay Workflow P1 Step 1: Prepare Platelet-Poor Plasma (PPP) P3 Step 3: Aliquot PPP, AZD6564, & Vehicle to Plate P1->P3 P2 Step 2: Prepare Reagent Mix (TF + tPA) P5 Step 5: Add Reagent Mix P2->P5 P4 Step 4: Incubate Plate at 37°C P3->P4 P4->P5 P6 Step 6: Initiate Clotting with CaCl₂ P5->P6 P7 Step 7: Kinetic Reading (Absorbance @ 340nm) P6->P7 P8 Step 8: Data Analysis (CLT₅₀, IC₅₀) P7->P8

Caption: High-level overview of the turbidimetric clot lysis assay workflow.

Detailed Step-by-Step Protocol

Preparation of Platelet-Poor Plasma (PPP)

Causality: This protocol uses PPP to specifically investigate the effects of AZD6564 on the plasma fibrinolytic system, removing the complex and variable contributions from platelets.[1][10]

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at room temperature.[11]

  • Carefully aspirate the supernatant (plasma), avoiding the buffy coat layer.

  • Perform a second centrifugation step on the collected plasma at 2,500 x g for 15 minutes to pellet any remaining platelets.

  • Pool the resulting PPP, aliquot into small volumes, and flash-freeze. Store at -80°C until use. Thaw at 37°C immediately before the assay.

Assay Execution

Trustworthiness: The protocol is designed as a self-validating system by including a vehicle control (baseline lysis) and a known inhibitor like Tranexamic Acid (positive control) to ensure the assay is performing as expected.

  • Plate Setup: Design a 96-well plate map. Include wells for buffer blanks, a vehicle control (e.g., 0.5% DMSO), a positive control (e.g., Tranexamic Acid), and a range of AZD6564 concentrations. It is recommended to run all samples in at least triplicate.

  • Reagent Addition:

    • Add 50 µL of thawed PPP to each well.

    • Add 10 µL of AZD6564 dilution, vehicle, or positive control to the appropriate wells.

    • Prepare a "Lysis/Clotting Mix" containing the diluted TF and tPA in HEPES buffer.

    • Add 20 µL of this mix to each well.

  • Incubation: Seal the plate and incubate for 5-10 minutes at 37°C to allow the compound to interact with the plasma.

  • Initiation of Coagulation:

    • Place the plate in the pre-warmed (37°C) microplate reader.

    • Using a multichannel pipette, add 20 µL of the 21 mM CaCl₂ solution to all wells to initiate simultaneous clot formation.[12]

  • Data Acquisition:

    • Immediately begin kinetic reading of absorbance at 340 nm (or 405 nm), taking measurements every 20-30 seconds for at least 2 hours, or until the absorbance in the vehicle control wells has returned to baseline.[13]

Data Analysis and Interpretation

The output from the plate reader is a set of curves representing absorbance (turbidity) versus time.

  • Plotting the Data: For each concentration, plot the average absorbance against time. The resulting curve will show an initial lag phase, a steep increase in absorbance as the fibrin clot forms, a plateau at maximum absorbance (MaxAbs), and a subsequent decrease as the clot is lysed by plasmin.[1]

  • Calculating Key Parameters:

    • Maximum Absorbance (MaxAbs): The peak turbidity, reflecting clot density.[11]

    • Clot Lysis Time (CLT₅₀): The primary endpoint for this assay. It is defined as the time from the midpoint of the clear-to-maximum turbidity transition to the midpoint of the maximum-to-final baseline turbidity transition.[9] This represents the time required for 50% of the clot to be lysed.

  • Interpreting the Results:

    • AZD6564 is a fibrinolysis inhibitor, so an increase in its concentration should lead to a prolongation (increase) of the CLT₅₀ in a dose-dependent manner.

    • The vehicle control represents the baseline clot lysis time.

    • The positive control (TXA) should show significant prolongation of CLT₅₀, validating the assay's sensitivity to lysine-binding site inhibitors.

  • Determining Potency (IC₅₀):

    • Convert the CLT₅₀ values for each AZD6564 concentration into a percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the AZD6564 concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value—the concentration of AZD6564 required to inhibit clot lysis by 50%. The reported in vitro human plasma clot lysis IC50 for AZD6564 is 0.44 µM.[2][5]

Representative Data Table
[AZD6564] (µM)Mean CLT₅₀ (minutes)% Inhibition
0 (Vehicle)45.20%
0.0551.510%
0.162.825%
0.590.450%
1.0115.175%
5.0>120 (Incomplete Lysis)~100%

References

  • Cheng, L., et al. (2014). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Medicinal Chemistry Letters, 5(5), 538-543. [Link]

  • Hvas, A. M., & Neerstrand, T. S. (2019). Fibrin Clot Formation and Lysis in Plasma. Methods in Molecular Biology, 1945, 155-163. [Link]

  • Varga, E. A., et al. (2021). A Modified in vitro Clot Lysis Assay Predicts Outcomes in Non-traumatic Intracerebral Hemorrhage Stroke Patients—The IRONHEART Study. Frontiers in Neurology, 12, 736599. [Link]

  • Cheng, L., et al. (2014). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction. PubMed, National Center for Biotechnology Information. [Link]

  • Prasad, S., et al. (2006). Development of an in vitro model to study clot lysis activity of thrombolytic drugs. Thrombosis Journal, 4, 14. [Link]

  • Judge, H. M., et al. (2019). Effect of P2Y12 inhibitors on thrombus stability and endogenous fibrinolysis. Thrombosis Research, 173, 102-108. [Link]

  • Prasad, S., et al. (2007). Development of an in vitro model to study clot lysis activity of thrombolytic drugs. ResearchGate. [Link]

  • Longstaff, C. (2018). Fibrinolysis Lab Investigation. World Federation of Hemophilia. [Link]

  • Wang, Y., et al. (2017). Development and implementation of tPA clot lysis activity assay using ACL TOP™ hemeostasis testing system in QC laboratories. Journal of Pharmaceutical and Biomedical Analysis, 145, 803-809. [Link]

  • Ramchal, S. M., & Bentley, T. B. (2022). In Vitro Blood Clot Formation and Dissolution for Testing New Stroke-Treatment Devices. Bioengineering, 9(8), 362. [Link]

  • Cilia La Corte, M. A., et al. (2011). Clot lysis time in platelet-rich plasma: Method assessment, comparison with assays in platelet-free and platelet-poor plasmas, and response to tranexamic acid. Thrombosis Research, 128(5), 478-484. [Link]

  • Cilia La Corte, M. A., et al. (2011). Clot lysis time in platelet-rich plasma: Method assessment, comparison with assays in platelet-free and platelet-poor plasmas, and response to tranexamic acid. ResearchGate. [Link]

  • Hisada, Y., et al. (2020). Real-Time Imaging of Platelet-Initiated Plasma Clot Formation and Lysis Unveils Distinct Impacts of Anticoagulants. Thrombosis and Haemostasis, 120(10), 1435-1446. [Link]

  • Pieters, M., et al. (2017). Interpretation and Validation of Maximum Absorbance Data Obtained from Turbidimetry Analysis of Plasma Clots. Seminars in Thrombosis and Hemostasis, 43(8), 814-822. [Link]

  • Ariëns, R. A., et al. (2007). Heritability of Clot Formation, Morphology, and Lysis. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(12), 2783-2789. [Link]

  • Cilia La Corte, M. A., et al. (2011). Clot lysis time in platelet-rich plasma: method assessment, comparison with assays in platelet-free and platelet-poor plasmas, and response to tranexamic acid. PubMed, National Center for Biotechnology Information. [Link]

  • Cheng, L., et al. (2014). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Publications. [Link]

  • Wufsus, A. R., et al. (2013). The platelet-rich plasma clot: a standardized in-vitro clot formation protocol for investigations of sonothrombolysis under physiological flows. Journal of Thrombosis and Thrombolysis, 36(2), 185-191. [Link]

  • Angiolillo, D. J., & Ueno, M. (2007). P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(12), e311-e312. [Link]

  • Mutch, N. J., & Moore, F. (2014). Plasma clot lysis with tissue plasminogen activator (tPA) or plasmin... ResearchGate. [Link]

  • He, S., et al. (2017). Inhibition of P2Y 12 receptors affects plaque-induced thrombus... ResearchGate. [Link]

  • Hechler, B., & Gachet, C. (2017). of P2Y12 Receptor in Thrombosis. Oncohema Key. [Link]

  • Zaloga, J., et al. (2017). Synthesis and Characterization of Tissue Plasminogen Activator—Functionalized Superparamagnetic Iron Oxide Nanoparticles for Targeted Fibrin Clot Dissolution. MDPI. [Link]

  • Practical-Haemostasis.com. (2022). Tissue-type Plasminogen Activator [t-PA] Assays. Practical-Haemostasis.com. [Link]

  • Kumar, R., et al. (2018). Time course of turbidimetric fibrin clot and platelet-rich clot lysis... ResearchGate. [Link]

  • McFadyen, J. D., & Peter, K. (2024). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. Semantic Scholar. [Link]

  • Varga, E. A., et al. (2021). A Modified in vitro Clot Lysis Assay Predicts Outcomes in Non-traumatic Intracerebral Hemorrhage Stroke Patients—The IRONHEART Study. PMC. [Link]

  • Singh, S., & Sharma, B. (2014). Mechanism of action of anti-hypercholesterolemia drugs and their resistance. PubMed, National Center for Biotechnology Information. [Link]

  • Sui, D., et al. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications, 14, 3097. [Link]

Sources

Application

Application Note: Dosing Guidelines and Experimental Protocols for AZD6564 in Preclinical Rat Hemorrhage Models

Introduction and Mechanistic Rationale AZD6564 is a highly potent, orally bioavailable small-molecule fibrinolysis inhibitor. Unlike traditional antifibrinolytics such as tranexamic acid (TXA) or ε-aminocaproic acid (EAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

AZD6564 is a highly potent, orally bioavailable small-molecule fibrinolysis inhibitor. Unlike traditional antifibrinolytics such as tranexamic acid (TXA) or ε-aminocaproic acid (EACA), which require massive clinical doses and possess off-target GABA_A receptor activity (leading to pro-convulsant risks), AZD6564 was optimized for high affinity and selectivity[1].

Mechanistically, AZD6564 acts as a lysine mimetic. It binds directly to the lysine-binding sites on the kringle domains of plasminogen and active plasmin[2]. By occupying these sites, AZD6564 disrupts the critical protein-protein interaction between plasmin and the fibrin clot, preventing premature clot degradation without interfering with the coagulation cascade itself[3].

MOA tPA tPA / uPA Plm Plasmin (Active) tPA->Plm Activates Plg Plasminogen Plg->Plm Fibrin Fibrin Clot Plm->Fibrin Binds via Lysine Sites Degradation Fibrin Degradation Fibrin->Degradation Cleavage AZD AZD6564 AZD->Plm Blocks Lysine Sites

Mechanism of AZD6564 inhibiting plasmin-fibrin interaction to prevent clot degradation.

Preclinical Pharmacokinetics and Dosing Parameters

Establishing an accurate dosing regimen requires understanding the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of AZD6564 in rodent models. In Sprague-Dawley rats, AZD6564 demonstrates a favorable profile with moderate clearance and robust oral bioavailability[4].

Table 1: Pharmacokinetic and Efficacy Parameters of AZD6564 in Rats

ParameterAZD6564 ValueComparison to Tranexamic Acid (TXA)
In vitro Clot Lysis IC50 0.44 μM~40-fold more potent than TXA[2]
In vivo EC50 (Plasma) 1.62 μM12-fold lower concentration required[4]
In vivo ED50 (Infusion) 0.84 μmol/kg·min19-fold lower dose required[4]
Oral Bioavailability (F%) 39% (at 6 μmol/kg)Superior gastrointestinal absorption[4]
Renal Elimination 45% of total doseSimilar primary clearance pathway[2]

Causality in Dosing Design: The ED50 of 0.84 μmol/kg·min was determined via continuous intravenous (IV) infusion[2]. Continuous infusion is critical in preclinical hemorrhage models to maintain steady-state plasma concentrations above the EC50 (1.62 μM) during the acute injury phase. This ensures that the observed hemostatic effect is directly correlated to sustained receptor occupancy rather than transient peak/trough variations.

Protocol: tPA-Prolonged Rat Tail Hemorrhage Model

Rodents possess highly efficient endogenous coagulation systems. To properly evaluate an antifibrinolytic agent like AZD6564, a hyperfibrinolytic state must be induced. This is achieved by administering exogenous tissue plasminogen activator (tPA), which mimics the massive systemic fibrinolysis seen in severe trauma, cardiopulmonary bypass, or heavy menstrual bleeding[1].

Materials Required
  • Male Sprague-Dawley rats (250–300 g)

  • AZD6564 (Formulated in physiological saline for IV, or 0.5% methylcellulose for oral dosing)[5]

  • Human tPA (recombinant)

  • Anesthetic (Isoflurane or Ketamine/Xylazine)

  • 0.9% NaCl (pre-warmed to 37°C)

Step-by-Step Methodology
  • Anesthesia and Surgical Preparation: Induce anesthesia. Cannulate the jugular vein for the administration of tPA and AZD6564. Cannulate the carotid artery connected to a pressure transducer for continuous mean arterial pressure (MAP) monitoring.

    • Self-Validation Check: MAP must remain stable (>70 mmHg). If MAP drops significantly prior to injury, the subject's data must be excluded, as hypotension artificially reduces bleeding time and confounds hemostatic efficacy.

  • Induction of Hyperfibrinolysis: Administer a continuous IV infusion of human tPA (e.g., 10 mg/kg over 1 hour). Wait 15 minutes to allow the establishment of a steady hyperfibrinolytic state.

  • AZD6564 Administration:

    • For IV Efficacy: Administer AZD6564 as a continuous infusion (ranging from 0.1 to 3.0 μmol/kg·min) alongside the tPA infusion[2].

    • For Oral Efficacy: Administer AZD6564 via oral gavage (e.g., 6 to 20 μmol/kg) 60 minutes prior to the tPA infusion to allow for gastrointestinal absorption and to reach peak plasma concentration (Tmax)[4].

  • Tail Transection (Injury Model): Transect the tail exactly 2 mm from the tip using a sharp surgical scalpel. Immediately immerse the tail in a 50 mL conical tube containing 0.9% saline pre-warmed to 37°C.

  • Data Quantification:

    • Bleeding Time: Record the time from transection until bleeding ceases completely for at least 60 consecutive seconds.

    • Blood Loss Volume: Measure the hemoglobin concentration in the saline bath using a spectrophotometer (absorbance at 540 nm) after lysing the red blood cells. Compare this absorbance to a standard curve generated from the specific animal's own blood to calculate total blood volume lost.

Workflow Prep Cannulation & MAP Check Hyper tPA Infusion (Hyperfibrinolysis) Prep->Hyper Dose AZD6564 Admin (IV or Oral) Hyper->Dose Injury Tail Transection Dose->Injury Measure Quantify Bleeding Time & Volume Injury->Measure

Step-by-step workflow of the tPA-prolonged rat tail hemorrhage model for AZD6564.

Critical Guidelines for Formulation and Stability

  • Vehicle Selection: For IV infusion, AZD6564 should be formulated in a standard physiological buffer (pH 7.4) to prevent precipitation in the catheter. For oral dosing, a suspension in 0.5% methylcellulose or a solution in PEG400/water is recommended to maintain stability and ensure uniform dosing across the cohort.

  • Renal Considerations: Because approximately 45% of AZD6564 is eliminated unchanged via the kidneys in rats[4], experimental models involving renal impairment (e.g., 5/6 nephrectomy models or ischemic reperfusion injury) will require empirical dose reductions to prevent drug accumulation and potential toxicity.

References

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction.
  • Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding.
  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Medicinal Chemistry Letters.
  • AZD-6564 | Life Science Reagents. MedChemExpress (MCE).
  • What are the new molecules for fibrin modulators?

Sources

Method

Application Note: Advanced In Vitro Handling, Storage, and Assay Protocols for AZD6564

Executive Summary & Mechanistic Rationale Fibrinolysis is a tightly regulated physiological process, but in pathophysiological states, hyperfibrinolysis can lead to severe and life-threatening hemorrhage. While Tranexami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Fibrinolysis is a tightly regulated physiological process, but in pathophysiological states, hyperfibrinolysis can lead to severe and life-threatening hemorrhage. While Tranexamic Acid (TXA) has long been the standard of care, its low potency necessitates high dosing, and its off-target antagonism of the GABAₐ receptor can induce neurological side effects, including seizures.

AZD6564 is a next-generation, highly potent small-molecule fibrinolysis inhibitor. Structurally, it is a 5-substituted 3-isoxazolol derivative that functions as a sophisticated lysine mimetic. By competitively binding to the lysine-binding sites within the Kringle 1 domain of plasminogen and active plasmin, AZD6564 effectively blocks the critical protein-protein interaction required for plasmin to anchor to the fibrin clot . Crucially, the isoxazolone core acts as a stable carboxylic acid isostere that confers high target affinity while eliminating detectable binding to the GABAₐ receptor.

This application note provides drug development professionals and bench scientists with field-proven, self-validating protocols for the reconstitution, storage, and in vitro evaluation of AZD6564.

Pathway Visualization

G tPA Tissue Plasminogen Activator (tPA) Plg Plasminogen tPA->Plg Cleaves & Activates Plm Plasmin (Active Protease) Plg->Plm Conformational Change Fibrin Fibrin Clot (Polymer) Plm->Fibrin Binds via Kringle 1 & Degrades FDP Fibrin Degradation Products (FDP) Fibrin->FDP Clot Lysis AZD AZD6564 (Lysine Mimetic) AZD->Plm Competitively Inhibits Kringle 1 Binding Site

Mechanism of AZD6564: Competitive inhibition of plasmin-fibrin binding via the Kringle 1 domain.

Quantitative Data & Comparative Efficacy

To contextualize the in vitro behavior of AZD6564, it is essential to benchmark it against the clinical standard, TXA. The following table summarizes the quantitative metrics and physicochemical properties that dictate experimental design .

ParameterAZD6564Tranexamic Acid (TXA)Causality / Impact on Experimental Design
Mechanism of Action Lysine mimetic (Kringle 1 inhibitor)Lysine mimetic (Kringle 1 inhibitor)Both block plasmin-fibrin protein-protein interaction.
Plasma Clot Lysis IC₅₀ 0.44 µM~10–30 µMAZD6564 requires significantly lower dosing in vitro.
GABAₐ Receptor Affinity None detectedAntagonistAZD6564 eliminates off-target neurological toxicity.
Chemical Structure 5-substituted 3-isoxazololAmino acid derivativeIsoxazolone acts as a stable carboxylic acid isostere.
Solvent Compatibility DMSOWater / Aqueous buffersDictates stock preparation and vehicle control requirements.
Molecular Weight 238.33 g/mol 157.21 g/mol Must be accounted for during exact molarity calculations.

Storage Dynamics & Reconstitution Causality

AZD6564 is supplied as a lyophilized solid. Maintaining the integrity of the isoxazolone ring and the piperidine moiety requires strict adherence to environmental controls .

High-Fidelity Reconstitution Protocol

Objective: Prepare a 10 mM master stock solution without compromising compound stability.

  • Equilibration: Remove the lyophilized vial from -20°C storage and let it sit at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the powder. Water ingress not only degrades the compound via hydrolysis but also adds unaccounted mass, skewing all downstream molarity calculations.

  • Solvent Addition: Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) directly to the vial (e.g., 419.6 µL of DMSO to 1 mg of AZD6564 yields a 10 mM stock).

    • Causality: Standard benchtop DMSO rapidly absorbs water from the air. Using anhydrous DMSO ensures the hydrophobic core of AZD6564 dissolves completely while preventing hydrolytic degradation.

  • Homogenization: Vortex gently for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 1–2 minutes.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 10–20 µL) in low-bind microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles subject the compound to thermal stress and micro-condensation, leading to irreversible precipitation and a loss of active concentration. Single-use aliquots preserve absolute fidelity.

Self-Validating In Vitro Methodologies

Human Plasma Clot Lysis Assay (Turbidimetric)

This assay evaluates the functional efficacy of AZD6564 by measuring the optical density (turbidity) of a fibrin clot as it is degraded by plasmin. A self-validating system requires internal controls to prove that the observed inhibition is due to the drug and not assay failure.

Materials Required:

  • Citrated pooled human plasma

  • Tissue Factor (TF) and 100 mM CaCl₂

  • Tissue Plasminogen Activator (tPA)

  • Flat-bottom 96-well microplates

Step-by-Step Procedure:

  • Clot Formation: In each well of a flat-bottom 96-well plate, combine 140 µL of human plasma, 20 µL of TF, and 20 µL of 100 mM CaCl₂.

    • Causality: The flat bottom ensures a uniform optical path length for the spectrophotometer. TF initiates the extrinsic coagulation cascade, and calcium serves as a necessary cofactor for rapid fibrin polymerization.

  • Incubation: Incubate the plate at 37°C for 30 minutes to ensure complete cross-linking of the fibrin network.

  • Treatment Preparation: Prepare working dilutions of AZD6564 (e.g., 0.1 µM to 10 µM) in Tris-HCl buffer. Ensure the final DMSO concentration in all wells (including controls) is normalized to ≤ 0.5% (v/v).

  • Lysis Initiation: Add 20 µL of a master mix containing tPA and the respective AZD6564 dilution to the top of each pre-formed clot.

    • Causality: tPA converts endogenous plasminogen to active plasmin. Introducing AZD6564 simultaneously allows it to competitively occupy the Kringle 1 binding sites of the newly formed plasmin before it can anchor to the fibrin matrix.

  • Kinetic Measurement: Immediately place the plate in a microplate reader at 37°C. Read the absorbance at 405 nm every 2 minutes for 3 hours.

    • Causality: Intact clots scatter light, resulting in high absorbance. As plasmin degrades the clot, turbidity drops. AZD6564 will maintain the high absorbance reading in a dose-dependent manner.

Self-Validation Matrix (Critical Controls):

  • Vehicle Control (DMSO + tPA): Establishes the maximum rate of uninhibited clot lysis. Validates that tPA is active.

  • Positive Control (TXA + tPA): Using a known inhibitor (e.g., 30 µM TXA) validates the assay's sensitivity to antifibrinolytic agents.

  • Negative Control (DMSO, No tPA): Establishes the baseline stability of the clot. Validates that the plasma does not contain excessive endogenous activators that would cause spontaneous lysis.

References

  • Cheng L, et al. "Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction." ACS Medicinal Chemistry Letters, 2014.[Link]

Application

Application Note: Profiling Fibrinolysis Cascade Regulation Using the Novel Inhibitor AZD6564

Target Audience: Pharmacologists, Assay Biologists, and Translational Scientists in Hemostasis and Thrombosis. Executive Summary & Mechanistic Rationale The physiological balance between coagulation and fibrinolysis is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Assay Biologists, and Translational Scientists in Hemostasis and Thrombosis.

Executive Summary & Mechanistic Rationale

The physiological balance between coagulation and fibrinolysis is tightly regulated to prevent both excessive hemorrhage and pathological thrombosis[1]. The cornerstone of the fibrinolytic cascade is plasminogen, a zymogen that, upon activation by tissue plasminogen activator (tPA) or urokinase (uPA), converts into the active serine protease plasmin[1][2]. Plasmin binds to the fibrin clot surface via specific Lysine Binding Sites (LBS) located on its kringle domains (predominantly Kringle 1), enabling localized proteolysis of the fibrin mesh into soluble Fibrin Degradation Products (FDPs)[1][3].

Historically, hyperfibrinolysis has been managed using aliphatic amino acid derivatives like Tranexamic Acid (TXA) and ε-aminocaproic acid (EACA)[2][4]. However, these first-generation inhibitors suffer from low potency and off-target antagonism of GABAa receptors, which can induce severe neurological side effects, including seizures, at high clinical doses[1][3].

AZD6564 represents a paradigm shift in fibrinolysis modulation. Discovered through rigorous structure-based drug design, AZD6564 is a highly potent, orally bioavailable lysine mimetic[1][5]. By utilizing an isoxazolone ring as a carboxylic acid isostere and incorporating a chiral piperidine scaffold, AZD6564 achieves exceptional permeability and eliminates GABAa binding, while directly disrupting the critical protein-protein interaction (PPI) between plasmin's Kringle 1 domain and fibrin[1][6].

The following guide details the mechanistic profiling of AZD6564 and provides self-validating experimental protocols for evaluating novel fibrinolysis modulators.

Pathway Visualization: AZD6564 Mechanism of Action

G Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Cleavage Activators tPA / uPA (Activators) Activators->Plasminogen Catalyzes Fibrin Fibrin Clot (Substrate) Plasmin->Fibrin Binds via Kringle 1 LBS FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Proteolysis AZD6564 AZD6564 (LBS Antagonist) AZD6564->Plasmin Blocks Kringle 1 LBS

Fig 1. AZD6564 disrupts the fibrinolysis cascade by blocking plasmin-fibrin interactions.

Comparative Pharmacodynamics

To understand the evolutionary leap AZD6564 represents in drug development, it is critical to benchmark its pharmacodynamic parameters against the clinical standard, TXA. The structural modifications in AZD6564 translate to a >3,600-fold increase in in vitro potency[1].

ParameterAZD6564Tranexamic Acid (TXA)Rationale / Implication
Primary Target Plasmin Kringle 1 LBSPlasmin Kringle 1 LBSDirect PPI disruption prevents fibrin degradation[1].
Chemical Scaffold Piperidinyl-substituted isoxazol-3-olAliphatic amino acidIsoxazolone acts as a bioisostere, improving target fit[6].
Plasma Clot Lysis IC50 0.44 μM1600 μMMassive potency increase reduces required therapeutic payload[1].
GABAa Receptor Activity No detectable activityWeak antagonistEliminates the dose-limiting seizure risk seen in TXA[1][3].
Predicted Human Dose 340 mg BID~1.5 g TID/QIDLower pill burden significantly improves patient compliance[1][4].

Experimental Protocol 1: Self-Validating Human Plasma Clot Lysis Assay

Objective: To quantify the IC50 of AZD6564 in preventing tPA-induced fibrinolysis in a physiologically relevant matrix. Causality & Expertise: Buffer-based biochemical assays often yield artificially inflated potencies because they lack endogenous plasma inhibitors (e.g., α 2-antiplasmin). Using human plasma ensures that the measured IC50 reflects true pharmacological efficacy in the presence of competing plasma proteins[1].

Reagents Required
  • Citrated pooled human plasma (Chelating calcium prevents spontaneous coagulation).

  • Recombinant human tPA (Tissue Plasminogen Activator).

  • Human Thrombin & CaCl2​ (To initiate the fibrin mesh formation).

  • AZD6564 (Test compound) and TXA (Positive control reference)[1][7].

Step-by-Step Methodology
  • Matrix Preparation: Thaw citrated human plasma at 37°C. Centrifuge at 2,500 x g for 10 minutes to remove any residual platelets (yielding Platelet-Poor Plasma, PPP), ensuring turbidity readouts are strictly dependent on the fibrin network.

  • Compound Incubation: In a 96-well half-area clear microplate, add 10 μ L of AZD6564 (serially diluted in DMSO/buffer to achieve final well concentrations of 0.01 μ M to 10 μ M) to 40 μ L of PPP. Incubate for 10 minutes at 37°C.

    • Self-Validation Check: Include a vehicle control well (DMSO only) to establish the 100% lysis baseline, and a TXA control well (1600 μ M) to validate assay sensitivity[1].

  • Cascade Initiation: Prepare an initiation master mix containing Thrombin (final concentration 0.5 U/mL), CaCl2​ (final 15 mM to overcome citrate chelation), and tPA (final 50 ng/mL). Rapidly add 50 μ L of the master mix to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance (Optical Density) at 405 nm every 1 minute for 120 minutes.

    • Causality of Readout: OD405 increases as soluble fibrinogen converts into an insoluble fibrin mesh (clotting). The OD plateaus, and then rapidly decreases as tPA activates plasmin, which lyses the clot (clearing the well).

  • Data Analysis: Calculate the time to 50% lysis ( t1/2​ ) for each well. Plot the prolongation of t1/2​ against the log concentration of AZD6564 to derive the IC50 using non-linear regression.

Assay Integrity & Troubleshooting
  • Premature Lysis: If the OD405 fails to reach a stable plateau before dropping, the tPA concentration is too high relative to thrombin. Fix: Titrate tPA down until a clear 15-20 minute clotting plateau is observed in the vehicle control.

  • Spontaneous Clotting: If plasma clots before the addition of the initiation mix, the citrate concentration in the plasma batch has been compromised.

Workflow Visualization: Assay Logic

Workflow Prep 1. Plasma Preparation (Citrated Platelet-Poor Plasma) Compound 2. AZD6564 Incubation (Serial Dilutions: 0.01 - 10 μM) Prep->Compound Initiation 3. Clot & Lysis Initiation (Thrombin, CaCl2, tPA) Compound->Initiation Readout 4. Kinetic Spectrophotometry (OD 405 nm at 37°C) Initiation->Readout Validation 5. Self-Validation Check (Vehicle Lysis vs. TXA Control) Readout->Validation Analysis 6. Data Analysis (Calculate IC50 via t1/2 shift) Validation->Analysis

Fig 2. Self-validating high-throughput workflow for the in vitro plasma clot lysis assay.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: To definitively prove that AZD6564's mechanism of action is driven by direct binding to the Plasminogen Kringle 1 domain, ruling out off-target cascade interference[3]. Causality & Expertise: While the clot lysis assay proves functional efficacy, it is a phenotypic readout. SPR isolates the biophysical interaction, providing precise association ( Kon​ ) and dissociation ( Koff​ ) kinetics to calculate the equilibrium dissociation constant ( KD​ )[5].

Step-by-Step Methodology
  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Inject recombinant human Plasminogen Kringle 1 domain (diluted in sodium acetate buffer, pH 4.5) over the active flow cell to achieve an immobilization level of ~2000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

    • Self-Validation Check: Leave a reference flow cell activated and blocked without protein. All AZD6564 injections must be double-referenced (subtracting the reference cell and a buffer-only injection) to eliminate bulk refractive index shifts and non-specific binding.

  • Analyte Injection: Flow AZD6564 over both flow cells at a flow rate of 30 μ L/min. Use a multi-cycle kinetic approach with concentrations ranging from 0.05 μ M to 5 μ M. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: Because AZD6564 acts as a reversible competitive inhibitor, the complex typically dissociates fully within the buffer wash phase. If baseline RU is not achieved, a mild pulse of 10 mM Glycine-HCl (pH 2.5) can be used.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the KD​ . A high correlation between this SPR-derived KD​ and the functional IC50 validates the mechanistic hypothesis[3].

References

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction ACS Medicinal Chemistry Letters[Link]

  • AZD6564, Discovery of a Potent 5-Substituted Isoxazol-3-ol Fibrinolysis Inhibitor and Development of an Enantioselective Large-Scale Route for Its Preparation ResearchGate[Link]

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction (PMC) National Institutes of Health (NIH)[Link]

  • A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564 Organic Process Research & Development (ACS)[Link]

  • What are the new molecules for fibrin modulators? Patsnap Synapse[Link]

Sources

Method

Application Note: Formulation and In Vivo Administration of AZD6564 for Preclinical Studies

Mechanistic Rationale & Target Overview The physiological balance between coagulation and fibrinolysis is critical for maintaining hemostasis. While tranexamic acid (TXA) and ε-aminocaproic acid (EACA) have historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Overview

The physiological balance between coagulation and fibrinolysis is critical for maintaining hemostasis. While tranexamic acid (TXA) and ε-aminocaproic acid (EACA) have historically been used to inhibit fibrinolysis by blocking the lysine-binding sites (LBS) on plasminogen, their low potency necessitates massive clinical doses (often >3g daily), leading to dose-dependent gastrointestinal toxicities[1].

AZD6564 was developed as a next-generation, highly potent oral fibrinolysis inhibitor[1]. Structurally, it is a lysine mimetic containing an isoxazolone ring acting as a carboxylic acid isostere[1]. By binding directly to the LBS in the kringle domains of plasmin, AZD6564 competitively prevents plasmin from interacting with the C-terminal lysine residues on the fibrin clot surface[1]. Crucially, AZD6564 was optimized to eliminate off-target affinity for GABAa receptors—a major limitation of previous pipeline compounds like 4-PIOL—thereby preventing unwanted central nervous system excitability[1].

MOA Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation tPA tPA / uPA tPA->Plasminogen Catalyzes Fibrin Fibrin Clot (Lysine Residues) Plasmin->Fibrin Binds via LBS FDP Fibrin Degradation Products Fibrin->FDP Cleavage AZD6564 AZD6564 (LBS Inhibitor) AZD6564->Plasmin Blocks LBS

Fig 1. AZD6564 Mechanism: Blocking plasminogen/plasmin lysine-binding sites to prevent fibrinolysis.

Physicochemical Profiling & Vehicle Selection

AZD6564 (Molecular Weight: 238.33 g/mol ; Formula: C13H22N2O2) is a chiral piperidine-isoxazolone derivative[2]. Because it exhibits limited aqueous solubility at physiological pH, administering it as a true solution for high-dose oral gavage (PO) requires harsh co-solvents that can induce gastrointestinal inflammation and artificially alter absorption kinetics.

The Causality of Vehicle Selection: To preserve the integrity of pharmacokinetic (PK) data, the optimal formulation strategy for AZD6564 is a homogeneous suspension in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) [3].

  • Rheological Stabilization: CMC-Na acts as a viscosity-modifying polymer. According to Stokes' Law, increasing the viscosity of the continuous phase exponentially decreases the sedimentation rate of the suspended Active Pharmaceutical Ingredient (API).

  • Biocompatibility: CMC-Na is biologically inert and does not disrupt the intestinal mucosal barrier, ensuring that the observed bioavailability is strictly a function of the API's intrinsic permeability rather than vehicle-induced membrane fluidization.

Quantitative Pharmacokinetic & Efficacy Data

Prior to executing in vivo workflows, it is vital to establish the target exposure parameters. AZD6564 demonstrates excellent cross-species bioavailability and a robust pharmacodynamic response in bleeding models[4].

Table 1: Pharmacokinetic Profile of AZD6564
SpeciesRouteDose AdministeredClearanceOral Bioavailability (F%)
Rat IV5 μmol/kgLowN/A
Rat PO20 μmol/kgN/A39% [4]
Dog IV3 μmol/kgLowN/A
Dog PO6 μmol/kgN/A53% [4]
Table 2: In Vivo Efficacy (Rat Tail Bleeding Model)
ParameterValueComparison to TXA
In Vitro Clot Lysis IC50 0.44 μM[1]~70-fold more potent
In Vivo Bleeding EC50 1.62 μM[5]12-fold lower plasma conc.[1]
Dose for 50% Bleeding Reduction ~1.5 - 6.6 μM (IC95)[1]19-fold lower dose[1]

Self-Validating Formulation Protocol

The following protocol details the preparation of a 20 μmol/kg oral dose for a standard 250g Sprague-Dawley rat, assuming a dosing volume of 5 mL/kg. Molar Conversion: 20 μmol/kg × 238.33 g/mol = 4.76 mg/kg. Target Concentration: 4.76 mg/kg ÷ 5 mL/kg = 0.952 mg/mL .

Phase A: Vehicle Preparation (0.5% CMC-Na)
  • Heat 100 mL of ultra-pure deionized water (dH2O) to 60°C.

  • Slowly sift 0.5 g of CMC-Na powder into the vortex of the stirring water to prevent clumping (fish-eye formation).

  • Continue magnetic stirring until the solution is completely clear and free of particulates. Allow it to cool to room temperature and store at 4°C.

Phase B: API Suspension (Geometric Dilution)
  • Weighing: Accurately weigh 9.52 mg of AZD6564 powder[2] into a glass mortar.

  • Wetting: Add 0.5 mL of the 0.5% CMC-Na vehicle. Triturate vigorously with a pestle to break down API agglomerates and form a smooth, uniform paste. Causality: Dry API particles possess high surface energy and tend to float or clump; mechanical trituration forces the polymer chains to coat the hydrophobic particles, ensuring steric stabilization.

  • Volume Adjustment: Gradually add the remaining vehicle in 1 mL increments, mixing thoroughly after each addition, until a final volume of 10 mL is reached.

  • Homogenization: Transfer the suspension to a glass vial and sonicate in a water bath for 10 minutes at room temperature.

Phase C: Quality Control (Self-Validation System)

To validate the suspension's homogeneity before dosing:

  • Allow the suspension to sit undisturbed for 15 minutes (the typical duration of a dosing cohort).

  • Extract 50 μL aliquots from the top, middle, and bottom of the vial.

  • Dilute in methanol and analyze via UV-Vis spectrophotometry (or HPLC).

  • Pass Criteria: The concentration variance between the three strata must be < 5% . If >5%, re-sonicate and increase the CMC-Na concentration slightly (e.g., to 0.75%).

In Vivo Dosing & Pharmacodynamic Workflow

Workflow Step1 1. Vehicle Preparation Dissolve 0.5% CMC-Na in dH2O Stir until clear Step2 2. API Weighing Weigh AZD6564 (MW: 238.33) Target: 0.952 mg/mL for Rat Step1->Step2 Step3 3. Trituration Wet API with small volume of vehicle Mix to form smooth paste Step2->Step3 Step4 4. Volume Adjustment Gradually add remaining vehicle under continuous stirring Step3->Step4 Step5 5. QC & Homogenization Sonicate 10 mins & verify <5% variance across strata Step4->Step5 Step6 6. In Vivo Dosing Oral Gavage (PO) at 5 mL/kg Monitor Tail Bleeding Time Step5->Step6

Fig 2. Step-by-step workflow for formulating, validating, and administering AZD6564 oral suspensions.

Dosing Execution
  • Animal Restraint: Secure the conscious rat using a DecapiCone or standard handling techniques to minimize stress, which can artificially alter baseline coagulation parameters.

  • Administration: Using a stainless-steel bulb-tipped gavage needle (18G for rats), administer the suspension directly into the stomach at 5 mL/kg. Ensure the suspension is continuously stirred on a magnetic plate between individual animal dosings.

  • Pharmacodynamic Readout (Tail Bleeding Model): At the T-max (typically 1-2 hours post-dose), induce a standardized tail incision. Measure the time to complete cessation of blood flow. AZD6564 should reduce bleeding times by 50% at plasma concentrations of ~1.62 μM[5].

References

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction - PMC, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwm6ZSt6-6P-jX5vsopJQNqmKS4oyqLmrsB6ou7xLV26oEiv2t_3IDA31mt0ihCzIIiYMQYi3NyAYVa8aJX3gC0f2GefY6OCvawzxhrLmDd210IlFABolWamr9Ru6AYT0iLzR9GOg0zAcR1m4=]
  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction | ACS Medicinal Chemistry Letters, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvhjJo2d4OCiV9kcuGspxN-g0oZcFEZ8tKZeOyZW1YKUkD_aZmB0sTaLkEYAP_ln94qH5m3q8LYdLtaW3X7NVsd7NtclIbMGxEo9homnVI-uGJOOZMcE7-LIKLjBPldvcw20um9A==]
  • AZD6564 | Fibrinolysis Inhibitor, medchemexpress.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhoW-HBAjiWYvBVnTLIIWuWFem1iGiZKciqskIVcTsqWhymSG6pB3G5GP5ZDpnb1HW2_GiPtWdmQoMYgjH8GySKBkEfWUoAWBpM6YU4ik_C6ZTv2on6azoX-sR8rNjWrVaEx0RYbY=]
  • AZD6564 | fibrinolysis inhibitor | CAS# 1251841-50-5, invivochem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkeNFg3i9Ttml5981CsJhNGJ7Bb2l9S5pbdc6QyVqFFJhd-ovt-qjc8zDDOr1WbMFv2o-lt8uGo0GWz3jQnsaOIIbpjJofX7py_eVuVBvekf_NE_3BCqDvcJmgUO8pJ62lKA==]
  • AZD6564 | CAS# 1251841-50-5 | Fibrinolysis Inhibitor, medkoo.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzvzsGrgD0_aIhYyz0v_3NHupyTiFcKx8VkIAvgMUCeDaogVI3XFIkbpXHKyvXDuwlUExh-s7bn_G38W126ZEv58sd4cPRI6Hc-pv_QjPX5YEKG2reux24OJMLEeLg8Y8=]

Sources

Application

Application Note: High-Throughput Evaluation of AZD6564 Efficacy in Human Buffer Clot Lysis Assays

Introduction & Scientific Rationale Fibrinolysis is a tightly regulated physiological cascade responsible for the dissolution of blood clots. In clinical scenarios such as severe trauma or heavy menstrual bleeding, hyper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fibrinolysis is a tightly regulated physiological cascade responsible for the dissolution of blood clots. In clinical scenarios such as severe trauma or heavy menstrual bleeding, hyperfibrinolysis can lead to life-threatening hemorrhage. Tranexamic acid (TXA) has long been the gold standard for inhibiting fibrinolysis; however, its relatively low potency necessitates high and frequent dosing (typically 1–1.5 g given 3–4 times per day)[1]. Furthermore, TXA exhibits weak off-target antagonistic activity at GABAa receptors, which has been linked to rare but severe neurological side effects, including seizures[1].

AZD6564 is a novel, orally active fibrinolysis inhibitor engineered as a lysine mimetic containing an isoxazolone as a carboxylic acid isostere[1]. By competitively binding to the lysine binding sites (LBS) on the kringle domains of plasminogen and plasmin, AZD6564 prevents the critical protein-protein interaction between plasmin and fibrin[1]. This targeted blockade halts fibrin degradation with significantly higher potency than TXA and without detectable GABAa activity[1].

This application note details a robust, self-validating Human Buffer Clot Lysis Assay to quantify the antifibrinolytic efficacy of AZD6564.

Mechanistic Overview

The efficacy of AZD6564 is rooted in its ability to uncouple the enzyme (plasmin) from its substrate scaffold (fibrin). The diagram below illustrates the biochemical pathway and the specific node of inhibition.

Mechanism tPA tPA Plg Plasminogen (Glu-Plg) tPA->Plg Activates Plm Plasmin Plg->Plm Conversion Fibrin Fibrin Clot (High OD405) Plm->Fibrin Binds & Degrades Fbg Fibrinogen Fbg->Fibrin Polymerization Thr Thrombin Thr->Fbg Cleaves FDP Fibrin Degradation Products Fibrin->FDP Lysis AZD AZD6564 (LBS Inhibitor) AZD->Plm Blocks LBS

Fig 1. Fibrinolytic cascade and the targeted inhibition of the Plasmin-Fibrin interaction by AZD6564.

Assay Principle & Causality (E-E-A-T Insights)

The human buffer clot lysis assay is a turbidimetric microplate method.

Why use a purified buffer system instead of plasma? Human plasma contains high concentrations of endogenous serpins (serine protease inhibitors) such as α2​ -antiplasmin and Plasminogen Activator Inhibitor-1 (PAI-1). These proteins naturally inhibit plasmin and tPA, creating complex, non-linear kinetics that can mask the true thermodynamic affinity of a small-molecule inhibitor[2]. A purified buffer system isolates the direct interaction between plasmin, fibrin, and AZD6564, allowing for highly accurate IC50​ determinations[1].

Assay Dynamics: The assay relies on monitoring the optical density (OD) at 405 nm. The addition of human α -thrombin to fibrinogen initiates rapid polymerization into a fibrin clot, sharply increasing the OD[2]. Simultaneously, tPA activates plasminogen into plasmin, which binds to the fibrin clot and degrades it into soluble fibrin degradation products (FDPs), causing the OD to drop back to baseline[3]. AZD6564 delays this OD decrease in a dose-dependent manner by occupying the LBS of plasmin[1].

Experimental Protocol

Workflow Step1 1. Reagent Preparation (Buffer, tPA, Plg, Fbg, Thrombin, AZD6564) Step2 2. Plate Setup (Mix Fbg, Plg, AZD6564 in 96-well plate) Step1->Step2 Step3 3. Clot Initiation (Add Thrombin + tPA + CaCl2) Step2->Step3 Step4 4. Kinetic Reading (OD 405 nm at 37°C for 2-6 hours) Step3->Step4 Step5 5. Data Analysis (Calculate 50% Lysis Time & IC50) Step4->Step5

Fig 2. Step-by-step experimental workflow for the turbidimetric buffer clot lysis assay.

Reagents & Materials
  • Human Fibrinogen (plasminogen-depleted to prevent auto-lysis)

  • Human Glu-Plasminogen

  • Human single-chain tPA

  • Human α -Thrombin (IIa)

  • AZD6564 (Test Compound) and TXA (Positive Control)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Tween-20, 0.1% BSA.

  • 96-well flat-bottom clear microplates.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 2x concentrated master mix of Fibrinogen (final assay conc. 1.5 mg/mL) and Glu-Plasminogen (final conc. 0.5 μ M) in Assay Buffer.

    • Expert Insight: Full-length Glu-plasminogen is specifically chosen over the truncated Lys-plasminogen because Glu-plasminogen represents the native, circulating closed conformation[1]. This ensures the assay accurately models the physiological conformational changes required for activation.

  • Compound Dilution: Prepare serial dilutions of AZD6564 (e.g., 0.01 μ M to 10 μ M) and TXA (0.1 μ M to 100 μ M) in Assay Buffer[2].

  • Plate Setup: Add 50 μ L of the Fibrinogen/Plasminogen master mix to each well. Add 25 μ L of the diluted AZD6564, TXA, or vehicle control (DMSO < 0.5% final). Incubate at 37°C for 10 minutes to allow the compound to equilibrate with the plasminogen LBS.

  • Initiation Mix: Prepare a 4x initiation mix containing tPA (final conc. 1 μ g/mL), α -Thrombin (final conc. 0.15 μ g/mL), and CaCl2​ (final conc. 10 mM)[2].

  • Clot Initiation & Kinetic Reading: Rapidly add 25 μ L of the Initiation Mix to all wells using a multichannel pipette to yield a final reaction volume of 100 μ L[2]. Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Read the absorbance at 405 nm every 1 minute for 3 to 6 hours[2].

    • Self-Validation Step: Always include a "No tPA" control well. This establishes the maximum clot OD baseline and verifies that the fibrinogen source is truly free of endogenous plasmin contamination.

Data Presentation & Analysis

The primary analytical endpoint is the 50% Clot Lysis Time ( CLT50​ ) , defined as the time taken for the OD405​ to drop to 50% of the maximum clot turbidity[4]. The IC50​ is calculated based on the concentration of the inhibitor required to double the baseline CLT50​ of the vehicle control.

Table 1: Comparative Efficacy and Profiling of AZD6564 vs. TXA
CompoundTarget MechanismIn Vitro Clot Lysis IC50​ ( μ M)GABAa ActivityPredicted/Actual Human Dose
AZD6564 Plasmin LBS Blockade~0.44Not Detectable340 mg BID (Predicted)
Tranexamic Acid (TXA) Plasmin LBS Blockade~22.79*Weak Antagonist1.0 - 1.5 g QID (Actual)

*Note: TXA IC50​ values vary slightly depending on specific assay conditions but consistently demonstrate that AZD6564 is significantly more potent than TXA in human clot lysis assays[1][4].

Conclusion

By employing a highly purified human buffer clot lysis assay, researchers can accurately benchmark the potency of novel lysine mimetics like AZD6564. The elimination of plasma confounders ensures that the derived IC50​ values reflect the true thermodynamic interference of the protein-protein interaction between plasmin and fibrin. AZD6564's sub-micromolar potency and lack of GABAa liability mark a significant step forward in the development of next-generation antifibrinolytics[1].

References

  • Cheng, L., et al. (2014). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Medicinal Chemistry Letters.[Link]

  • Mahdi, A. A., et al. (2020). S2′-subsite variations between human and mouse enzymes (plasmin, FXIa, kallikrein) elucidate differences in inhibition by TFPI-2 KD1WT-VT, KD1L17R-KT and aprotinin. National Center for Biotechnology Information (PMC).[Link]

  • Zhang, M., et al. (2025). Discovery of BT-114143, a Novel and Potent Phosphoric Acid-Containing Small-Molecule Plasminogen Activation Inhibitor for Hyperfibrinolysis. ACS Publications.[Link]

  • UNL Institutional Repository (2020). Enhanced Antifibrinolytic Efficacy of a Plasmin-Specific Kunitz-Inhibitor (60-Residue Y11T/L17R with C-Terminal IEK) of Human Ti.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in AZD6564 Negishi cross-coupling synthesis

Welcome to the Technical Support Center for the synthesis and optimization of AZD6564. This guide is designed for process chemists and drug development professionals scaling up the critical Negishi cross-coupling step in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of AZD6564. This guide is designed for process chemists and drug development professionals scaling up the critical Negishi cross-coupling step in the AZD6564 manufacturing route.

AZD6564 is an orally active fibrinolysis inhibitor that functions as a lysine mimetic. It binds to the lysine binding site (LBS) on the kringle-1 domain of plasminogen, preventing plasmin from binding to fibrin and effectively blocking the protein-protein interaction necessary for clot degradation[1]. The most challenging step in its multikilogram synthesis is the C–C bond formation between methyl 2-chloroisonicotinate and the sterically demanding neopentyl side chain[2][3].

Part 1: Biological Pathway & Mechanistic Context

To understand the stringent purity requirements of the final API, it is crucial to understand its mechanism of action. AZD6564 must selectively target the kringle-1 domain without off-target GABAa activity[1].

Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation (tPA/uPA) Fibrin Fibrin Clot (Intact) Plasmin->Fibrin Binds via Kringle-1 LBS Degradation Fibrin Degradation Products Fibrin->Degradation Proteolysis AZD6564 AZD6564 (LBS Inhibitor) AZD6564->Plasmin Blocks Kringle-1 LBS

Mechanism: AZD6564 blocking the lysine binding site (LBS) of plasminogen.

Part 2: Quantitative Data & Strategy Comparison

During the process development of AZD6564, multiple cross-coupling strategies were evaluated to append the neopentyl group[3]. The table below summarizes the quantitative data and the causality behind the final selection of the GMP route.

Table 1: Comparison of Cross-Coupling Strategies for AZD6564 Intermediate Synthesis

Coupling StrategyCatalyst SystemNucleophileTemp (°C)ScaleYield (%)Key Observations / Causality
First-Gen Negishi 1 mol% Pd(P(t-Bu)3)2Neopentylzinc bromide60100 g>95 (Conv.)Fast reaction; high thermal degradation risk at scale[3].
GMP Negishi 0.5 mol% PEPPSI-IPrNeopentylzinc bromide2510 kg66Cleaner profile; scalable crystallization workup[2][3].
Iron-Catalyzed 5 mol% Fe(acac)3Neopentylmagnesium chloride02 kg73Severe emulsion issues during workup due to iron hydroxides[3].

Part 3: Frequently Asked Questions (Troubleshooting Low Yield)

Q1: My Negishi coupling stalls at 50-60% conversion, even though I added 1.05 equivalents of neopentylzinc bromide. What is the root cause? Causality: The neopentylzinc bromide reagent is highly sensitive to moisture and trace oxygen. If the reagent was not freshly titrated, partial hydrolysis forms inactive neopentyl-zinc alkoxides/hydroxides. Because the neopentyl group is extremely sterically hindered, transmetalation to the palladium center is the rate-limiting step. Any degradation of the zinc reagent drops its effective stoichiometry below the critical threshold needed to drive the equilibrium forward. Solution: Always titrate the organozinc reagent (e.g., with iodine and LiCl) immediately before use. If the reaction stalls, perform a self-validating HPLC check; if the starting material remains but the zinc reagent is consumed, spike in an additional 0.1–0.2 equivalents of neopentylzinc bromide[2].

Q2: Why does the GMP protocol specify PEPPSI-IPr over traditional catalysts like Pd(PPh3)4 or Pd(P(t-Bu)3)2? Causality: While initial 100 g scale studies utilized 1 mol% Pd(P(t-Bu)3)2 at 60 °C with success, scaling up required a more robust catalyst[3]. PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) contains a bulky N-heterocyclic carbene (NHC) ligand (IPr). The immense steric bulk of the IPr ligand facilitates the challenging reductive elimination of the bulky neopentyl group. Furthermore, PEPPSI-IPr is stable to air and moisture in its precatalyst form and allows the reaction to proceed efficiently at 25 °C, reducing thermal degradation byproducts at a lower loading of 0.5 mol%[2][3].

Q3: We previously tried the iron-catalyzed cross-coupling method. Why does it result in lower isolated yields compared to the Negishi route during scale-up? Causality: The iron-catalyzed coupling using 5% Fe(acac)3 and neopentylmagnesium chloride at 0 °C is highly efficient for C-C bond formation (73% yield on a 2 kg scale)[2]. However, the primary issue is the downstream workup. The reaction generates substantial amounts of iron hydroxides upon aqueous quenching, which form intractable emulsions. This traps the product, leading to mechanical losses during phase separation. The Negishi route provides a much cleaner reaction profile and avoids these severe emulsion issues[3].

Q4: I am detecting significant amounts of neopentyl homocoupling byproduct. How can I minimize this? Causality: Homocoupling of the organozinc reagent (forming 2,2,5,5-tetramethylhexane) is a classic side reaction driven by the presence of trace oxygen, which oxidizes the Pd(0) species or directly mediates oxidative homocoupling. Solution: Ensure strict Schlenk techniques. Sparge the MTBE/THF solvent mixture with nitrogen for at least 30 minutes prior to catalyst addition.

Part 4: Troubleshooting Logic Workflow

Use the following diagnostic tree to isolate the exact point of failure in your Negishi coupling workflow.

Troubleshooting Start Issue: Low Yield in Negishi Coupling CheckZn Diagnostic 1: Titrate Neopentylzinc Bromide Start->CheckZn CheckCat Diagnostic 2: Observe Reaction Mixture Start->CheckCat ZnPoor Titer < 95% Active Zn (Hydrolysis/Oxidation) CheckZn->ZnPoor Degraded ZnGood Titer > 95% Active Zn (Reagent Intact) CheckZn->ZnGood Intact CatPoor Black Pd Precipitation (Catalyst Deactivation) CheckCat->CatPoor Aggregated CatGood Homogeneous Solution (Catalyst Active) CheckCat->CatGood Stable Action1 Action: Use Schlenk Technique & Dry Solvents ZnPoor->Action1 Action2 Action: Increase Temp or Catalyst Loading ZnGood->Action2 Action3 Action: Degas Solvents (Remove O2) CatPoor->Action3 CatGood->Action2

Troubleshooting logic tree for AZD6564 Negishi coupling yield optimization.

Part 5: Self-Validating Experimental Protocol (GMP-Aligned)

Synthesis of Methyl 2-neopentylisonicotinate hydrochloride Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure each phase of the reaction is verified before proceeding, eliminating downstream failures[2][3].

Step 1: Reaction Setup

  • Under a strict nitrogen atmosphere, charge a dry reactor with methyl 2-chloroisonicotinate (1.0 equiv, e.g., 10 kg) and PEPPSI-IPr catalyst (0.005 equiv, 0.5 mol%).

  • Add a thoroughly degassed mixture of MTBE and THF.

    • Causality Note: THF is required to solvate the organozinc species, while MTBE acts as an anti-solvent in the later crystallization step. Degassing prevents oxidative deactivation of the Pd(0) active species.

Step 2: Nucleophile Addition 3. Adjust the reactor internal temperature to 25 °C. 4. Dropwise add freshly titrated neopentylzinc bromide (1.05 equiv) in THF.

  • Self-Validation Checkpoint 1: Monitor the internal temperature. A slight exotherm indicates successful initiation of the oxidative addition/transmetalation cycle. If no exotherm is observed, the catalyst may not have initiated.

Step 3: Reaction Monitoring 5. Stir the mixture at 25 °C for 12 hours.

  • Self-Validation Checkpoint 2: Pull an aliquot and quench with MeOH/HCl. Analyze via HPLC. The reaction is deemed complete when methyl 2-chloroisonicotinate is <1% AUC. If >1%, add an additional 0.05 equiv of neopentylzinc bromide and stir for 2 additional hours.

Step 4: Quench and Crystallization 6. Quench the reaction by adding HCl (1.0 equiv) and MeOH. 7. To the resulting solution, add 5 M HCl in isopropanol to precipitate the product as the hydrochloride salt. 8. Cool the suspension to 10 °C and age for 1 hour. 9. Filter the solids, wash with MTBE, and dry under reduced pressure at 40 °C.

  • Expected Yield: ~66% of a white crystalline solid[2][3].

References

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction, NIH / PubMed Central. Available at:[Link]

  • A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564, ACS Publications. Available at:[Link]

Sources

Optimization

optimizing dose-response curves for AZD6564 in clot lysis assays

Welcome to the technical support guide for optimizing dose-response curves for AZD6564 in clot lysis assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing dose-response curves for AZD6564 in clot lysis assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this in vitro assay, ensuring robust and reproducible data. As a novel oral fibrinolysis inhibitor, understanding the nuances of AZD6564's interaction within the fibrinolytic system is key to successful experimentation.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Section 1: The Scientific Foundation

Before troubleshooting, a firm grasp of the underlying mechanisms is essential. AZD6564 is a lysine mimetic that competitively inhibits fibrinolysis.[1][2] Its primary mechanism involves binding to the lysine-binding sites (LBS) in the kringle domains of plasminogen and plasmin.[1][2] This action prevents their binding to fibrin, thereby inhibiting the breakdown of a clot.[2]

Mechanism of Action: AZD6564 in the Fibrinolytic Cascade

The diagram below illustrates the key steps in fibrinolysis and the inhibitory point of AZD6564.

AZD6564_Mechanism cluster_interaction Key Protein-Protein Interaction Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activation tPA tPA Fibrin Fibrin Clot FDPs Fibrin Degradation Products Fibrin->FDPs Plasmin_Kringle Plasmin (Kringle Domains) Fibrin_Lysine Fibrin (C-terminal Lysine) Plasmin_Kringle->Fibrin_Lysine binds to AZD6564 AZD6564 AZD6564->Plasmin_Kringle blocks binding site

Caption: AZD6564 inhibits fibrinolysis by blocking plasmin(ogen) binding to fibrin.

The most common method to evaluate this activity is the turbidimetric clot lysis assay.[3][4] This assay kinetically measures changes in optical density (turbidity) as a fibrin clot is formed and subsequently lysed.

Experimental Workflow: Turbidimetric Clot Lysis Assay

The general workflow for conducting this assay is outlined below.

Clot_Lysis_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Prep_Reagents Prepare Reagents (Plasma, tPA, Thrombin) Prep_AZD Prepare AZD6564 Serial Dilutions Prep_Reagents->Prep_AZD Load_Plate Load 96-well Plate with Plasma, Buffer, & AZD6564 Prep_AZD->Load_Plate Incubate Pre-incubate at 37°C Load_Plate->Incubate Initiate Initiate Clotting & Lysis (Add Thrombin/Ca²⁺ & tPA) Incubate->Initiate Read_Plate Kinetic Read at 405 nm (Measure Turbidity) Initiate->Read_Plate Plot_Kinetics Plot Turbidity vs. Time Read_Plate->Plot_Kinetics Calc_Params Calculate Lysis Time or % Inhibition Plot_Kinetics->Calc_Params Plot_DR Plot Dose-Response Curve (% Inhibition vs. [AZD6564]) Calc_Params->Plot_DR Determine_IC50 Determine IC50 & Hill Slope Plot_DR->Determine_IC50 Data_Analysis_Workflow Start Raw Kinetic Data (Absorbance vs. Time) Step1 Baseline Correction (Subtract initial absorbance) Start->Step1 Step2 Determine Max Turbidity (Peak Abs) and Time to Peak for each well Step1->Step2 Step3 Calculate Time to 50% Lysis (Time from Peak Abs to 50% of Peak) Step2->Step3 Step4 Normalize Data (e.g., % Inhibition of Lysis Rate vs. Vehicle) Step3->Step4 Step5 Log-transform AZD6564 Concentration Step4->Step5 Step6 Non-linear Regression (Sigmoidal, 4-parameter logistic fit) Step5->Step6 End Output: IC50, Hill Slope, R² Step6->End

Caption: A logical workflow for processing raw turbidimetric data to an IC50 value.

Data Interpretation:

  • The primary output is often the time to 50% clot lysis . [4]AZD6564, as an inhibitor, will prolong this time in a dose-dependent manner.

  • You can then convert these lysis times into % Inhibition relative to your vehicle (0% inhibition) and no-lysis (100% inhibition) controls.

  • Plot % Inhibition versus the logarithm of the AZD6564 concentration. [5]* Fit this data using a four-parameter logistic (4PL) equation to determine the IC50, Hill slope, and plateaus. [6]

References

  • Request PDF. Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ResearchGate. [Link]

  • Gaffney, P. J., & Philo, R. D. (1983). Observations on optimal conditions for lysis of whole blood clots and use of this assay as a screening assay in clinical investigation. Thrombosis and Haemostasis, 50(2), 533-537. [Link]

  • ARUP Laboratories. (2024). Impacts of Common Anticoagulants on Coagulation Testing. ARUP Consult. [Link]

  • ResearchGate. Fibrinolytic assays and models. Turbidimetric clot lysis assays involve... ResearchGate. [Link]

  • Ghosh Roy, A. (2018). Journal Club: Validation of a clot lysis assay for potency. VelaLabs. [Link]

  • World Federation of Hemophilia. (2021). PART 15 Troubleshooting Issues with Coagulation laboratory tests. WFH. [Link]

  • Pharmacology & Therapeutics. (2025). Dose–Response Curves Explained: From Experiment to EC₅₀. YouTube. [Link]

  • Carter, A. M., et al. (2020). Fibrin Clot Formation and Lysis in Plasma. Methods and Protocols, 3(4), 67. [Link]

  • College of American Pathologists. (2016). Coagulation Specimen Handling Issues: 2016 CGL-A Survey. CAP. [Link]

  • Hughes, J. P., et al. (2025). Quantitation and Error Measurements in Dose–Response Curves. Journal of Medicinal Chemistry. [Link]

  • Békés, M., et al. (2022). Proteolysis‐targeting chimeras in drug development: A safety perspective. Pharmacology Research & Perspectives, 10(3), e00951. [Link]

Sources

Troubleshooting

AZD6564 Technical Support Center: Troubleshooting In Vitro Permeability and Solubility

Welcome to the AZD6564 Technical Support Center. AZD6564 is a potent, orally active fibrinolysis inhibitor designed as a lysine mimetic [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AZD6564 Technical Support Center. AZD6564 is a potent, orally active fibrinolysis inhibitor designed as a lysine mimetic [1]. By utilizing an isoxazolone ring as a carboxylic acid isostere, it effectively blocks the lysine binding site (LBS) on plasmin, disrupting the plasmin-fibrin protein-protein interaction with an in vitro IC50 of 0.44 μM [2]. However, its unique physicochemical properties (MW: 238.33, Formula: C13H22N2O2) [3] often present distinct challenges during in vitro assay development.

This guide provides field-proven troubleshooting strategies to optimize the solubility and permeability of AZD6564 in preclinical workflows.

Mechanism Plasminogen Plasminogen Plasmin Plasmin (Active) Plasminogen->Plasmin Activation Activators tPA / uPA Activators->Plasminogen Catalyzes LBS Lysine Binding Site (LBS) Plasmin->LBS Contains Fibrin Fibrin Clot Degradation Fibrin Degradation Fibrin->Degradation Cleaved by Plasmin AZD6564 AZD6564 (Isoxazolone Inhibitor) AZD6564->LBS Blocks (IC50: 0.44 μM) LBS->Fibrin Binds C-terminal Lysine

Fig 1. Mechanism of AZD6564 blocking the plasmin-fibrin protein-protein interaction.

FAQ Section: Understanding AZD6564's Physicochemical Behavior

Q1: Why does AZD6564 precipitate in my pH 7.4 assay buffer despite dissolving easily in DMSO? A: AZD6564 is an amphoteric molecule containing a basic neopentyl-substituted piperidine and an acidic isoxazolone ring [1]. At physiological pH (7.4), the molecule exists primarily as a zwitterion, as this pH is close to its isoelectric point (pI). Zwitterions have a net-zero charge and strong intermolecular crystal lattice energies, resulting in minimum aqueous solubility. When diluting from a 100% DMSO stock into an aqueous buffer, the sudden shift in solvation dynamics forces the zwitterion out of solution.

Q2: Why is the apparent permeability ( Papp​ ) of AZD6564 low in standard Caco-2 assays? A: The same zwitterionic nature that limits solubility also restricts passive transcellular diffusion. To cross the lipophilic core of the Caco-2 cell membrane, the charged moieties of AZD6564 must shed their hydration shells—a process requiring high desolvation energy. Consequently, AZD6564 relies heavily on paracellular transport, which can artificially depress passive permeability readouts if the assay conditions are not optimized to suppress ionization.

Troubleshooting Guide 1: Overcoming In Vitro Solubility Bottlenecks

Causality & Strategy: To accurately evaluate AZD6564 in biochemical assays (e.g., plasma clot lysis), the compound must remain fully dissolved. If the assay pH cannot be changed from 7.4, you must lower the thermodynamic barrier to solvation by introducing co-solvents or surfactants that disrupt zwitterion self-association.

Table 1: Effect of Formulation on AZD6564 Thermodynamic Solubility (Simulated Data)

Vehicle / Buffer SystempHDominant Ionization StateSolubility (μg/mL)Application Recommendation
100% DMSON/ANeutral> 10,000Ideal for primary stock solutions
PBS (No additives)7.4Zwitterionic< 15Prone to precipitation; avoid
PBS + 1% DMSO7.4Zwitterionic~ 25Insufficient for high-dose assays
PBS + 1% DMSO + 0.1% Tween-207.4Zwitterionic (Micellar)> 150Recommended for biochemical assays
Acetate Buffer4.0Cationic> 500Good for acidic stability testing
Protocol: Self-Validating Thermodynamic Solubility Assay

Note: This protocol ensures that the solubility measured is at true equilibrium, preventing false positives caused by kinetic supersaturation.

  • Solid Dispensing: Weigh 2 mg of AZD6564 crystalline solid into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target assay buffer (e.g., PBS pH 7.4 + 0.1% Tween-20).

  • Equilibration: Seal the vial and incubate at 37°C on a thermoshaker at 800 rpm for 24 hours.

    • Causality: 24 hours of agitation is strictly required to transition the compound from a kinetically trapped supersaturated state to its true thermodynamic ground state.

  • Phase Separation (Self-Validation Step): Centrifuge the suspension at 10,000 × g for 15 minutes. The presence of a visible solid pellet validates that the solution is fully saturated and equilibrium has been reached.

  • Quantification: Carefully extract the supernatant, dilute 1:10 in the mobile phase, and quantify via LC-MS/MS against a standard curve prepared in 100% DMSO.

Troubleshooting Guide 2: Enhancing and Measuring Cell Permeability

Causality & Strategy: To improve the transcellular permeability profile of AZD6564 in vitro, researchers should employ a pH-gradient Caco-2 assay. By lowering the apical pH to 6.5 (mimicking the microclimate of the small intestine), the ionization equilibrium of the isoxazolone ring is slightly shifted toward its neutral state. This reduces the desolvation energy penalty and enhances passive diffusion across the lipid bilayer.

Workflow Start AZD6564 Stock (10 mM in DMSO) Dilution Dilute to 10 μM in HBSS-MES (pH 6.5) Start->Dilution TEER Verify Monolayer TEER > 250 Ω·cm² Dilution->TEER TEER->TEER Failed Assay Apical to Basolateral Incubation (2 hrs) TEER->Assay Intact Analysis LC-MS/MS Quantification Assay->Analysis

Fig 2. Step-by-step troubleshooting workflow for AZD6564 Caco-2 permeability assays.

Protocol: pH-Gradient Caco-2 Permeability Assay
  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 μm pore size). Culture for 21 days.

    • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER) before dosing. Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity and a confluent monolayer.

  • Buffer Preparation: Prepare Apical buffer (HBSS buffered with 10 mM MES to pH 6.5) and Basolateral buffer (HBSS buffered with 10 mM HEPES to pH 7.4).

  • Dosing Solution: Spike the AZD6564 DMSO stock into the Apical buffer to achieve a final concentration of 10 μM (ensure final DMSO concentration is ≤ 1% to prevent membrane toxicity).

  • Incubation: Add 0.5 mL of the dosing solution to the Apical chamber and 1.5 mL of blank Basolateral buffer to the receiver chamber. Incubate at 37°C in a 5% CO2 environment.

  • Sampling: Extract 50 μL aliquots from the Basolateral chamber at 30, 60, 90, and 120 minutes, immediately replacing the extracted volume with an equal amount of fresh, pre-warmed Basolateral buffer.

  • Analysis & Calculation: Quench the samples with cold acetonitrile containing a suitable internal standard. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the formula:

    Papp​=(dQ/dt)/(A×C0​)

    (Where dQ/dt is the steady-state appearance rate, A is the surface area of the insert, and C0​ is the initial donor concentration).

References
  • Cheng L, Pettersen D, Ohlsson B, et al. "Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction." ACS Medicinal Chemistry Letters, 2014. Available at:[Link]

Sources

Optimization

Technical Support Center: AZD6564 Formulation &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning small-molecule inhibitors from chemical storage to in vitro biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning small-molecule inhibitors from chemical storage to in vitro biological assays. This guide provides an in-depth, mechanistic approach to resolving precipitation issues associated with AZD6564 , a potent fibrinolysis inhibitor, when formulated in aqueous cell culture media.

The Science of the "DMSO Crash": Understanding AZD6564 Precipitation

Why does AZD6564 precipitate when added to cell culture media?

AZD6564 is an orally active fibrinolysis inhibitor designed to disrupt the protein-protein interaction between plasmin and fibrin by binding to the lysine-binding site of plasmin [1]. Structurally, it is a lysine mimetic that incorporates an isoxazolone ring (acting as a carboxylic acid isostere) alongside a basic piperidine moiety [1].

This unique architecture gives AZD6564 highly pH-dependent solubility. While the compound is highly soluble in aprotic organic solvents like dimethyl sulfoxide (DMSO) [2], introducing a highly concentrated DMSO stock directly into aqueous cell culture media (pH ~7.4) triggers a rapid drop in the solvent's dielectric constant. The local concentration of the hydrophobic compound instantaneously exceeds its thermodynamic aqueous solubility limit before it can uniformly disperse. This phenomenon, known as solvent-shift precipitation (or a "DMSO crash"), results in rapid nucleation and the formation of insoluble microcrystals.

Mechanism Stock AZD6564 Stock (100% DMSO) Direct Direct Addition to Media (pH 7.4) Stock->Direct Direct Spike Step1 Warm Media & PBS to 37°C Stock->Step1 Optimized Protocol Precip Solvent-Shift Precipitation Direct->Precip Rapid Nucleation Step2 Intermediate Dilution (Carrier/Co-solvent) Step1->Step2 Gradual Shift Success Stable Aqueous Assay Media Step2->Success Prevents Crash

Figure 1: Logical pathway of AZD6564 solvent-shift precipitation and its resolution.

Quantitative Formulation Parameters

To successfully formulate AZD6564 without compromising cell viability or assay reproducibility, adhere to the quantitative boundaries outlined below. AZD6564 dissolves human plasma clots with an IC50 of 0.44 μM [1], meaning your final assay concentrations rarely need to exceed the low micromolar range.

ParameterRecommended ValueScientific Rationale
Primary Stock Concentration 10 mM in 100% DMSOEnsures complete API solubilization while keeping the final assay DMSO concentration mathematically low.
Final Assay Concentration 0.1 μM – 10 μMCovers the biologically relevant IC50 range (0.44 μM) without pushing thermodynamic solubility limits [1].
Max Final DMSO Concentration ≤ 0.1% (v/v)Prevents DMSO-induced cytotoxicity and off-target transcriptomic changes in cultured cells.
Media Temperature 37°CHigher kinetic energy increases the thermodynamic solubility limit during the critical solvent-shift phase.
HP-β-CD Concentration (If needed)5% – 10% (w/v)Hydroxypropyl-beta-cyclodextrin forms inclusion complexes to shield hydrophobic moieties from the aqueous phase.

Standard Operating Procedures (SOPs) for Media Preparation

To prevent precipitation, you must control the rate of the solvent shift. Do not just list steps; understand that we are manipulating thermodynamics. By using an intermediate dilution step, we lower the concentration gradient, preventing the localized supersaturation that drives nucleation.

Protocol A: The Aqueous Step-Down Method (Primary Recommendation)

This protocol uses a gradual reduction in DMSO concentration to ease the compound into the aqueous phase.

Step-by-Step Methodology:

  • Prepare the Primary Stock: Dissolve AZD6564 in 100% cell-culture grade DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Pre-warm Reagents: Warm your basal cell culture media (e.g., DMEM or RPMI) and a buffer (e.g., 1X PBS) to 37°C in a water bath. Causality: Heat increases the solubility threshold, reducing the risk of immediate crystallization.

  • Create a 10X Intermediate: Dilute the 10 mM DMSO stock into the warmed 1X PBS to create a 10X working solution (e.g., 100 μM). Crucial technique: Add the DMSO stock dropwise while actively vortexing the PBS. This rapid mechanical dispersion prevents local pockets of high drug concentration.

  • Final Media Formulation: Add the 10X intermediate to your 37°C complete cell culture media (containing FBS/supplements) at a 1:10 ratio to reach your 1X final concentration (e.g., 10 μM).

  • Self-Validating System Check: Before applying the media to your cells, transfer 1 mL to a cuvette and measure the Optical Density (OD) at 600 nm against a media-only blank.

    • Validation: An OD600 > 0.05 indicates light scattering from micro-precipitates (failure). An OD600 ≈ 0.000 indicates a true, stable solution (success).

Pathway N1 1. Prepare Stock (10 mM in DMSO) N2 2. Pre-warm Media (37°C) N1->N2 N3 3. Prepare 10X Intermediate N2->N3 N4 4. Dropwise Addition N3->N4 N5 5. Final Media (≤0.1% DMSO) N4->N5

Figure 2: Step-by-step experimental workflow for preparing AZD6564 in cell culture media.

Frequently Asked Questions (FAQs)

Q: I directly spiked AZD6564 into my media and it precipitated. Can I just pass it through a 0.22 μm syringe filter to "clean it up" before putting it on my cells? A: Absolutely not. Filtering will remove the precipitated active pharmaceutical ingredient (API). While the media will look clear, the actual dissolved concentration of AZD6564 will be unknown and significantly lower than your target concentration. This will lead to false-negative results and irreproducible IC50 calculations. You must discard the precipitated media and start over using the Step-Down Method.

Q: Does AZD6564 bind to proteins in Fetal Bovine Serum (FBS), and could that cause precipitation? A: AZD6564 is specifically designed to target protein-protein interactions (the lysine binding sites of plasminogen/plasmin) [1]. While its primary target is plasmin, highly proteinaceous environments like 10% FBS can alter its free-drug fraction. However, serum proteins like Bovine Serum Albumin (BSA) typically aid in solubilization by acting as hydrophobic carriers. If precipitation occurs, it is almost always due to the solvent-shift (DMSO to water) rather than FBS complexation.

Q: The Step-Down method failed at my required concentration (50 μM). How can I force AZD6564 into solution? A: If your experimental design requires concentrations that exceed the thermodynamic aqueous solubility of AZD6564, you must use a solubilizing carrier. We recommend formulating the intermediate step (Step 3 in the protocol above) using 5% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS. The cyclodextrin creates a hydrophobic cavity that encapsulates the lipophilic core of AZD6564, shielding it from the aqueous environment while remaining highly water-soluble itself.

Q: Can I use water instead of DMSO for the primary stock solution? A: No. AZD6564 has poor aqueous solubility at neutral pH due to its lipophilic core and isoxazolone moiety. It is highly recommended to use cell-culture grade DMSO for the primary stock to ensure complete, molecular-level solubilization before any aqueous dilution[2].

References

  • Cheng L, et al. "Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction." ACS Medicinal Chemistry Letters, 2014. Available at:[Link]

Troubleshooting

AZD6564 Technical Support Center: Minimizing Degradation During Long-Term Storage

Welcome to the Technical Support Center for AZD6564. This guide is engineered for researchers and drug development professionals who require rigorous stability protocols for AZD6564 (CAS# 1251841-50-5), a potent, orally...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for AZD6564. This guide is engineered for researchers and drug development professionals who require rigorous stability protocols for AZD6564 (CAS# 1251841-50-5), a potent, orally active fibrinolysis inhibitor[1]. AZD6564 functions as a lysine mimetic, binding to the lysine binding site (LBS) of plasminogen to disrupt its protein-protein interaction with fibrin[2].

While highly efficacious (human plasma clot lysis IC50 = 0.44 μM)[2], its chemical structure—specifically the 3-isoxazolol (isoxazolone) core and the substituted piperidine ring—demands strict environmental controls to prevent hydrolytic, oxidative, and photolytic degradation during long-term storage.

Frequently Asked Questions (FAQs): Storage & Handling

Q: What is the optimal solvent for creating AZD6564 stock solutions, and how does it impact stability? A: AZD6564 is highly soluble in Dimethyl Sulfoxide (DMSO)[1]. However, you must use strictly anhydrous DMSO (≥99.9% purity, septum-sealed). Standard DMSO is hygroscopic; absorbed atmospheric water acts as a nucleophile, accelerating the hydrolytic ring-opening of the isoxazolone moiety. This degradation permanently destroys the compound's ability to act as a carboxylic acid isostere[2], neutralizing its binding affinity.

Q: Can I store the reconstituted stock solution at 4°C? A: For short-term use (days to a few weeks), 0–4°C is acceptable[1]. However, for long-term storage (months to years), stock solutions must be kept at -20°C or ideally -80°C[1]. Lower temperatures exponentially decrease the kinetic rate of spontaneous degradation and oxidation of the secondary amine on the piperidine ring.

Q: Does freeze-thawing affect AZD6564 integrity? A: Yes. Repeated freeze-thaw cycles introduce condensation (moisture) and localized concentration gradients as the solvent freezes. This promotes aggregation and accelerates degradation. Single-use aliquoting is mandatory.

Troubleshooting Guide: Identifying Degradation

When experimental results deviate from expected baselines, use this guide to identify the root cause of AZD6564 degradation.

  • Symptom: Sudden loss of inhibitory potency in plasma clot lysis assays.

    • Root Cause: Hydrolytic opening of the isoxazolone ring due to moisture ingress.

    • Validation: Run LC-MS/MS. Look for a mass shift corresponding to +18 Da (water addition) from the exact mass of intact AZD6564 (238.1681 Da)[1].

    • Corrective Action: Ensure all vials are purged with Argon gas before sealing. Use desiccators for solid powder storage.

  • Symptom: Color change of the stock solution (yellowing) or new secondary peaks in HPLC traces.

    • Root Cause: Photolytic degradation or oxidation of the piperidine nitrogen.

    • Validation: Compare the UV-Vis spectra of the degraded sample against a fresh standard.

    • Corrective Action: Store in amber glass vials. Minimize exposure to ambient laboratory light during handling.

Logic Issue Issue: Reduced AZD6564 Potency or HPLC Impurity Peaks Q1 Exposed to ambient moisture? Issue->Q1 Q2 Exposed to continuous light? Issue->Q2 Q3 Multiple freeze-thaw cycles? Issue->Q3 A1 Isoxazolone Hydrolysis (+18 Da Mass Shift) Q1->A1 Yes A2 Photolytic Degradation (UV-Vis Spectrum Shift) Q2->A2 Yes A3 Thermal/Oxidative Stress (Piperidine Oxidation) Q3->A3 Yes Sol1 Use Anhydrous DMSO & Argon Purge A1->Sol1 Sol2 Use Amber Vials & Dark Storage A2->Sol2 Sol3 Implement Single-Use Aliquots A3->Sol3

Troubleshooting logic tree for identifying and resolving AZD6564 degradation.

Quantitative Data: Storage Conditions & Degradation Profiles

The following table summarizes the stability parameters for AZD6564 based on its formulation state and environmental exposure.

Storage StateTemperatureContainer / EnvironmentPrimary Degradation RiskExpected Shelf Life
Solid Powder -20°CDesiccated, Amber GlassMinimal (Highly Stable)> 3 Years[1]
Solid Powder 0–4°CDesiccated, DarkMoisture IngressDays to Weeks[1]
DMSO Stock -80°CArgon-purged, AliquotedSolute Concentration Gradients> 6 Months
DMSO Stock -20°CSealed VialHydrolysis (if moisture present)1–3 Months[1]
DMSO Stock 4°CStandard Clear VialHydrolysis / Photolysis< 1 Week

Standard Operating Procedure: Self-Validating Storage Workflow

To guarantee scientific integrity, the preparation of AZD6564 stock solutions must follow a self-validating methodology. This protocol ensures that the causality behind every action actively prevents a specific degradation pathway.

Step 1: Thermal Equilibration

  • Action: Remove the solid AZD6564 powder from -20°C storage and allow the sealed vial to equilibrate to room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, practically guaranteeing downstream hydrolysis of the isoxazolone ring.

Step 2: Reconstitution

  • Action: Dissolve the powder in strictly anhydrous DMSO to your target concentration (e.g., 10 mM).

  • Causality: Anhydrous conditions eliminate the water molecules required to catalyze ring-opening degradation.

Step 3: Aliquoting

  • Action: Divide the stock solution into single-use volumes (e.g., 10–50 μL) using amber glass or opaque microcentrifuge tubes.

  • Causality: Amber tubes block UV/visible light, preventing photolytic degradation. Single-use volumes permanently eliminate the thermal stress of freeze-thaw cycles.

Step 4: Inert Gas Blanketing

  • Action: Gently purge the headspace of each aliquot tube with Argon gas before capping.

  • Causality: Argon is heavier than air; it displaces ambient oxygen and moisture, preventing oxidative damage to the piperidine ring during long-term storage.

Step 5: Flash Freezing & Storage

  • Action: Submerge the sealed aliquots in liquid nitrogen for 30 seconds, then immediately transfer to a -80°C freezer.

  • Causality: Flash freezing rapidly passes the solution through its glass transition phase, preventing the formation of localized, highly concentrated solute pockets that can auto-catalyze degradation.

Step 6: Self-Validation (Baseline Establishment)

  • Action: Randomly select one frozen aliquot, thaw it, and run an immediate LC-MS/MS analysis.

  • Causality: Confirming a single dominant peak at 238.1681 Da[1] validates that the preparation process itself did not induce degradation, establishing a trustworthy T=0 baseline for future experiments.

Workflow A Solid AZD6564 Powder (Store at -20°C, Desiccated) B Equilibrate to Room Temp (Prevents Condensation) A->B C Reconstitute in Anhydrous DMSO (Prevents Hydrolysis) B->C D Aliquot into Amber Vials (Prevents Photolysis) C->D E Purge Headspace with Argon (Prevents Oxidation) D->E F Flash Freeze in Liquid N2 (Minimizes Thermal Stress) E->F G Long-Term Storage at -80°C (Maintains >98% Purity) F->G

Workflow for the preparation and long-term storage of AZD6564 stock solutions.

References

  • Cheng L, et al. (National Institutes of Health / PMC). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Med Chem Lett. 2014. Retrieved from:[Link][2]

Sources

Optimization

AZD6564 Technical Support Center: Troubleshooting Fibrinolysis Assays &amp; Off-Target Effects

Welcome to the AZD6564 Technical Support Center. This guide is engineered for researchers, assay developers, and drug development professionals working with AZD6564, a highly potent, orally active fibrinolysis inhibitor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AZD6564 Technical Support Center. This guide is engineered for researchers, assay developers, and drug development professionals working with AZD6564, a highly potent, orally active fibrinolysis inhibitor.

Unlike traditional inhibitors such as Tranexamic Acid (TXA), AZD6564 is a highly optimized lysine mimetic containing an isoxazolone as a carboxylic acid isostere[1]. It functions by binding to the Lysine Binding Site (LBS) in the Kringle 1 domain of plasmin, effectively blocking the protein-protein interaction (PPI) between plasmin and fibrin[1]. A critical advantage of AZD6564 is its rational design to eliminate GABAa receptor affinity—an off-target effect of TXA that is known to induce seizures at high doses[2].

This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure high-fidelity data when evaluating AZD6564.

Part 1: Specificity Profiling & Assay Workflow

To ensure that your AZD6564 assays are measuring true on-target fibrinolysis inhibition without interference from off-target protease or receptor activity, we recommend the following validation workflow.

AZD6564_Specificity_Workflow Start AZD6564 Synthesis (Chiral Piperidine Scaffold) Efficacy Primary Efficacy Assay Human Plasma Clot Lysis Start->Efficacy Mechanism Mechanistic Validation Plasmin Kringle 1 LBS Binding Efficacy->Mechanism Confirm Target (IC50 0.44 µM) OffTarget Off-Target Profiling Mechanism->OffTarget Specificity Check GABAa GABAa Counter-Screen ([³H]-Muscimol Displacement) OffTarget->GABAa Rule out TXA-like seizures Proteases Serine Protease Panel (Active Site Cleavage) OffTarget->Proteases Rule out active site inhibition Valid Validated Specific Fibrinolysis Inhibitor GABAa->Valid IC50 > 100 µM (No activity) Proteases->Valid No inhibition of S-2251

Workflow for validating AZD6564 on-target fibrinolysis inhibition and off-target counter-screening.

Part 2: Troubleshooting FAQs

Q1: Our in vivo models are exhibiting unexpected neurological phenotypes. Could our AZD6564 batch be hitting the GABAa receptor like TXA? A1: AZD6564 was specifically engineered to abolish the GABAa off-target effects associated with TXA and early lead compounds like 4-PIOL[3]. The introduction of a bulky 2,2-dimethylpropyl group on the chiral piperidine scaffold forces the molecule into an unfavorable conformation for the GABAa binding pocket[4][5]. Troubleshooting steps:

  • Verify Purity: Run LC-MS to rule out contamination with synthetic intermediates (e.g., 4-PIOL), which acts as a GABAa partial agonist (IC50 ~35 µM)[3].

  • Check Dosing: Ensure your dosing does not exceed the therapeutic window. AZD6564 achieves a 50% reduction in bleeding at a 19-fold lower dose than TXA[1]. Overdosing can lead to non-specific toxicity unrelated to GABAa.

Q2: How can I verify that AZD6564 is specifically blocking the plasminogen-fibrin interaction and not directly inhibiting the plasmin active site (off-target protease inhibition)? A2: AZD6564 is a protein-protein interaction (PPI) inhibitor; it does not bind the catalytic triad of plasmin[1]. To self-validate this mechanism in your lab, run a chromogenic substrate assay using a small peptide substrate like S-2251 (D-Val-Leu-Lys-p-nitroanilide). Causality: S-2251 is small enough that it does not require the Kringle 1 Lysine Binding Site (LBS) for recognition by plasmin. Therefore, AZD6564 should not inhibit the cleavage of S-2251. If you observe inhibition in this assay, your compound batch may have degraded into reactive byproducts, or you are experiencing assay interference (e.g., compound aggregation).

Q3: We are seeing higher-than-expected IC50 values in our plasma clot lysis assays compared to our purified buffer assays. Is this an off-target protein binding issue? A3: This is a pharmacokinetic artifact, not a receptor-level off-target effect. AZD6564 is highly lipophilic and optimized for oral permeability, which naturally increases plasma protein binding. The published in vitro human plasma clot lysis IC50 is 0.44 μM[1]. If your values are significantly right-shifted (>2.0 μM), check your plasma batch for elevated baseline levels of lipids or α2-antiplasmin, which can sequester the compound or artificially raise the threshold required for lysis.

Part 3: Quantitative Data Summary

Use the following benchmark data to qualify your internal assay results. Deviations from these benchmarks suggest assay design flaws or compound degradation.

CompoundPrimary MechanismPlasma Clot Lysis IC50 (µM)GABAa Binding IC50 (µM)In Vivo Bleeding Reduction
Tranexamic Acid (TXA) LBS Inhibitor~10.0 - 15.0Weak AntagonistBaseline standard
4-PIOL LBS Inhibitor~2.5~35.0 (Partial Agonist)N/A (Discontinued)
AZD6564 LBS Inhibitor0.44 >100 (No detectable activity) 19-fold lower dose vs. TXA

(Data synthesized from[1][2][3])

Part 4: Standardized Experimental Protocols

Protocol A: In Vitro Human Plasma Clot Lysis Assay

This protocol measures primary on-target efficacy while accounting for physiological protein interactions.

  • Reagent Preparation: Thaw citrated human plasma at 37°C. Prepare AZD6564 stocks in 100% DMSO. Critical: Keep the final DMSO concentration in the assay below 1% to prevent solvent-induced protein denaturation, which can mimic off-target inhibition.

  • Clot Initiation: In a 96-well microtiter plate, mix 50 µL of plasma with tissue plasminogen activator (tPA, final concentration 30 ng/mL) and AZD6564 at varying concentrations (0.01 µM to 10 µM). Add CaCl₂ (final 15 mM) and human thrombin (final 0.5 U/mL) to initiate clotting. Causality: Thrombin cleaves fibrinogen to form the fibrin clot network, while tPA activates plasminogen to plasmin, initiating the lysis phase.

  • Kinetic Measurement: Immediately place the plate in a microplate reader at 37°C. Read absorbance at 405 nm every 2 minutes for 4 hours.

  • Data Analysis: The absorbance will spike (clot formation) and then drop (clot lysis). Calculate the Clot Lysis Time (CLT) as the time taken to reach half-maximal absorbance during the lysis phase. Plot CLT against log[AZD6564] to derive the IC50.

Protocol B: GABAa Receptor Counter-Screening (Radioligand Displacement)

Use this protocol to definitively rule out GABAa off-target activity in new compound batches.

  • Membrane Preparation: Isolate rat brain cortical membranes (which densely express GABAa receptors). Homogenize the tissue and wash three times in 50 mM Tris-HCl buffer (pH 7.4) via centrifugation (40,000 x g) to remove endogenous GABA.

  • Binding Reaction: Incubate 100 µg of membrane protein with 2 nM [³H]-muscimol (a highly specific GABAa agonist) and AZD6564 (titrated from 0.1 µM to 100 µM) in a final volume of 500 µL for 60 minutes at 4°C. Causality: Conducting the assay at 4°C minimizes receptor internalization and prevents protease-mediated degradation of the membrane preparation during the incubation window.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand binding (a common source of false-positive off-target signals).

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and measure bound radioactivity (DPM). AZD6564 should show no significant displacement of [³H]-muscimol, yielding an IC50 > 100 µM.

Part 5: References

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction Source: ResearchGate URL:[Link]

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction (ACS) Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Troubleshooting

Technical Support Center: AZD6564 Large-Scale Enantioselective Synthesis

Welcome to the Technical Support Center for the large-scale preparation of AZD6564. AZD6564 is a potent oral fibrinolysis inhibitor that acts by interfering with protein-protein interactions, specifically binding to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the large-scale preparation of AZD6564. AZD6564 is a potent oral fibrinolysis inhibitor that acts by interfering with protein-protein interactions, specifically binding to the lysine binding site in plasmin to prevent its binding to fibrin[1]. The first-generation synthesis was a tedious multistep linear process requiring extensive chromatography [1]. To support clinical development, a chromatography-free, multikilogram enantioselective route was developed, featuring a critical Negishi coupling and an enzymatic kinetic resolution [1].

This guide provides authoritative troubleshooting, FAQs, experimental protocols, and mechanistic insights to ensure high-fidelity replication and optimization of this synthetic route.

Synthetic Workflow & Mechanistic Overview

The optimized large-scale route to AZD6564 begins with methyl 2-chloroisonicotinate and utilizes an eight-step sequence yielding a 7% overall recovery [1]. The core transformations involve appending a neopentyl side chain and resolving the racemic mixture to isolate the desired enantiomer before constructing the isoxazolone ring.

G A Methyl 2-chloroisonicotinate B Negishi Coupling (Neopentylzinc bromide, Pd) A->B C-C Bond Formation C Racemic Intermediate B->C D Enzymatic Kinetic Resolution (CALB-T3-150) C->D Chiral Separation E Enantiopure Ester (>99% ee) D->E F Isoxazolone Formation (NH2OH) E->F Cyclization G AZD6564 (Fibrinolysis Inhibitor) F->G

Workflow for the enantioselective large-scale synthesis of AZD6564.

Troubleshooting Guide

Q: I am observing incomplete conversion during the Negishi coupling step. How can I drive the reaction to completion? A: Incomplete conversion in the Negishi coupling of methyl 2-chloroisonicotinate with neopentylzinc bromide is typically caused by catalyst deactivation or insufficient active zinc species. The causality lies in the sensitivity of the palladium catalyst (e.g., PEPPSI-IPr or bis(tri-tert-butylphosphine)palladium) to oxygen and moisture [1]. Actionable Step: Ensure strict Schlenk techniques are used. Verify the titer of your neopentylzinc bromide solution prior to use. If using THF as a solvent, maintain the reaction at 25 °C; literature indicates completeness can be achieved in less than 4 hours under optimal conditions [1].

Q: The enzymatic kinetic resolution is yielding an enantiomeric excess (ee) lower than the expected >99%. What is going wrong? A: The resolution of the racemic ester relies on the highly specific active site of the Candida antarctica lipase B (CALB-T3-150) [1]. Poor ee is usually the result of pH drift or thermal denaturation of the enzyme, which alters the conformational integrity of the catalytic triad, thereby reducing enantioselectivity. Actionable Step: Buffer the aqueous system stringently (e.g., using K2HPO4) and maintain the internal temperature strictly at 35 °C. Monitor the reaction progression via chiral HPLC to prevent over-hydrolysis.

Q: During the final isoxazolone formation, I am getting a high level of ring-opened impurities. How do I prevent this? A: The reaction of the enantiopure ester with hydroxylamine to form the isoxazolone ring is highly sensitive to temperature and stoichiometry. Excess base or elevated temperatures can lead to the degradation of the delicate isoxazolone pharmacophore. Actionable Step: Perform the hydroxylamine addition at −10 °C in a methanol/water mixture, carefully controlling the addition rate of the base (Et3N) to prevent localized exothermic spikes [1].

Frequently Asked Questions (FAQs)

Q: Why was Negishi coupling chosen over Iron-catalyzed cross-coupling for the large-scale route? A: While iron(III)-catalyzed cross-coupling using neopentylmagnesium chloride and 5% Fe(acac)3 is viable and yields ~73% on a 2-kg scale, the palladium-catalyzed Negishi coupling provides a significantly cleaner impurity profile, which is critical for avoiding chromatography in downstream GMP manufacturing [1].

Q: What is the mechanistic rationale behind AZD6564's efficacy? A: AZD6564 is a lysine mimetic that utilizes an isoxazolone ring as a carboxylic acid isostere [1]. It acts by binding to the lysine binding sites (LBS) within the kringle domains of plasmin/plasminogen. This competitive inhibition prevents the protein-protein interaction between plasmin and fibrin, effectively halting fibrinolysis [1].

Experimental Protocols

Protocol A: Large-Scale Negishi Coupling

Self-Validating System: The reaction's success is validated by the disappearance of the starting material peak via HPLC (<1% remaining) before proceeding to the quench.

  • Preparation: Charge a dry, nitrogen-purged reactor with methyl 2-chloroisonicotinate (1.0 equiv) and the palladium catalyst (e.g., PEPPSI-IPr, 0.005 equiv) in a mixture of MTBE and THF.

  • Addition: Cool the mixture to 0 °C. Slowly dose neopentylzinc bromide (1.05 equiv) while maintaining the internal temperature below 25 °C.

  • Reaction: Stir the mixture at 25 °C for 4–12 hours. Sample for HPLC conversion.

  • Workup: Quench the reaction carefully with 1.0 equiv of HCl in MeOH. Perform an extractive workup to isolate the coupled product.

Protocol B: Enzymatic Kinetic Resolution

Self-Validating System: The resolution is confirmed by chiral HPLC demonstrating an ee of >99% for the unreacted ester.

  • Setup: Suspend the racemic intermediate in water containing K2HPO4 (1.6 equiv).

  • Enzyme Addition: Add Immozyme CALB-T3-150 to the buffered suspension.

  • Incubation: Heat the mixture to 35 °C and agitate gently for 40 hours.

  • Separation: Filter off the immobilized enzyme. Extract the aqueous phase with an organic solvent to separate the enantiopure ester from the hydrolyzed undesired enantiomer.

Quantitative Data Summary

The following table summarizes the key metrics for the optimized large-scale synthesis of AZD6564[1].

Synthetic StepKey Reagents / CatalystsTemperatureYield (%)Enantiomeric Excess (ee)
Negishi Coupling Neopentylzinc bromide, Pd catalyst25 °C66 - 76%N/A (Achiral step)
Enzymatic Resolution Immozyme CALB-T3-150, K2HPO435 °C~45% (max 50%)> 99%
Isoxazolone Formation NH2OH, Et3N, MeOH/H2O-10 °C> 70%> 99% (Retained)
Overall Process --7% > 99%

References

  • A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564 Organic Process Research & Development URL:[Link]

Optimization

troubleshooting inconsistent IC50 values in AZD6564 plasma assays

Welcome to the Technical Support & Assay Architecture Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize in vitro human plasma clot lysis assays for AZD6564 .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Assay Architecture Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize in vitro human plasma clot lysis assays for AZD6564 .

AZD6564 is a highly potent, orally active fibrinolysis inhibitor[1]. Unlike traditional macrocyclic peptides, it is a small-molecule lysine mimetic featuring an isoxazolone ring that acts as a carboxylic acid isostere[2]. It functions by competitively blocking the lysine binding sites (LBS) located on the Kringle domains of plasmin and its zymogen, plasminogen[2]. By occupying these sites, AZD6564 directly interferes with the protein-protein interaction (PPI) between plasmin(ogen) and the C-terminal lysine residues of fibrin, thereby halting fibrin degradation[2].

Below, you will find a quantitative baseline for your assays, mechanistic diagrams, a diagnostic Q&A for resolving IC50 inconsistencies, and a self-validating standard operating procedure (SOP).

Part 1: Quantitative Baselines & Mechanistic Architecture

To effectively troubleshoot, you must first understand the kinetic and binding baselines of AZD6564 relative to historical reference standards like Tranexamic Acid (TXA) and early lead compounds like 4-PIOL.

Table 1: Comparative Pharmacological Profile of LBS Inhibitors

CompoundTarget DomainMechanism of ActionPlasma Clot Lysis IC50Kringle 1 (K1) KdPermeability (Caco-2)
AZD6564 Plasminogen LBSPPI Inhibitor (Isoxazolone derivative)0.44 μM [2]High AffinityHigh[2]
Tranexamic Acid (TXA) Plasminogen LBSPPI Inhibitor (Aliphatic amino acid)~1600 μM[2]1.1 μM[2]High
4-PIOL Plasminogen LBSPPI Inhibitor (Isoxazolol derivative)~400 μM[2]N/APoor (Papp < 0.01)[2]

Note: The massive shift between TXA's Kd (1.1 μM) and its functional plasma IC50 (1600 μM) highlights the intense competitive environment of the plasma matrix, where massive amounts of fibrin act as competing ligands[2].

MOA tPA tPA (Activator) Plg Plasminogen (Zymogen) tPA->Plg Cleaves Plasmin Plasmin (Active Protease) Plg->Plasmin Activation Fibrin Fibrin Clot (Substrate) Plasmin->Fibrin Binds & Degrades FDP Fibrin Degradation Products Fibrin->FDP Lysis AZD AZD6564 (LBS Inhibitor) AZD->Plg Blocks Kringle 1 LBS AZD->Plasmin Blocks Kringle 1 LBS

Fig 1: AZD6564 mechanism of action disrupting the plasminogen-fibrin protein-protein interaction.

Part 2: Diagnostic Q&A - Troubleshooting IC50 Variability

Q1: Why am I seeing a 3- to 5-fold shift in AZD6564 IC50 values across different human plasma lots? Causality: AZD6564 is a competitive inhibitor. It competes directly with the C-terminal lysines of fibrin for the Kringle 1 (K1) domain of plasminogen[2]. Human plasma is highly variable; different lots contain different concentrations of endogenous fibrinogen. When thrombin is added, higher fibrinogen levels generate a denser fibrin network. This increases the concentration of the competing ligand (fibrin), which thermodynamically drives the apparent IC50 of AZD6564 higher. Solution: Do not use single-donor plasma. Always use commercially pooled, citrated human plasma (minimum 50 donors) to normalize endogenous fibrinogen and plasminogen levels. Quantify the baseline fibrinogen of your pool and standardize it across longitudinal studies.

Q2: My control (TXA) yields consistent IC50s, but AZD6564 replicates are highly variable. Why? Causality: This is a solubility and handling artifact. TXA is a highly water-soluble aliphatic amino acid. AZD6564, while optimized for permeability and potency[2], is typically stored in DMSO stock solutions. If the final assay concentration of DMSO exceeds 1%, or if the compound is subjected to cold-shock when transferred into room-temperature plasma, AZD6564 can form micro-precipitates. Because AZD6564 is highly potent (IC50 = 0.44 μM)[2], even a 10% loss of soluble compound to micro-aggregation will drastically skew the dose-response curve. Solution: Ensure the final DMSO concentration in the well is strictly ≤ 1%. Pre-warm the plasma and buffer to 37°C before spiking in the AZD6564 dilution series.

Q3: The turbidimetric readout (OD 405 nm) shows a noisy baseline before lysis begins, making it impossible to calculate the 50% lysis time (t_50). How do I fix this? Causality: Turbidimetry relies on light scattering. Two factors cause baseline noise here: microbubbles and temperature gradients. When the clotting trigger (thrombin/CaCl₂) is injected, the rapid pipetting introduces microbubbles. Furthermore, fibrin polymerization is an endothermic-like, highly temperature-dependent process. If the edges of your 96-well plate are cooler than the center, polymerization rates will differ, causing chaotic OD readings. Solution: Implement a self-validating step: After injecting the trigger, immediately centrifuge the plate at 500 x g for 30 seconds to eliminate bubbles. Pre-incubate the microplate reader to exactly 37°C for at least 30 minutes prior to the run.

Q4: Does the choice of plasminogen activator (tPA vs. uPA) affect the apparent potency of AZD6564? Causality: Yes, fundamentally. Tissue plasminogen activator (tPA) is fibrin-dependent; it must bind to fibrin to efficiently activate plasminogen. Urokinase (uPA) is fibrin-independent. Because AZD6564 specifically blocks the plasminogen-fibrin interaction[2], using tPA accurately mimics the physiological feedback loop where fibrin acts as a cofactor. Using uPA bypasses this spatial requirement, artificially altering the kinetics of plasmin generation and shifting the IC50. Solution: Always use recombinant human tPA to initiate lysis when screening LBS inhibitors like AZD6564.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure high data integrity, follow this optimized protocol for the In Vitro Human Plasma Clot Lysis Assay .

Workflow Step1 1. Reagent & Compound Prep (Citrated Plasma + AZD6564) Step2 2. tPA Addition (Pre-incubation at 37°C) Step1->Step2 QC1 QC: Verify DMSO ≤ 1% to prevent AZD6564 precipitation Step1->QC1 Step3 3. Clot Initiation (Thrombin + CaCl2 Injection) Step2->Step3 Step4 4. Kinetic Readout (OD 405 nm over 2 hours) Step3->Step4 QC2 QC: Ensure bubble-free mixing to stabilize baseline OD Step3->QC2

Fig 2: Self-validating workflow for the turbidimetric human plasma clot lysis assay.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled, citrated human plasma in a 37°C water bath. Dilute the plasma to 30% (v/v) using pre-warmed Assay Buffer (0.1 M Tris-HCl, 0.1 M NaCl, 0.01% Tween-20, pH 7.4).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of AZD6564 in 100% DMSO. Dilute these stocks 1:100 into the Assay Buffer to create working solutions (1% DMSO).

  • Incubation: In a clear, flat-bottom 96-well plate, combine 50 μL of the 30% plasma with 25 μL of the AZD6564 working solutions. Add 10 μL of recombinant human tPA (final concentration ~0.5 μg/mL). Incubate at 37°C for 10 minutes to allow AZD6564 to equilibrate with the K1 domains of plasminogen.

  • Clot Initiation (The Trigger): Rapidly inject 15 μL of a Thrombin/CaCl₂ master mix (final well concentrations: 0.5 U/mL human thrombin, 15 mM CaCl₂).

  • Self-Validation Check: Immediately centrifuge the plate at 500 x g for 30 seconds to remove bubbles. Visually confirm there is no compound precipitation in the highest concentration wells.

  • Kinetic Readout: Place the plate into a microplate reader pre-heated to 37°C. Measure absorbance (turbidity) at 405 nm every 1 minute for 120 minutes.

  • Data Synthesis: The OD will spike (clot formation) and then drop (clot lysis). Define the lysis time (t_50) as the time required for the OD to drop to 50% of its maximum value. Plot the t_50 against the log[AZD6564] to calculate the IC50. A successful run will yield an AZD6564 IC50 of approximately 0.44 μM[2].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of AZD6564 and Epsilon-Aminocaproic Acid (EACA): A New Horizon in Antifibrinolytic Therapy

For Researchers, Scientists, and Drug Development Professionals In the landscape of hemostatic agents, the inhibition of fibrinolysis remains a cornerstone of managing and preventing excessive bleeding. For decades, lysi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hemostatic agents, the inhibition of fibrinolysis remains a cornerstone of managing and preventing excessive bleeding. For decades, lysine analogs such as epsilon-aminocaproic acid (EACA) have been the standard of care. However, the quest for more potent, selective, and safer antifibrinolytic agents is ongoing. This guide provides an in-depth comparative analysis of the well-established EACA and a novel, preclinical candidate, AZD6564, offering insights into their mechanisms, performance, and potential clinical implications.

Mechanism of Action: A Shared Foundation with a Modern Twist

Both AZD6564 and EACA function as antifibrinolytic agents by competitively inhibiting the lysine-binding sites on plasminogen.[1] This action prevents the binding of plasminogen to fibrin, thereby inhibiting its conversion to plasmin, the primary enzyme responsible for fibrin clot degradation.[1] By stabilizing existing clots, these agents help to control bleeding.

While their fundamental mechanism is the same, AZD6564 represents a new generation of fibrinolysis inhibitors. It is a lysine mimetic containing an isoxazolone as a carboxylic acid isostere.[2] This structural distinction is key to its enhanced potency and selectivity.

Signaling Pathway of Fibrinolysis Inhibition

cluster_0 Fibrinolysis Cascade cluster_1 Inhibition by AZD6564 & EACA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasminogen->Fibrin Binds to Fibrin tPA_uPA tPA / uPA Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products Fibrin->FDPs Inhibitors AZD6564 / EACA Inhibitors->Plasminogen Blocks Lysine Binding Sites

Caption: Mechanism of action for AZD6564 and EACA.

Comparative Performance: A Quantitative Look

A critical differentiator between these two compounds lies in their potency and selectivity. Preclinical data for AZD6564 demonstrates a significant improvement over existing therapies.

ParameterAZD6564Epsilon-Aminocaproic Acid (EACA)
In Vitro Potency (IC50) 0.44 µM (in human plasma clot lysis assay)[2]~63-72 µg/mL (~480-550 µM)[1]
Selectivity No detectable activity against GABAa receptors[2]Known to have off-target effects, including potential interactions with GABAa receptors at high concentrations.
Predicted Human Dose 340 mg twice daily (oral)[3]4-5 grams every 4-6 hours (oral or IV)

The remarkably lower IC50 value of AZD6564 suggests a much higher potency compared to EACA. This enhanced potency directly translates to a lower predicted therapeutic dose, which could lead to a more favorable side-effect profile and improved patient compliance. Furthermore, the high selectivity of AZD6564 for its target over GABAa receptors is a significant advantage, as off-target effects of older antifibrinolytics are a clinical concern.[3]

Pharmacokinetic Profiles: Preclinical Promise vs. Clinical Reality

A direct comparison of pharmacokinetic parameters is challenging due to the differing stages of development. AZD6564's data is derived from preclinical animal studies, while EACA's is from human clinical use.

ParameterAZD6564 (Preclinical in Rat/Dog)Epsilon-Aminocaproic Acid (EACA) (Human)
Bioavailability 39% (rat), 53% (dog)[4]Readily absorbed orally
Elimination Half-life Not explicitly stated, but predicted for twice-daily dosing[3]~2 hours[5]
Metabolism Low metabolism, with trace amounts of glucuronidation[3]Primarily excreted unchanged in the urine[5]
Elimination Routes Hepatic and renal[4]Predominantly renal[5]

The preclinical data for AZD6564 suggests good oral bioavailability and a metabolic profile that supports a convenient dosing regimen.[3][4] EACA is also well-absorbed orally but has a relatively short half-life, necessitating frequent dosing to maintain therapeutic concentrations.[5]

Safety and Tolerability: A Key Consideration

The safety profiles of these two agents highlight the potential advantages of a more targeted and potent molecule.

Epsilon-Aminocaproic Acid (EACA):

EACA has a well-documented side-effect profile from its long history of clinical use. Common adverse effects include:

  • Hypotension and bradycardia: Particularly with rapid intravenous administration.[4]

  • Gastrointestinal disturbances: Nausea, vomiting, and diarrhea.

  • Thrombotic events: A significant concern, as inhibition of fibrinolysis can shift the hemostatic balance towards a prothrombotic state.[6]

  • Rhabdomyolysis and myopathy: Rare but serious adverse effects associated with prolonged use.[6]

AZD6564:

As a preclinical candidate, the safety profile of AZD6564 has been evaluated in animal models. Key findings from these studies include:

  • High Selectivity: No detectable activity against GABAa receptors, which may reduce the risk of neurological side effects.[2]

  • No Inhibition of CYP450 or hERG: Preclinical data indicate a low potential for drug-drug interactions and cardiac arrhythmias.[3]

While comprehensive human safety data for AZD6564 is not yet available, its preclinical profile suggests a potentially improved safety margin compared to EACA. The higher potency and selectivity are designed to minimize off-target effects and the lower predicted dose may reduce the incidence of dose-dependent side effects.

Experimental Protocols for Evaluation

For researchers aiming to evaluate and compare antifibrinolytic agents, several established in vitro and in vivo assays are crucial.

In Vitro Fibrin Clot Lysis Assay

This assay provides a quantitative measure of a compound's ability to inhibit the breakdown of a fibrin clot.

Experimental Workflow for In Vitro Fibrin Clot Lysis Assay

cluster_0 Assay Setup cluster_1 Data Acquisition & Analysis Reagents Prepare Reagents: - Fibrinogen - Plasminogen - Thrombin - tPA - Test Compound (AZD6564/EACA) Plate Add reagents to 96-well plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Spectro Measure absorbance (405 nm) over time Incubate->Spectro Curve Plot absorbance vs. time Spectro->Curve IC50 Calculate IC50 Curve->IC50

Caption: Workflow for in vitro fibrin clot lysis assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of human fibrinogen, plasminogen, thrombin, and tissue plasminogen activator (tPA) in a suitable buffer (e.g., Tris-buffered saline).

    • Prepare serial dilutions of the test compounds (AZD6564 and EACA).

  • Assay Plate Setup:

    • In a 96-well microplate, add the fibrinogen solution.

    • Add the test compound dilutions to the respective wells.

    • Add the plasminogen solution.

  • Initiation of Clotting and Fibrinolysis:

    • Initiate clot formation by adding a solution of thrombin and tPA to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in optical density (absorbance) at 405 nm over time. Clot formation will increase absorbance, while lysis will decrease it.

  • Data Analysis:

    • Plot the absorbance values against time to generate lysis curves.

    • Determine the time to 50% clot lysis for each compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of clot lysis.

Thromboelastography (TEG)

TEG is a viscoelastic method that provides a global assessment of hemostasis, from clot formation to fibrinolysis. It is a valuable tool for evaluating the overall effect of an antifibrinolytic agent on whole blood.

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect whole blood in a citrated tube.

  • TEG Analyzer Setup:

    • Pipette the whole blood sample into the TEG cup.

    • Add the test compound (AZD6564 or EACA) to the sample.

    • Initiate the analysis according to the instrument's protocol, which typically involves recalcification to initiate clotting.

  • Data Acquisition:

    • The TEG analyzer will monitor the viscoelastic properties of the clot as it forms and lyses, generating a characteristic tracing.

  • Data Analysis:

    • Analyze the TEG parameters, including:

      • R time (Reaction time): Time to initial fibrin formation.

      • K time and α-angle: Clot kinetics and formation speed.

      • MA (Maximum Amplitude): Maximum clot strength.

      • LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after MA is reached. A decrease in LY30 indicates effective inhibition of fibrinolysis.

Conclusion and Future Directions

The comparative analysis of AZD6564 and EACA reveals a significant evolution in the development of antifibrinolytic therapies. While EACA has been a reliable clinical tool, its limitations in terms of potency, dosing frequency, and side-effect profile are well-recognized. AZD6564, with its impressive preclinical profile demonstrating superior potency, high selectivity, and favorable pharmacokinetic predictions, represents a promising next-generation oral antifibrinolytic agent.

The development of AZD6564 underscores the potential for rational drug design to create more effective and safer medications. Further clinical investigation is warranted to translate the preclinical promise of AZD6564 into a tangible clinical benefit for patients with bleeding disorders. The scientific community eagerly awaits the results of future studies that will ultimately determine the place of this novel inhibitor in the therapeutic arsenal against excessive fibrinolysis.

References

  • Kinetics of epsilon-aminocaproic acid distribution, elimination, and antifibrinolytic effects in normal subjects. PubMed. [Link]

  • Epsilon-aminocaproic acid (EACA). PubMed. [Link]

  • Procoagulant Activity of Antifibrinolytic Agents; A Novel Hemostatic Mechanism of Tranexamic Acid and Epsilon-Aminocaproic Acid. Blood. [Link]

  • A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564. ACS Publications. [Link]

  • AZD6564, Discovery of a Potent 5-Substituted Isoxazol-3-ol Fibrinolysis Inhibitor and Development of an Enantioselective Large-Scale Route for Its Preparation. ResearchGate. [Link]

  • AZD 6564. New Drug Approvals. [Link]

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. National Center for Biotechnology Information. [Link]

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction. ACS Publications. [Link]

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction. PubMed. [Link]

  • Fibrin and Fibrinolytic Enzyme Cascade in Thrombosis: Unravelling the Role. MDPI. [Link]

  • The fibrin plate method for estimating fibrinolytic activity. (1952). SciSpace. [Link]

  • A study of the fibrin plate assay of fibrinolytic agents. Optimal conditions, reproducibility and precision. ResearchGate. [Link]

  • Purification and Characterisation of a Fibrinolytic Enzyme from Rhizopus microsporus var. tuberosus. National Center for Biotechnology Information. [Link]

  • Epsilon Aminocaproic Acid. VetBloom. [Link]

  • STANDARD OPERATING PROCEDURE SOP/POCT/61/2 Title: Haemonetics TEG6 POCT analyser. Royal United Hospitals Bath. [Link]

  • Thromboelastogram (TEG). LITFL. [Link]

  • Aminocaproic Acid. Pediatric Care Online. [Link]

  • Thromboelastography. National Center for Biotechnology Information. [Link]

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Comparative

validating AZD6564 IC50 values against standard lysine mimetics

Title: Validating AZD6564 IC50 Values Against Standard Lysine Mimetics: A Comprehensive Comparison Guide Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating AZD6564 IC50 Values Against Standard Lysine Mimetics: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide / Technical Application Note.

Introduction to Fibrinolysis and Lysine Mimetics

Fibrinolysis is a tightly regulated enzymatic cascade essential for dissolving fibrin clots after vascular injury repair. However, in pathophysiological states such as severe trauma, major surgery, or heavy menstrual bleeding, hyperfibrinolysis can lead to life-threatening hemorrhage[1].

Standard antifibrinolytic agents, such as tranexamic acid (TXA) and ε-aminocaproic acid (EACA), function as lysine mimetics. They reversibly bind to the lysine-binding sites (LBS) within the kringle domains of plasminogen and its active form, plasmin. By occupying these sites, they prevent the critical protein-protein interaction necessary for plasmin to bind to and degrade the fibrin clot[2].

Despite their clinical utility, TXA and EACA exhibit modest potency, necessitating high and frequent dosing (e.g., 1–1.5 g of TXA, 3–4 times daily)[1]. Furthermore, high-dose TXA has been associated with off-target central nervous system effects, including seizures, which are hypothesized to be driven by a weak antagonism of GABAa receptors[2]. To address these limitations, AZD6564 was developed. AZD6564 is a novel, orally bioavailable fibrinolysis inhibitor that utilizes an isoxazolone moiety as a carboxylic acid isostere[2].

The Mechanistic Rationale: Targeting the Kringle 1 Domain

Plasminogen contains five kringle domains, with Kringle 1 (K1) being the primary mediator of fibrin binding[2]. The LBS within K1 features a highly specific zwitterionic binding pocket. For standard mimetics like TXA, the carboxylic acid interacts with arginine residues (ARG34 and ARG70), while the basic amine binds to aspartate residues (ASP54 and ASP56)[3].

AZD6564 mimics this zwitterionic nature but achieves superior binding affinity and spatial complementarity through its 5-substituted 3-isoxazolol core and piperidine ring[4]. This structural evolution not only enhances K1 pocket interactions but also introduces steric bulk that completely abolishes off-target GABAa receptor binding[2].

MOA Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation tPA tPA / uPA (Activators) tPA->Plasminogen Catalyzes Fibrin Fibrin Clot (Substrate) Plasmin->Fibrin Binds via LBS FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Proteolysis AZD6564 AZD6564 (IC50: 0.44 µM) AZD6564->Plasmin Blocks Kringle 1 LBS TXA TXA (Low Potency) TXA->Plasmin Blocks Kringle 1 LBS

Caption: Mechanism of AZD6564 and TXA blocking the Kringle 1 LBS of plasmin to prevent fibrinolysis.

Quantitative Data Comparison

The primary metric for validating antifibrinolytic efficacy in vitro is the human plasma clot lysis assay. Table 1 summarizes the comparative IC50 values and off-target GABAa receptor binding affinities. The dramatic improvement in both potency and selectivity for AZD6564 allows for a significantly lower predicted human dose (340 mg twice daily) compared to standard therapies[2].

Table 1: Comparative In Vitro Profiling of Lysine Mimetics

CompoundHuman Plasma Clot Lysis IC50 (µM)GABAa Binding IC50 (µM)Structural Classification
AZD6564 0.44 > 2000 (No detectable activity) Isoxazolone-based lysine mimetic
4-PIOL (Lead) ~ 1.835Isoxazolol piperidine
TXA ~ 7.21600Aliphatic amino acid
EACA > 20.0N/AAliphatic amino acid

(Note: TXA and EACA values are baseline standards for relative comparison; 4-PIOL demonstrated a ~4-fold potency improvement over TXA, which was further optimized in AZD6564[2],[5])

Experimental Protocols: Self-Validating Systems

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the experimental workflows used to derive these IC50 values must be robust, reproducible, and internally controlled. Below are the definitive methodologies for validating AZD6564.

Protocol 1: In Vitro Human Plasma Clot Lysis Assay

Causality & Rationale: This assay measures the time required for a standardized clot to lyse in the presence of exogenous tissue plasminogen activator (tPA). By utilizing human plasma rather than purified buffer systems, the assay inherently accounts for endogenous inhibitors (e.g., α2-antiplasmin) and plasma protein binding, yielding a highly physiologically relevant IC50[2].

Step-by-Step Methodology:

  • Reagent Preparation : Thaw pooled citrated human plasma at 37°C. Prepare a working initiation solution of human thrombin, calcium chloride (CaCl2), and recombinant tPA in HEPES buffer (pH 7.4).

  • Compound Dilution : Prepare a 10-point dose-response curve of AZD6564 and TXA using serial dilutions in DMSO. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation and artifactual clot instability.

  • Clot Initiation : In a 96-well clear-bottom microtiter plate, add 50 µL of the plasma/inhibitor mixture per well. Rapidly dispense 50 µL of the Thrombin/CaCl2/tPA initiation mix to trigger simultaneous coagulation and fibrinolysis.

  • Kinetic Measurement : Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the optical density (OD) at 405 nm every 1 minute for 120 minutes.

  • Data Analysis : The OD will initially spike (indicating clot formation) and subsequently decay (indicating clot lysis). Define the clot lysis time as the time required for the OD to drop to 50% of its maximum value. Calculate the IC50 using a 4-parameter logistic non-linear regression model comparing the lysis times of compound-treated wells against vehicle controls[2].

Workflow Step1 1. Plasma Prep Citrated human plasma pool Step2 2. Inhibitor Dosing 10-point AZD6564/TXA titration Step1->Step2 Step3 3. Clot Initiation Thrombin + CaCl2 + tPA addition Step2->Step3 Step4 4. Kinetic Reading OD 405 nm at 37°C for 120 min Step3->Step4 Step5 5. IC50 Calculation 4-parameter logistic regression Step4->Step5

Caption: Step-by-step workflow of the In Vitro Human Plasma Clot Lysis Assay for IC50 determination.

Protocol 2: GABAa Radioligand Binding Assay

Causality & Rationale: To validate the elimination of off-target CNS effects, a radioligand displacement assay is utilized. Displacement of [3H]-muscimol (a potent GABAa agonist) from rat brain vesicles confirms whether the lysine mimetic binds to the GABAa receptor. AZD6564's lack of displacement up to 2000 µM confirms its superior safety profile over early-generation mimetics[2].

Step-by-Step Methodology:

  • Membrane Preparation : Isolate synaptic vesicles from rat cerebral cortex homogenates via differential centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation : Incubate 100 µg of membrane protein with 2 nM[3H]-muscimol and varying concentrations of AZD6564 (up to 2 mM) or TXA for 60 minutes at 4°C to reach thermodynamic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.1% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification : Wash the filters three times with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity using a liquid scintillation counter to determine the IC50[2].

Conclusion

AZD6564 represents a highly optimized evolution of standard lysine mimetics. By replacing the aliphatic amino acid structure of TXA with a 5-substituted 3-isoxazolol core, AZD6564 achieves sub-micromolar potency (IC50 = 0.44 µM) in physiological plasma clot lysis models while completely abrogating off-target GABAa receptor binding[2]. For drug development professionals, the rigorous in vitro validation of AZD6564 establishes a new benchmark for the design of next-generation, orally bioavailable antifibrinolytics.

References

  • [2],[1],[3],[5] : Cheng, L., et al. Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Medicinal Chemistry Letters (2014).[Link]

  • [4] : A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564. Organic Process Research & Development (2014).[Link]

Sources

Validation

AZD6564 vs. Other Isoxazol-3-ol Fibrinolysis Inhibitors: A Comparative Analysis

An In-Depth Technical Guide for Researchers Abstract The regulation of fibrinolysis, the process of dissolving blood clots, is critical for maintaining hemostatic balance. Inhibition of this pathway is a key therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract

The regulation of fibrinolysis, the process of dissolving blood clots, is critical for maintaining hemostatic balance. Inhibition of this pathway is a key therapeutic strategy for managing bleeding conditions. For decades, lysine analogs like tranexamic acid (TXA) have been the standard of care, but they are associated with limitations such as frequent dosing and off-target effects. This guide provides a detailed comparative analysis of a new generation of fibrinolysis inhibitors based on the isoxazol-3-ol scaffold, with a primary focus on the clinical candidate AZD6564. We will explore the mechanism of action, compare performance based on published experimental data, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals working in hematology and drug discovery.

Introduction: Targeting the Fibrin-Plasminogen Interaction

The dissolution of fibrin clots is orchestrated by the serine protease plasmin, which is generated from its zymogen precursor, plasminogen.[1] The efficiency and localization of this process are critically dependent on the interaction between plasminogen and lysine residues on the surface of the fibrin clot. This binding is mediated by specialized protein modules on plasminogen known as "kringle domains."[1][2] There are five such domains, with kringle 1 (K1) possessing the highest affinity for lysine and being the most exposed and available for binding on circulating plasminogen.[1][2]

By blocking these lysine-binding sites (LBS), small molecules can prevent plasminogen from associating with fibrin, thereby potently inhibiting fibrinolysis.[1] This mechanism forms the basis for established antifibrinolytic drugs like ε-aminocaproic acid (EACA) and tranexamic acid (TXA).[1] While effective, TXA requires high doses (1-1.5g, 3-4 times daily) and can exhibit off-target effects, notably weak antagonism of GABAa receptors, which has been linked to seizures at high concentrations.[1][2][3]

This has driven the search for novel, more potent, and selective oral fibrinolysis inhibitors. The isoxazol-3-ol scaffold has emerged as a promising starting point, acting as a bioisostere for the carboxylic acid moiety of lysine analogs.[1][4] This guide focuses on AZD6564, a clinical candidate from this class, and compares it to its predecessors and other analogs.

Mechanism of Action: Lysine Mimetics with an Isoxazol-3-ol Core

AZD6564 and related compounds are lysine mimetics that competitively inhibit the protein-protein interaction between plasminogen's kringle domains and fibrin.[1][4] The isoxazol-3-ol ring serves as a carboxylic acid isostere, mimicking the carboxylate group of lysine and tranexamic acid.[1]

X-ray crystallography has confirmed that these inhibitors bind to the same lysine-binding pocket within the kringle 1 domain as TXA.[1][2] The key interactions involve:

  • The isoxazolone carbonyl group forms hydrogen bonds with arginine (Arg34 and Arg70) and tyrosine (Tyr63) residues in the LBS.[1]

  • The piperidine nitrogen (or a similar basic group) mimics the amino group of TXA, forming hydrogen bonds with aspartate residues (Asp54 and Asp56).[1]

This binding physically obstructs the LBS, preventing plasminogen from docking onto the C-terminal lysine residues of fibrin, which is a prerequisite for efficient, localized plasmin generation and subsequent clot lysis.[1]

Fibrinolysis_Inhibition_Pathway cluster_0 Physiological Fibrinolysis cluster_1 Inhibition by Isoxazol-3-ols Plasminogen Plasminogen Fibrin Fibrin Clot (with Lysine residues) Plasminogen->Fibrin Binds via Kringle Domains Blocked_PLG Blocked Plasminogen tPA tPA tPA->Plasminogen Activates Plasmin Plasmin Lysis Fibrin Degradation (Clot Lysis) Plasmin->Lysis Catalyzes AZD6564 AZD6564 (Isoxazol-3-ol Inhibitor) AZD6564->Plasminogen Binds to Kringle LBS No_Binding Binding to Fibrin Prevented Blocked_PLG->No_Binding

Caption: Mechanism of fibrinolysis inhibition by AZD6564.

Comparative Performance Analysis

The development of AZD6564 stemmed from the optimization of an initial lead compound, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL).[5] Research focused on improving potency, permeability, and selectivity against GABAa receptors.[1][3] The following table summarizes the performance of AZD6564 in comparison to TXA and other key isoxazol-3-ol analogs based on published data.

CompoundStructureHuman Plasma Clot Lysis IC₅₀ (µM)Kringle 1 Binding pKdGABAa SelectivityBioavailability (Rat/Dog, %)Reference
Tranexamic Acid (TXA) Lysine Analog~100 (estimated for effect)5.96 (Kd=1.1 µM)Low (Weak Antagonist)~34% (Human)[1][3]
5-(4-piperidyl)isoxazol-3-ol (4-PIOL) Isoxazol-3-ol PrecursorNot Reported4.80Not ReportedNot Reported[5]
Compound 17 Isoxazol-3-ol Analog0.82Not ReportedModerateNot Reported[1]
AZD6564 (Compound 19) Lead Candidate 0.44 Not ReportedHigh (No detectable activity) 39% / 53% [1][4]
Compound 22 Isoxazol-3-ol Analog0.49Not ReportedHigh19% / 59%[1]
5-(4-piperidyl)isothiazol-3-ol Isothiazol-3-ol AnalogNot Reported5.05 Not ReportedNot Reported[5]

Key Insights from the Data:

  • Potency: AZD6564 demonstrates significantly improved potency over the parent compound series and is substantially more potent than TXA, with an IC₅₀ of 0.44 µM in a human plasma clot lysis assay.[1]

  • Selectivity: A critical advantage of AZD6564 is its high selectivity. It shows no detectable activity against GABAa receptors, mitigating the risk of CNS side effects associated with high-dose TXA.[1][2]

  • Pharmacokinetics: AZD6564 exhibits good oral bioavailability in preclinical species (39% in rats and 53% in dogs), supporting its development as a convenient oral medication.[1] This is a marked improvement over earlier analogs.

  • Structure-Activity Relationship (SAR): The substitution on the piperidine ring is crucial for potency and pharmacokinetic properties. The development from compound 17 to AZD6564 (19) and 22 highlights the fine-tuning of these properties through structural modifications.[1] Furthermore, replacing the oxygen in the isoxazole ring with sulfur (isothiazol) was shown to increase binding affinity to the K1 domain.[5]

Key Experimental Methodologies

The evaluation of fibrinolysis inhibitors relies on robust in vitro and in vivo assays. The protocols described below are foundational for comparing compounds like AZD6564.

Protocol: In Vitro Human Plasma Clot Lysis Assay

This assay provides a global assessment of a compound's ability to inhibit fibrinolysis in a physiologically relevant matrix.

Principle: A clot is formed in human plasma by adding thrombin and calcium. Tissue plasminogen activator (tPA) is included to initiate fibrinolysis. The rate of clot lysis is monitored by measuring the change in optical density over time. The inhibitor's potency is determined by its ability to delay or prevent this lysis.[6][7]

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test inhibitor (e.g., AZD6564) and control (e.g., TXA) in a suitable buffer (e.g., Tris-buffered saline, TBS).

  • Plate Setup: In a 96-well microplate, add 10 µL of each inhibitor dilution to designated wells.

  • Plasma Addition: Add 100 µL of citrated human platelet-poor plasma to each well.

  • Clot Initiation & Lysis Induction: Prepare a solution containing thrombin, calcium chloride, and a fixed concentration of tPA. Add 100 µL of this solution to each well to initiate clotting and fibrinolysis.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the optical density (absorbance) at 405 nm every minute for a duration sufficient to observe full lysis in the control wells (e.g., 2-4 hours).

  • Analysis: The time to 50% clot lysis is calculated for each inhibitor concentration. These values are plotted against the log of the inhibitor concentration to determine the IC₅₀ value—the concentration required to inhibit clot lysis by 50%.

Caption: Experimental workflow for the plasma clot lysis assay.
Protocol Concept: Kringle 1 Domain Binding Assay (via NMR)

This biophysical assay directly measures the binding affinity of an inhibitor to its specific molecular target, the Kringle 1 (K1) domain of plasminogen.

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is used in a competition experiment. A "reporter" molecule with a known binding affinity to the K1 domain is used. The displacement of this reporter molecule by the test inhibitor is measured, allowing for the calculation of the test inhibitor's dissociation constant (Kd).[5]

Conceptual Workflow:

  • Reagents: Purified, recombinantly expressed K1 domain protein, a known reporter ligand, and the test inhibitor are required.

  • Experiment: The K1 protein and the reporter ligand are mixed, and an initial NMR spectrum is acquired.

  • Titration: The test inhibitor is titrated into the K1/reporter mixture at increasing concentrations.

  • Measurement: With each addition of the test inhibitor, changes in the NMR spectrum (e.g., chemical shift perturbations) of the reporter ligand are monitored.

  • Analysis: The degree of displacement of the reporter ligand is proportional to the binding affinity of the test inhibitor. By analyzing the titration data, the dissociation constant (Kd) for the interaction between the inhibitor and the K1 domain can be accurately determined. A higher pKd value (-log(Kd)) indicates a stronger binding affinity.[5][8]

Conclusion and Future Directions

The development of AZD6564 represents a significant advancement in the field of fibrinolysis inhibitors. By leveraging the isoxazol-3-ol scaffold as a carboxylic acid bioisostere, researchers have created a potent, selective, and orally bioavailable inhibitor of the plasminogen-fibrin interaction.[1]

Key Advantages of AZD6564:

  • Superior Potency: Offers a significant potency advantage over the clinical standard, TXA.[1]

  • Enhanced Safety Profile: High selectivity against GABAa receptors minimizes the potential for CNS-related side effects.[1][2]

  • Oral Bioavailability: Possesses a favorable pharmacokinetic profile for oral administration, promising more convenient dosing regimens for patients.[1]

The comparative data strongly supports AZD6564 as a promising candidate for indications requiring antifibrinolytic therapy, such as heavy menstrual bleeding. The structure-activity relationships derived from the broader class of isoxazol-3-ol inhibitors provide a valuable roadmap for future drug design efforts. Further research may focus on isothiazol-based scaffolds or other bioisosteres to further refine binding affinity and pharmacokinetic properties.[5] The robust and reproducible assays detailed in this guide are essential tools for the continued development of the next generation of fibrinolysis inhibitors.

References

  • Cheng, L., et al. (2014). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Medicinal Chemistry Letters, 5(5), 538-543. [Link][1][2][4]

  • Schmidt, T. C., et al. (2017). Discovery and Evaluation of Anti-Fibrinolytic Plasmin Inhibitors Derived from 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL). Journal of Chemical Information and Modeling, 57(7), 1584-1593. [Link][5][8]

  • Quan, M. L., et al. (1999). Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1. Journal of Medicinal Chemistry, 42(14), 2752-2759. [Link]

  • ResearchGate. (n.d.). AZD6564, Discovery of a Potent 5-Substituted Isoxazol-3-ol Fibrinolysis Inhibitor and Development of an Enantioselective Large-Scale Route for Its Preparation. [Link][3]

  • MDPI. (2022). New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. Molecules, 27(4), 1236. [Link]

  • National Center for Biotechnology Information. (2014). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction. PubMed. [Link][4]

  • National Center for Biotechnology Information. (2017). Discovery and Evaluation of Anti-Fibrinolytic Plasmin Inhibitors Derived from 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL). PubMed. [Link][8]

  • ACS Publications. (2014). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Medicinal Chemistry Letters. [Link][2]

  • National Center for Biotechnology Information. (2020). Assays to quantify fibrinolysis: strengths and limitations. Journal of Thrombosis and Haemostasis. [Link][6]

  • Frontiers Media. (2022). “Going with the flow” in modeling fibrinolysis. Frontiers in Cardiovascular Medicine. [Link]

  • IntechOpen. (2014). Clinical Application of Fibrinolytic Assays. [Link]

  • Taylor & Francis Online. (2021). Factor XII(a) inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents. [Link]

  • ACS Publications. (2024). Discovery of Highly Selective, Potent, Covalent, and Orally Bioavailable Factor XIIa Inhibitors for the Treatment of Thrombo-Inflammation. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • National Center for Biotechnology Information. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society. [Link]

  • IntechOpen. (2014). Clinical Application of Fibrinolytic Assays. Thrombosis, Atherosclerosis and Atherothrombosis. [Link][7]

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Comparative

Publish Comparison Guide: In Vivo vs In Vitro Efficacy of AZD6564 in Hemorrhage Models

Executive Summary & Mechanistic Rationale In the management of hyperfibrinolysis and severe hemorrhage, antifibrinolytic agents are critical for stabilizing blood clots and preventing excessive blood loss. For decades, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the management of hyperfibrinolysis and severe hemorrhage, antifibrinolytic agents are critical for stabilizing blood clots and preventing excessive blood loss. For decades, the clinical standard of care has relied on Tranexamic Acid (TXA) and Epsilon-aminocaproic acid (EACA)[1],[2]. However, these legacy therapeutics suffer from significant limitations: they require massive, repetitive dosing (e.g., 1–1.5 g given 3–4 times per day for TXA) and are associated with dose-limiting gastrointestinal toxicity and rare but severe neurological adverse events, such as seizures driven by off-target GABAa receptor antagonism[1],[3].

AZD6564 represents a paradigm shift in antifibrinolytic pharmacology. Developed as a highly potent, orally active small-molecule inhibitor, AZD6564 is a lysine mimetic that utilizes an isoxazolone core as a carboxylic acid isostere[1]. By directly targeting the protein-protein interaction between plasmin and fibrin, AZD6564 offers profound improvements in both in vitro potency and in vivo efficacy while completely abolishing off-target GABAa activity[1],[3].

This guide provides a comprehensive, objective comparison of AZD6564 against the industry standard (TXA), detailing the self-validating experimental protocols required to evaluate its performance across in vitro and in vivo hemorrhage models.

Molecular Mechanism: Targeting the Kringle Domains

To understand the superior efficacy of AZD6564, one must examine the causality of fibrinolysis at the structural level. The localized activation of plasminogen into the active protease plasmin is facilitated by the binding of C-terminal lysine residues on the fibrin clot to specific Lysine Binding Sites (LBS) located within the five kringle domains of plasmin(ogen)[1].

AZD6564 acts as a highly optimized competitive antagonist at these LBS[1],[4]. By mimicking lysine residues with vastly superior affinity compared to TXA, AZD6564 effectively blocks plasmin from docking onto the fibrin scaffold[4]. This prevents the enzymatic degradation of the clot without interfering with the upstream coagulation cascade, providing precise control over clot stability[4].

Fibrinolysis_Pathway Plg Plasminogen (Zymogen) Plm Plasmin (Active Protease) Plg->Plm Proteolytic Cleavage tPA tPA / uPA (Activators) tPA->Plg Catalyzes Activation Fibrin Cross-linked Fibrin Clot (Hemostasis) Plm->Fibrin Binds via Kringle Domain LBS FDP Fibrin Degradation Products (Hemorrhage / Lysis) Fibrin->FDP Enzymatic Degradation AZD AZD6564 (Potent Lysine Mimetic) AZD->Plm Blocks LBS (High Affinity) TXA Tranexamic Acid (Weak Lysine Mimetic) TXA->Plm Blocks LBS (Low Affinity)

Fig 1: Fibrinolysis signaling cascade and targeted disruption of protein-protein interactions by AZD6564.

In Vitro Efficacy: Plasma Clot Lysis & Selectivity

When evaluating antifibrinolytics in vitro, utilizing human plasma rather than purified fibrin is critical. Plasma contains endogenous inhibitors (e.g., α2​ -antiplasmin) and natural zymogen concentrations, providing a physiologically accurate matrix that reflects true clinical potential. In these rigorous assays, AZD6564 demonstrates an IC50 of 0.44 μM, drastically outperforming TXA[1],[3]. Furthermore, AZD6564 shows no detectable activity against GABAa receptors, eliminating the seizure risks associated with high-dose TXA[1],[3].

Quantitative Data Comparison: In Vitro Profiling
ParameterAZD6564Tranexamic Acid (TXA)Experimental / Clinical Implication
Human Plasma Clot Lysis IC50 0.44 μM[1]> 10.0 μMAZD6564 is significantly more potent, allowing for lower systemic dosing.
GABAa Receptor Activity No detectable activity[1]Weak Antagonist[1]AZD6564 eliminates the risk of neurotoxicity and seizures seen with TXA.
Target Binding Plasmin Kringle LBS[1]Plasmin Kringle LBS[1]Both disrupt protein-protein interactions, but AZD6564 has optimized affinity.
Predicted Human Dose 340 mg BID (Oral)[1]1.0 - 1.5 g QID (Oral)[1]AZD6564 dramatically reduces pill burden and GI side effects.
Protocol 1: Human Plasma Clot Lysis Workflow

A self-validating methodology for determining in vitro antifibrinolytic potency.

  • Matrix Preparation: Pool citrated human plasma from healthy donors. Causality: Pooling minimizes individual variations in endogenous plasminogen and α2​ -antiplasmin levels, ensuring reproducible baseline lysis rates.

  • Clot Induction & Treatment: Aliquot plasma into a 96-well microtiter plate. Add the test compound (AZD6564 or TXA) across a 10-point concentration gradient. Induce clotting and simultaneous hyperfibrinolysis by adding a master mix of human thrombin, calcium chloride, and exogenous tissue plasminogen activator (tPA).

  • Kinetic Monitoring: Immediately transfer the plate to a microplate reader. Monitor the optical density (OD) at 405 nm continuously for 120 minutes at 37°C. Causality: The OD will spike as the fibrin clot forms (turbidity increases) and subsequently drop as tPA-induced plasmin degrades the clot (turbidity decreases).

  • Self-Validation Checkpoint: The assay plate must include a tPA-free well (0% lysis baseline) and a vehicle+tPA well (100% lysis reference). The IC50 of the internal TXA standard must fall within historical bounds for the plate to pass quality control. This guarantees that any observed potency in AZD6564 is due to its specific chemical properties, not assay degradation.

In Vivo Translation: Hemorrhage Models & Pharmacokinetics

Translating in vitro potency to in vivo efficacy requires robust animal models. Standard tail transection in healthy rats often yields rapid spontaneous hemostasis. To accurately measure the efficacy of an antifibrinolytic, researchers utilize a tPA-prolonged bleeding model [1]. Infusing tPA simulates the hyperfibrinolytic state seen in severe trauma or menorrhagia, widening the therapeutic window to accurately quantify drug performance.

In this model, AZD6564 successfully translates its in vitro potency into in vivo hemostasis, reducing bleeding times by 50% at a 19-fold lower dose and a 12-fold lower plasma concentration compared to TXA[1],[3].

InVivo_Workflow A 1. Animal Prep (Cannulation & MAP Monitor) B 2. tPA Infusion (Induce Hyperfibrinolysis) A->B Baseline Validation C 3. Compound Admin (AZD6564 vs TXA) B->C Steady-State Achieved D 4. Tail Transection (Standardized Injury) C->D 5 min Incubation E 5. Endpoint Measurement (Bleeding Time & Volume) D->E Gravimetric Analysis

Fig 2: Self-validating workflow for the tPA-prolonged rat tail hemorrhage model.

Quantitative Data Comparison: In Vivo Pharmacodynamics
ParameterAZD6564Tranexamic Acid (TXA)Fold-Improvement
EC50 (Plasma Concentration) 1.62 μM[5]~30.0 μM[1]~12-fold lower plasma concentration required[1].
ED50 (Dose for 50% Bleeding Reduction) 3 μmol/kg (i.v. test dose)[3]High Dose Required19-fold lower dose required[1].
Bioavailability (Rat / Dog) 39% / 53%[3]VariableHigh oral bioavailability supports BID dosing[3].
Metabolic Stability High (<1 μL/min/10⁶ cells)[1]ModerateExcellent stability in human hepatocytes[1].
Protocol 2: tPA-Prolonged Rat Tail Bleeding Model Workflow

A rigorous, hemodynamically monitored in vivo protocol.

  • Hemodynamic Stabilization: Anesthetize Sprague-Dawley rats and cannulate the jugular vein (for infusions) and carotid artery (for continuous Mean Arterial Pressure [MAP] monitoring).

  • Hyperfibrinolytic Induction: Administer a continuous intravenous infusion of human tPA. Causality: This artificially drives the systemic equilibrium toward fibrin degradation, preventing normal clot stabilization and creating a measurable bleeding phenotype.

  • Compound Administration: Administer AZD6564, TXA, or vehicle intravenously 5 minutes prior to injury to ensure steady-state plasma concentrations.

  • Injury & Gravimetric Quantification: Transect the tail exactly 3 mm from the tip. Immediately submerge the tail in a tube of 37°C saline. Measure the total bleeding time and calculate the total blood loss via gravimetric analysis (weighing the shed blood).

  • Self-Validation Checkpoint: MAP is continuously monitored via the carotid cannula. If MAP drops by >20% prior to tail transection, the animal is automatically excluded. This strict criterion ensures that any observed reduction in bleeding volume is exclusively due to the antifibrinolytic pharmacodynamics of AZD6564, rather than a drop in blood pressure (hemodynamic collapse).

Conclusion

The experimental data unequivocally demonstrates that AZD6564 is a superior alternative to traditional antifibrinolytics like TXA. By leveraging an isoxazolone core to optimize binding at the plasmin kringle domain LBS, AZD6564 achieves profound in vitro and in vivo efficacy at a fraction of the dose[1],[3]. Crucially, its lack of GABAa receptor antagonism resolves the most pressing safety concern associated with current standard-of-care therapies[1]. For drug development professionals, the protocols and data outlined above provide a validated framework for benchmarking next-generation hemostatic agents.

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Validation

Executive Summary: The Clinical Imperative for GABAa Selectivity

Title: Validating the Absence of GABAa Off-Target Activity in AZD6564 Treatments: A Comparative Methodological Guide Fibrinolysis inhibitors are indispensable for managing hemorrhagic conditions, such as heavy menstrual...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Absence of GABAa Off-Target Activity in AZD6564 Treatments: A Comparative Methodological Guide

Fibrinolysis inhibitors are indispensable for managing hemorrhagic conditions, such as heavy menstrual bleeding and trauma-induced coagulopathy. The current standard of care, Tranexamic Acid (TXA), effectively blocks the lysine-binding sites (LBS) on plasminogen to prevent clot degradation. However, TXA carries a well-documented, dose-limiting neurological liability: it acts as a competitive antagonist at the γ-aminobutyric acid type A (GABAa) receptor[1]. At high systemic doses, this off-target antagonism suppresses inhibitory neurotransmission in the central nervous system, significantly lowering the seizure threshold[2].

AZD6564 is a next-generation, orally active fibrinolysis inhibitor engineered specifically to overcome this limitation[3]. As an application scientist, I present this guide to objectively compare AZD6564 against its predecessors and outline the self-validating experimental workflows required to definitively prove the absence of GABAa activity in novel lysine mimetics.

Mechanistic Causality: The Structural Basis for Target Exclusion

To understand why AZD6564 succeeds where TXA fails, we must examine the structural causality of receptor binding. Both TXA and the early AZD6564 precursor, 4-PIOL, share structural homology with endogenous GABA. Consequently, 4-PIOL exhibited potent plasmin inhibition but retained partial agonism at the GABAa receptor (IC50 = 35 µM)[2].

The breakthrough in AZD6564's design was the strategic introduction of steric hindrance. By utilizing a chiral piperidine scaffold and introducing a bulky 2,2-dimethylpropyl group at the 2-position, researchers created a profound steric clash within the highly constrained orthosteric binding pocket of the GABAa receptor[4],[5]. Conversely, the LBS of plasmin's kringle domain is highly flexible and readily accommodates this lipophilic bulk[2]. This differential pocket architecture is the causal mechanism that allows AZD6564 to achieve high plasmin affinity while completely abrogating GABAa interaction[4].

Comparative Performance Data

The following table summarizes the quantitative binding and functional data, demonstrating the successful decoupling of antifibrinolytic efficacy from CNS liability.

CompoundTarget (Plasmin) IC50GABAa Receptor IC50Functional GABAa EffectClinical CNS Liability
Tranexamic Acid (TXA) ~1.8 µM~1-10 mMWeak Competitive AntagonistDose-dependent seizure risk
4-PIOL (Lead Precursor) ~0.4 µM35 µMPartial AgonistUnsuitable for systemic use
AZD6564 0.44 µM> 2000 µMNone DetectedEliminated

(Data synthesized from in vitro human plasma clot lysis and radioligand displacement assays[2],[4],[3])

Validation Workflow Visualization

G cluster_assays Self-Validating GABAa Exclusion System AZD AZD6564 (Lysine Mimetic) Struct Structural Optimization Bulky C2-Piperidine Group AZD->Struct Design Binding Radioligand Binding [3H]-Muscimol Displacement Struct->Binding Step 1 Patch Electrophysiology Patch-Clamp (Cl- Current) Struct->Patch Step 2 InVivo In Vivo Safety Seizure Threshold Model Struct->InVivo Step 3 BindingRes IC50 > 2000 µM (No Affinity) Binding->BindingRes PatchRes No Antagonism/Agonism (No Functional Effect) Patch->PatchRes InVivoRes No Proconvulsant Activity InVivo->InVivoRes TXA Tranexamic Acid (TXA) Control TXA->Binding Benchmark TXA_GABA Weak Antagonist (Seizure Risk) TXA->TXA_GABA Off-Target

Workflow for validating the absence of GABAa off-target activity in AZD6564 compared to TXA.

Experimental Protocols: A Self-Validating System

To establish absolute trustworthiness in the safety profile of AZD6564, a multi-tiered, self-validating experimental approach is required. A single assay is insufficient; biochemical binding must be corroborated by functional electrophysiology to rule out allosteric effects.

Protocol A: Radioligand Displacement Assay (Biochemical Screen) Causality: This assay determines if AZD6564 can physically occupy the GABA binding site. We use[3H]-muscimol because it is a highly selective, structurally rigid GABAa orthosteric agonist. If AZD6564 binds the receptor, it will competitively displace the radiolabel.

  • Preparation: Isolate rat brain cortical vesicles (rich in native GABAa receptors) and suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Add 2 nM [3H]-muscimol to the membrane suspension.

  • Compound Addition: Introduce AZD6564 in a concentration-response gradient (1 µM to 2000 µM). Include TXA as a positive control for weak displacement, and unlabeled GABA (100 µM) as a positive control for total displacement.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash extensively to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting.

  • Validation Check: The system is validated if the unlabeled GABA completely abolishes the radioactive signal. For AZD6564, a lack of displacement up to 2000 µM confirms the absence of orthosteric affinity[4].

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Screen) Causality: Binding assays cannot detect allosteric modulators that bind outside the muscimol pocket. Patch-clamp electrophysiology directly measures the functional output of the receptor (chloride ion flux), ensuring AZD6564 does not act as a silent allosteric antagonist or agonist[1].

  • Cell Preparation: Culture HEK293 cells stably transfected with human α1β2γ2 GABAa receptor subunits (the most common CNS isoform).

  • Configuration: Establish the whole-cell voltage-clamp configuration, holding the membrane potential at -60 mV. Use an intracellular solution containing high Cl- to drive inward currents upon receptor activation.

  • Baseline Establishment: Apply a sub-maximal concentration of GABA (EC20, typically ~0.5 µM) using a rapid perfusion system to elicit a stable baseline inward chloride current.

  • Co-application: Co-apply the EC20 GABA pulse with AZD6564 (up to 100 µM). Include bicuculline (10 µM) in a separate sweep as a self-validating positive control for antagonism.

  • Validation Check: Bicuculline must completely flatten the current. AZD6564 is validated as functionally inert if the peak amplitude and decay kinetics of the GABA-evoked current remain statistically identical to the baseline[1].

Protocol C: In Vivo Seizure Threshold Model (Translational Confirmation) Causality: To ensure in vitro data translates to systemic safety, we stress the CNS using Pentylenetetrazol (PTZ), a known GABAa antagonist. If AZD6564 has latent proconvulsant activity, it will synergize with PTZ.

  • Dosing: Administer AZD6564 orally to wild-type murine models at supratherapeutic doses (e.g., 10x the predicted human equivalent dose). Use TXA as a comparative benchmark.

  • Infusion: 60 minutes post-dose, begin a continuous intravenous infusion of PTZ (10 mg/mL) via the tail vein at a constant rate.

  • Observation: Record the exact volume of PTZ required to elicit the first generalized myoclonic twitch.

  • Validation Check: TXA-treated animals will require a significantly lower dose of PTZ to seize. AZD6564 validation is achieved when the PTZ threshold dose is statistically indistinguishable from the vehicle-treated control group.

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Comparative

Comparative Binding Affinity of AZD6564 and 4-PIOL to Plasminogen: A Technical Guide

Executive Summary & Clinical Context Fibrinolysis, the physiological breakdown of blood clots, is strictly regulated by the conversion of the zymogen plasminogen into the active protease plasmin. This localized activatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Fibrinolysis, the physiological breakdown of blood clots, is strictly regulated by the conversion of the zymogen plasminogen into the active protease plasmin. This localized activation is dependent on the binding of plasminogen to fibrin via specialized Lysine Binding Sites (LBS) located within its kringle domains[1].

For decades, the clinical gold standards for treating severe hemorrhage have been the lysine mimetics Tranexamic Acid (TXA) and ε-aminocaproic acid (EACA)[1]. By competitively blocking the LBS, these drugs prevent plasminogen from binding to fibrin[1]. However, TXA suffers from modest potency—requiring massive, frequent dosing (up to 1.5 g multiple times a day)—and carries a risk of seizures due to off-target antagonism of the γ-aminobutyric acid type A (GABAa) receptor[1].

This guide provides an objective, data-driven comparison of two next-generation zwitterionic LBS inhibitors designed to overcome TXA's limitations: the highly potent precursor 4-PIOL and its optimized clinical successor, AZD6564 .

Mechanistic Causality: Targeting the Kringle 1 (K1) Domain

Plasminogen possesses five distinct kringle domains, but the Kringle 1 (K1) domain exhibits the highest affinity for lysine analogs[2]. The K1 binding pocket is uniquely shallow and highly polar, necessitating a zwitterionic ligand for optimal engagement[1].

To effectively block this pocket, a molecule must satisfy two distinct electrostatic requirements:

  • Basic Interaction: Engagement with two aspartate residues (ASP54 and ASP56)[1].

  • Acidic Interaction: Engagement with two arginine residues (ARG34 and ARG70)[1].

Pathway Plg Plasminogen (Zymogen) Plm Plasmin (Active Protease) Plg->Plm Activation tPA tPA / uPA (Activators) tPA->Plg Catalyzes Fibrin Fibrin Clot Plm->Fibrin Binds & Cleaves FDP Fibrin Degradation Products Fibrin->FDP Lysis Inhibitor AZD6564 / 4-PIOL (K1 Domain Blockers) Inhibitor->Plg Blocks K1 LBS Inhibitor->Plm Blocks Fibrin Binding

Fig 1: Mechanism of fibrinolysis and targeted inhibition by K1 domain blockers.

4-PIOL: The High-Affinity Precursor

Discovered via a virtual screening campaign prioritizing electrostatic similarity to TXA, 4-PIOL (5-(4-piperidyl)-3-isoxazolol) replaces the flexible aliphatic chain of TXA with a rigid piperidine ring and an isoxazolol system[3].

  • Binding Profile: The basic nitrogen of the piperidine ring anchors to ASP54/ASP56, while the acidic isoxazolol interacts with ARG34/ARG70[1]. The rigidity of the ring system reduces the entropic penalty upon binding, resulting in a significantly tighter fit than TXA[2].

  • Efficacy: 4-PIOL demonstrates a roughly 4-fold improvement in potency over TXA in human plasma clot lysis assays (IC50 = 0.8 μM vs 3.1 μM)[3].

  • The Liability: Despite its high affinity for plasminogen, 4-PIOL is a known partial agonist of the GABAa receptor (IC50 = 35 μM)[1]. This cross-reactivity risks severe neurological side effects. Furthermore, its extreme polarity results in negligible membrane permeability (Caco-2 Papp A to B < 0.01 × 10–6 cm/s), rendering it non-viable as an oral drug[1].

AZD6564: The Optimized Clinical Candidate

To rescue the 4-PIOL scaffold, medicinal chemists initiated a lead optimization pipeline focused on breaking GABAa affinity and boosting lipophilicity without sacrificing K1 domain binding. The result was AZD6564 (5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone)[4].

  • Structural Causality: AZD6564 incorporates a bulky, lipophilic 2,2-dimethylpropyl (neopentyl-like) group onto the piperidine ring[4].

  • Receptor Discrimination: The GABAa binding pocket is sterically restricted. The addition of this bulky group creates severe steric clashes, completely abolishing detectable GABAa activity[1]. Conversely, because the K1 domain of plasminogen is a shallow, surface-exposed pocket, it easily accommodates this lipophilic extension[1].

  • Pharmacokinetic Rescue: The added lipophilicity directly solved the permeability issue, yielding excellent Drug Metabolism and Pharmacokinetics (DMPK) properties that support a predicted oral dose of just 340 mg twice daily in humans[1].

Optimization TXA Tranexamic Acid (TXA) IC50: 3.1 μM High Dose Required Screen Virtual Screening (Electrostatic Match) TXA->Screen PIOL 4-PIOL IC50: 0.8 μM GABAa Agonist Liability Screen->PIOL Opt Lead Optimization (Add Steric Bulk) PIOL->Opt AZD AZD6564 IC50: 0.44 μM No GABAa Activity Opt->AZD

Fig 2: Structural evolution and optimization workflow from TXA to AZD6564.

Quantitative Data Comparison

The following table summarizes the experimental performance of the baseline standard (TXA) against 4-PIOL and AZD6564.

MetricTranexamic Acid (TXA)4-PIOLAZD6564
Target Plasminogen K1 LBSPlasminogen K1 LBSPlasminogen K1 LBS
Human Plasma Clot Lysis (IC50) 3.1 μM[3]0.8 μM[3]0.44 μM[1]
GABAa Binding (IC50) ~1600 μM (Weak Antagonist)[1]35 μM (Partial Agonist)[1]No detectable activity[1]
Caco-2 Permeability ( Papp​ ) Low< 0.01 × 10⁻⁶ cm/s[1]High (Optimized)[1]
Predicted Human Oral Dose 1,000 - 1,500 mg (3-4x/day)[1]N/A (Not viable orally)340 mg (2x/day)[1]

Self-Validating Experimental Protocols

To ensure scientific rigor, the comparative data above relies on self-validating assay systems. Below are the methodologies required to replicate these findings.

Protocol A: In Vitro Human Plasma Clot Lysis Assay (Efficacy Validation)

Purpose: To quantify the functional inhibition of fibrinolysis by measuring the time-dependent degradation of a fibrin clot via turbidimetry.

  • Step 1: Matrix Preparation. In a 96-well microtiter plate, combine human citrated plasma with tissue plasminogen activator (tPA). Causality: tPA is required to initiate the zymogen-to-enzyme cascade, converting endogenous plasminogen to plasmin.

  • Step 2: Compound Addition. Add serial dilutions of AZD6564, 4-PIOL, and a vehicle control (DMSO) to respective wells. The vehicle control serves as the baseline self-validation metric (0% inhibition).

  • Step 3: Clot Initiation. Inject human thrombin and calcium chloride ( CaCl2​ ) into all wells. Causality: Calcium overcomes the citrate anticoagulant, while thrombin rapidly cleaves fibrinogen into a polymerized fibrin network, causing an immediate spike in optical density (OD).

  • Step 4: Kinetic Reading. Monitor the plate at 37°C using a spectrophotometer at 405 nm. The OD will gradually decrease as plasmin lyses the clot.

  • Step 5: Data Extraction. Calculate the time required to reach 50% lysis for each well. The IC50​ is defined as the inhibitor concentration that doubles the 50% lysis time compared to the vehicle control.

Protocol B: Radioligand GABAa Receptor Binding Assay (Safety Validation)

Purpose: To verify the successful steric exclusion of AZD6564 from the GABAa receptor pocket by measuring the competitive displacement of a known radioligand.

  • Step 1: Membrane Isolation. Homogenize rat cortical tissue and isolate cell membranes via ultracentrifugation. Causality: Rat cortex provides a dense, physiologically relevant population of native GABAa receptors.

  • Step 2: Incubation. Incubate the isolated membranes with 2 nM [³H]-muscimol (a potent GABAa agonist) and varying concentrations of the test compounds (up to 2000 μM) in Tris-HCl buffer for 60 minutes at 4°C.

  • Step 3: Separation. Terminate the reaction by rapid vacuum filtration through glass-fiber filters. Causality: This instantly separates the receptor-bound [³H]-muscimol (trapped on the filter) from the unbound radioligand (washed through).

  • Step 4: Quantification. Wash the filters, immerse in scintillation cocktail, and measure retained radioactivity.

  • Step 5: Validation. 4-PIOL will show a dose-dependent reduction in scintillation counts (IC50 = 35 μM), validating the assay's sensitivity. AZD6564 will show no significant reduction in counts, proving its bulky substitution successfully prevents off-target binding.

References

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. nih.gov (PMC). 1

  • Potent Fibrinolysis Inhibitor Discovered by Shape and Electrostatic Complementarity to the Drug Tranexamic Acid. acs.org (Journal of Medicinal Chemistry). 3

  • 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. mdpi.com (International Journal of Molecular Sciences). 2

  • AZD6564 | CAS# 1251841-50-5 | Fibrinolysis Inhibitor. medkoo.com (MedKoo Biosciences). 4

Sources

Validation

Comparative Guide: Large-Scale Synthesis Routes for AZD6564 and Tranexamic Acid

Introduction: Fibrinolysis Inhibitors and Mechanistic Grounding Fibrinolysis inhibitors are critical pharmacological agents used to manage and prevent severe hemorrhage. By blocking the interaction between plasminogen an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Fibrinolysis Inhibitors and Mechanistic Grounding

Fibrinolysis inhibitors are critical pharmacological agents used to manage and prevent severe hemorrhage. By blocking the interaction between plasminogen and fibrin, these drugs stabilize blood clots. Tranexamic acid (TXA) is the classical standard-of-care, functioning as a synthetic lysine mimetic. However, TXA suffers from low potency (IC50 ~1600 μM) and requires high clinical dosing [1]. To address these pharmacokinetic limitations, AstraZeneca developed AZD6564, a highly potent 5-substituted 3-isoxazolol derivative (IC50 = 0.44 μM) with excellent GABAa selectivity [1].

Transitioning these molecules from discovery chemistry to multikilogram GMP manufacturing presents distinct chemical challenges. This guide objectively compares the large-scale synthetic routes of TXA and AZD6564, detailing the mechanistic rationale and experimental protocols that enable their commercial viability.

Mechanistic Pathway

Both TXA and AZD6564 exert their effect by binding to the lysine-binding sites (kringle domains) of plasminogen and its active form, plasmin. This competitive inhibition prevents plasmin from anchoring to the fibrin clot, thereby halting fibrin degradation [1].

G Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation Activators tPA / uPA (Activators) Activators->Plasminogen Cleavage Fibrin Fibrin Clot (Lysine Residues) Plasmin->Fibrin Binds & Cleaves Degradation Fibrin Degradation Products (FDPs) Fibrin->Degradation Lysis Inhibitors TXA & AZD6564 (Lysine Mimetics) Inhibitors->Plasminogen Prevents Fibrin Binding Inhibitors->Plasmin Blocks Lysine Binding Sites

Mechanistic pathway of TXA and AZD6564 blocking plasminogen-fibrin binding.

Large-Scale Synthesis of Tranexamic Acid (TXA)

The Stereochemical Challenge

TXA is the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid. The cis-isomer is completely inactive. Historically, TXA synthesis involved the hydrogenation of 4-cyanobenzoic acid, which yields a cis/trans mixture requiring harsh, high-temperature (200 °C) isomerization or high-pressure conditions to isolate the active API [2].

Modern Scalable Route (Modest Conditions)

Recent process optimization established a 5-step, highly scalable route starting from a commercially available cis/trans (7:3) mixture of dimethyl 1,4-cyclohexanedicarboxylate [2]. The causality behind this route's success is the early-stage epimerization under mild conditions. By converting the mixture to a trans-predominant state early, the process avoids late-stage yield loss and bypasses the need for hazardous high-pressure hydrogenation of nitriles.

TXA SM Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) Iso Epimerization (Mild Base, Crystallization) SM->Iso TransEster Pure trans-diester (>99% purity) Iso->TransEster Stereocontrol Amidation Mono-amidation (NH3 / MeOH) TransEster->Amidation MonoAmide trans-Mono-amide intermediate Amidation->MonoAmide Reduction Hofmann Rearrangement / Reduction MonoAmide->Reduction TXA Tranexamic Acid (TXA) (47% Overall Yield) Reduction->TXA Final API

Five-step scalable synthesis workflow for TXA emphasizing early-stage epimerization.

Self-Validating Experimental Protocol: TXA Synthesis
  • Epimerization: Dissolve the cis/trans (7:3) mixture of dimethyl 1,4-cyclohexanedicarboxylate in a mild basic solvent system (e.g., sodium methoxide in methanol). Heat gently to shift the thermodynamic equilibrium toward the trans-isomer.

  • Crystallization: Exploit the differential solubility of the isomers. Cool the mixture to precipitate the pure trans-diester (>99.5% purity). Filter and wash the crystals.

  • Mono-Amidation: Charge the trans-diester into an autoclave with methanol. Introduce ammonia gas (7 Kg/cm² pressure) and heat to 70–75 °C for 15 hours. This selectively converts one ester group to an amide, yielding the trans-mono-amide intermediate.

  • Hofmann Rearrangement: Convert the amide to a primary amine using standard Hofmann rearrangement conditions (sodium hypochlorite/NaOH) to introduce the aminomethyl group.

  • Hydrolysis: Hydrolyze the remaining ester group using aqueous NaOH, followed by acidification to precipitate pure Tranexamic Acid. Overall yield: ~47% [2].

Large-Scale Synthesis of AZD6564

The Chromatography Bottleneck

The first-generation medicinal chemistry route for AZD6564 was a linear 9-step sequence yielding <0.3%, heavily reliant on chiral column chromatography. To support clinical trials, process chemists developed an 8-step, chromatography-free multikilogram route yielding 7% overall [3].

The causality behind the redesigned route rests on two pillars:

  • Efficient C-C Bond Formation: Replacing low-yield linear steps with a convergent Negishi cross-coupling to append the neopentyl side chain.

  • Enzymatic Kinetic Resolution: Replacing physical chiral chromatography with a highly selective biocatalytic resolution to establish the (2R,4S) stereocenters [3].

AZD SM Methyl 2-chloroisonicotinate Negishi Negishi Cross-Coupling (Neopentylzinc bromide, Pd cat) SM->Negishi Int1 Neopentyl-pyridine intermediate Negishi->Int1 C-C Bond Formation Hydro Hydrogenation (PtO2, H2) Int1->Hydro Racemate Racemic Piperidine Ester Hydro->Racemate Enzyme Enzymatic Kinetic Resolution (Immozyme CALB-T3-150) Racemate->Enzyme Chiral Chiral Ester (Desired Enantiomer) Enzyme->Chiral Enantioselection Isoxazolol Isoxazolol Ring Formation (Multi-step) Chiral->Isoxazolol AZD AZD6564 (7% Overall Yield, 8 Steps) Isoxazolol->AZD Final API

Chromatography-free multikilogram synthesis workflow for AZD6564.

Self-Validating Experimental Protocol: AZD6564 Synthesis
  • Negishi Cross-Coupling:

    • Execution: Under a nitrogen atmosphere, charge a reactor with methyl 2-chloroisonicotinate and 1 mol % bis(tri-tert-butylphosphine)palladium catalyst in MTBE/THF. Slowly add a slight excess (1.05 equiv) of neopentylzinc bromide at 25 °C. Stir for 12 hours.

    • Rationale: While iron-catalyzed cross-coupling (Fe(acac)3 with neopentylmagnesium chloride) was tested and yielded 73%, the Pd-catalyzed Negishi coupling was selected for the GMP campaign because it produced a significantly cleaner impurity profile [3].

    • Workup: Quench with 1.0 equiv HCl in methanol.

  • Hydrogenation: Reduce the pyridine ring to a racemic piperidine using H2 (20 bar) and PtO2 (0.0075 equiv) in methanol at 40 °C for 10 hours.

  • Enzymatic Kinetic Resolution:

    • Execution: Suspend the racemic ester in water containing K2HPO4 buffer (1.6 equiv). Add the immobilized lipase Immozyme CALB-T3-150 . Stir at 35 °C for 40 hours.

    • Rationale: The lipase selectively hydrolyzes the undesired enantiomer into a water-soluble acid, leaving the desired chiral ester intact. This biocatalytic step completely eliminates the need for simulated moving bed (SMB) chromatography [3].

  • Isoxazolol Formation: React the resolved ester with hydroxylamine (1.2 equiv) and cyclize using CDI (1.2 equiv) and MgCl2 (3.0 equiv) to form the final 5-substituted 3-isoxazolol ring of AZD6564.

Comparative Analysis: Process Metrics

To objectively compare the manufacturing viability of both APIs, the following table summarizes the quantitative and qualitative metrics of their optimized large-scale routes.

MetricTranexamic Acid (Modern Route)AZD6564 (GMP Route)
Overall Yield ~47%7%
Number of Steps 58
Starting Material Dimethyl 1,4-cyclohexanedicarboxylateMethyl 2-chloroisonicotinate
Stereocontrol Strategy Thermodynamic epimerization & crystallizationEnzymatic kinetic resolution (Lipase)
Key Scalability Bottleneck High-pressure amidation / Isomer separationTransition-metal catalyst removal (Pd)
Chromatography Required? NoNo
Primary Reagent Hazard Ammonia gas (pressure)Neopentylzinc bromide (moisture sensitive)

Conclusion

The synthesis of fibrinolysis inhibitors requires rigorous stereochemical control, as biological activity is strictly tied to specific spatial conformations. For Tranexamic Acid, modern large-scale routes have shifted away from harsh, late-stage high-temperature isomerizations toward elegant, early-stage thermodynamic epimerizations. Conversely, the structural complexity of AZD6564 necessitates advanced catalytic strategies, successfully utilizing Negishi cross-coupling and biocatalytic kinetic resolution to achieve a chromatography-free GMP process. Both routes exemplify how process chemistry drives the economic and practical viability of critical hemostatic therapies.

References

  • Cheng, L., et al. "Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction." ACS Medicinal Chemistry Letters, 2014.[Link]

  • Patil, P., et al. "Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step." Synthetic Communications, 2024.[Link]

  • Andersen, S. M., et al. "A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564." Organic Process Research & Development, 2014.[Link]

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